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  • Product: 2,2,4-Trimethyl-1-pentanol
  • CAS: 123-44-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,2,4-Trimethyl-1-pentanol: Properties, Metabolism, and Analysis

Introduction 2,2,4-Trimethyl-1-pentanol, a branched-chain primary alcohol, is a compound of increasing interest to researchers, toxicologists, and drug development professionals. While it has established applications in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2,4-Trimethyl-1-pentanol, a branched-chain primary alcohol, is a compound of increasing interest to researchers, toxicologists, and drug development professionals. While it has established applications in the fragrance and flavor industries, its significance in the biomedical sciences lies primarily in its role as a key metabolite of 2,2,4-trimethylpentane (isooctane), a major component of gasoline.[1][2] Understanding the physicochemical properties, metabolic fate, and analytical methodologies for 2,2,4-trimethyl-1-pentanol is crucial for elucidating the mechanisms of hydrocarbon-induced toxicity and for the development of safer chemical entities. This guide provides a comprehensive overview of 2,2,4-trimethyl-1-pentanol, with a focus on its relevance to toxicological research and preclinical drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2,2,4-trimethyl-1-pentanol is fundamental for its handling, analysis, and for predicting its biological behavior. As a colorless liquid with a characteristic fruity odor, its branched structure significantly influences its physical properties compared to its linear isomer, 1-octanol.[3]

PropertyValueSource
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS Number 123-44-4
Appearance Colorless liquid
Boiling Point 165 °C
Melting Point -70 °C
Density 0.834 g/mL at 25 °C
Vapor Pressure 0.49 mmHg at 25 °C
Refractive Index 1.4280 at 20 °C
Solubility Excellent solubility in organic solvents; limited solubility in water.

Synthesis and Chemical Reactivity

From a synthetic chemistry perspective, 2,2,4-trimethyl-1-pentanol can be prepared through various established routes in organic chemistry. One common laboratory-scale approach involves the reduction of the corresponding aldehyde or carboxylic acid. Industrially, it can be synthesized from 2,2,4-trimethyl-1,3-pentanediol.[4] The presence of a primary alcohol functional group dictates its chemical reactivity, making it amenable to oxidation to form the corresponding aldehyde and carboxylic acid, and esterification reactions with carboxylic acids.

Metabolism and Toxicological Significance

The primary relevance of 2,2,4-trimethyl-1-pentanol in a biomedical context stems from its role as a major urinary metabolite of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane.[2] The metabolism of 2,2,4-trimethylpentane is a critical area of study in toxicology, particularly in understanding the phenomenon of hyaline droplet nephropathy, which is observed specifically in male rats.[5]

The metabolic pathway of 2,2,4-trimethylpentane involves hydroxylation to form several alcohol metabolites, including 2,2,4-trimethyl-1-pentanol, 2,4,4-trimethyl-1-pentanol, and 2,4,4-trimethyl-2-pentanol.[2] These alcohols can be further oxidized to their corresponding carboxylic acids.[2]

The sex-specific nephrotoxicity of 2,2,4-trimethylpentane in male rats is linked to the interaction of its metabolites with α2u-globulin, a low-molecular-weight protein synthesized in the liver of male rats under androgenic control.[1][5] The metabolite 2,4,4-trimethyl-2-pentanol has been shown to reversibly bind to α2u-globulin, leading to its accumulation in the proximal convoluted tubules of the kidney.[1][5] This accumulation is believed to inhibit the lysosomal degradation of the protein, resulting in the formation of hyaline droplets and subsequent renal cell necrosis and regeneration. While 2,4,4-trimethyl-2-pentanol is the primary metabolite implicated, the presence and concentration of other metabolites, including 2,2,4-trimethyl-1-pentanol, are crucial for a complete toxicological assessment.

Metabolism_and_Toxicity TMP 2,2,4-Trimethylpentane Metabolism Hepatic Metabolism (P450) TMP->Metabolism TMP_OH_1 2,2,4-Trimethyl-1-pentanol Metabolism->TMP_OH_1 Hydroxylation TMP_OH_2 2,4,4-Trimethyl-1-pentanol Metabolism->TMP_OH_2 Hydroxylation TMP_OH_3 2,4,4-Trimethyl-2-pentanol Metabolism->TMP_OH_3 Hydroxylation Carboxylic_Acids Carboxylic Acid Metabolites TMP_OH_1->Carboxylic_Acids Oxidation TMP_OH_2->Carboxylic_Acids Oxidation TMP_OH_3->Carboxylic_Acids Oxidation Complex Metabolite-α2u-globulin Complex TMP_OH_3->Complex Reversible Binding Alpha2u α2u-globulin (Male Rat Liver) Alpha2u->Complex Accumulation Renal Proximal Tubule Accumulation Complex->Accumulation Toxicity Hyaline Droplet Nephropathy (Cell Necrosis & Regeneration) Accumulation->Toxicity

Caption: Metabolic activation of 2,2,4-trimethylpentane and the proposed mechanism of male rat-specific nephrotoxicity.

Analytical Methodologies: A Focus on GC-MS

The accurate and sensitive quantification of 2,2,4-trimethyl-1-pentanol in biological matrices is essential for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds, including branched-chain alcohols.

Experimental Protocol: GC-MS Analysis of 2,2,4-Trimethyl-1-pentanol in a Biological Matrix

This protocol outlines a robust method for the determination of 2,2,4-trimethyl-1-pentanol in a biological sample, such as urine or plasma, following appropriate sample preparation.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the biological sample (e.g., urine), add an internal standard (e.g., deuterated 2,2,4-trimethyl-1-pentanol or a structurally similar alcohol not present in the sample).

  • Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended. A good choice would be a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for 2,2,4-trimethyl-1-pentanol should be determined from its mass spectrum (e.g., m/z 57, 71, 85, 112).

3. Data Analysis:

  • Identify 2,2,4-trimethyl-1-pentanol by its retention time and mass spectrum, comparing it to an authentic standard.

  • For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) IS Add Internal Standard Sample->IS Extraction Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into GC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: A generalized workflow for the quantitative analysis of 2,2,4-trimethyl-1-pentanol in a biological matrix using GC-MS.

Applications in Drug Development and Research

While not a common pharmaceutical ingredient itself, the study of 2,2,4-trimethyl-1-pentanol and its isomers is highly relevant to drug development in several areas:

  • Toxicology and Safety Assessment: As a metabolite of a known nephrotoxic agent, it serves as a case study for understanding mechanisms of chemical-induced organ toxicity. This knowledge is invaluable for assessing the potential risks of new chemical entities that may be metabolized to similar branched-chain alcohols.

  • Drug Metabolism and Pharmacokinetics (DMPK): The analytical methods developed for 2,2,4-trimethyl-1-pentanol can be adapted for the analysis of structurally related drug metabolites. Furthermore, understanding the factors that govern its metabolism and renal clearance can inform the design of drug candidates with improved pharmacokinetic profiles.

  • Isotope-Labeled Standards: Deuterated 2,2,4-trimethyl-1-pentanol is an ideal internal standard for quantitative bioanalytical assays. The synthesis and use of such standards are critical for obtaining accurate and precise pharmacokinetic data in preclinical and clinical studies.[6][7]

Conclusion

2,2,4-Trimethyl-1-pentanol is a molecule with multifaceted relevance for the scientific community, particularly for those involved in toxicology and drug development. Its well-defined physical and chemical properties, coupled with its significant role as a metabolite of the nephrotoxicant 2,2,4-trimethylpentane, make it an important subject of study. The robust analytical methodologies available for its detection and quantification, such as GC-MS, are critical tools for advancing our understanding of hydrocarbon toxicity and for the broader field of DMPK. As the focus on preclinical safety assessment continues to intensify, a comprehensive understanding of compounds like 2,2,4-trimethyl-1-pentanol will remain a vital component of modern drug discovery and development.

References

  • Lock, E. A. (1990). Chronic nephrotoxicity of 2,2,4-trimethylpentane and other branched-chain hydrocarbons. Toxicology Letters, 53(1-2), 75-80. [Link]

  • Kloss, M. W., Cox, M. G., Norton, R. M., Swenberg, J. A., & Bus, J. S. (1987). 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats. Toxicology and Applied Pharmacology, 91(2), 171-181. [Link]

  • Lock, E. A., Charbonneau, M., Strasser, J., Swenberg, J. A., & Bus, J. S. (1987). 2,2,4-Trimethylpentane-induced nephrotoxicity. II. The reversible binding of a TMP metabolite to a renal protein fraction containing alpha 2u-globulin. Toxicology and Applied Pharmacology, 91(2), 182-192. [Link]

  • Fowlie, A. J., Grasso, P., & Bridges, J. W. (1987). Renal and hepatic lesions induced by 2,2,4-trimethylpentane. Journal of Applied Toxicology, 7(5), 335-341. [Link]

  • Olson, C. T., Serve, M. P., & Yu, K. O. (1986). Identification of urinary metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane in male rats. Toxicology Letters, 34(2-3), 235-241. [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Haz-Map. (n.d.). 2,2,4-Trimethyl-1-pentanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentanol, 2,2,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Xu, X. L., Zhang, W., & Rao, G. W. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current medicinal chemistry, 30(36), 4096–4129. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentanol, 2,2,4-trimethyl-. In NIST Mass Spec Data Center. Retrieved from [Link]

  • Yan, J., & Liao, J. C. (2009). Engineering of Ralstonia eutropha for the production of branched-chain alcohols. Applied and Environmental Microbiology, 75(18), 5849-5858. [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

  • Kumar, A., & Kumar, S. (2024). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Organic & Biomolecular Chemistry, 22(13), 2535-2561. [Link]

Sources

Exploratory

2,2,4-Trimethyl-1-pentanol synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1-pentanol Abstract This technical guide provides a comprehensive overview of the principal synthesis pathways and reaction mechanisms for 2,2,4-trimethyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1-pentanol

Abstract

This technical guide provides a comprehensive overview of the principal synthesis pathways and reaction mechanisms for 2,2,4-trimethyl-1-pentanol (CAS No: 123-44-4), a C8 branched-chain primary alcohol.[1][2] The document is structured to deliver not only procedural knowledge but also the underlying mechanistic principles that govern these transformations. The primary focus is on the industrially significant hydroformylation of diisobutylene, supplemented by discussions on alternative laboratory-scale syntheses via organometallic reagents and carboxylic acid reduction. Each section is grounded in authoritative references, featuring detailed protocols, comparative data tables, and mechanistic diagrams to ensure scientific integrity and practical applicability for professionals in chemical research and development.

Introduction and Strategic Importance

2,2,4-Trimethyl-1-pentanol is a primary alcohol with a highly branched alkyl structure.[1][3] This unique steric arrangement imparts specific physical and chemical properties, making it and its derivatives valuable intermediates. For instance, its esters are utilized as plasticizers and coalescing agents in paints and coatings.[4][5] Understanding its synthesis is crucial for chemists aiming to incorporate this bulky, hydrophobic moiety into more complex molecules, including active pharmaceutical ingredients (APIs) where such structures can influence lipophilicity and metabolic stability.

This guide moves beyond a simple recitation of reactions to explore the causal relationships in process selection, catalyst choice, and reaction parameter optimization.

Primary Industrial Pathway: The Oxo Process (Hydroformylation-Hydrogenation)

The dominant industrial route for producing higher alcohols like 2,2,4-trimethyl-1-pentanol is the hydroformylation of alkenes, also known as the "oxo process," followed by hydrogenation.[6][7][8] The feedstock is diisobutylene, which is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.

G cluster_0 Step 1: Hydroformylation (Oxo Synthesis) cluster_1 Step 2: Hydrogenation Diisobutylene Diisobutylene Syngas CO + H₂ Aldehyde 2,2,4-Trimethylpentanal Aldehyde_ref Aldehyde_ref Catalyst1 Rh or Co Catalyst Alcohol 2,2,4-Trimethyl-1-pentanol Hydrogen H₂ Catalyst2 Ni or Cu Catalyst

Mechanism: Hydroformylation of Diisobutylene

Hydroformylation involves the net addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene.[9] The reaction is catalyzed by transition metal complexes, typically based on cobalt or rhodium, which can exist as various ligand-stabilized species.[7][10] The generally accepted mechanism for a cobalt-catalyzed process is illustrated by the Heck-Breslow cycle.

The process begins with the formation of the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), from a precursor like Co₂(CO)₈.[6]

  • Olefin Coordination: The alkene (diisobutylene) coordinates to the cobalt center, displacing a CO ligand.

  • Migratory Insertion (Hydrometallation): The hydride ligand inserts across the double bond to form an alkyl-cobalt complex. For a terminal alkene like 2,4,4-trimethyl-1-pentene, this can produce either a linear or a branched alkyl group. Steric hindrance from the neopentyl-like structure heavily favors the formation of the terminal alkyl species, which leads to the desired aldehyde.

  • CO Insertion (Carbonylation): A CO molecule inserts into the cobalt-alkyl bond, forming an acyl-cobalt complex.

  • Oxidative Addition & Reductive Elimination: Hydrogen gas (H₂) adds to the complex. Subsequently, the aldehyde product is formed via reductive elimination, regenerating the cobalt hydride catalyst, which re-enters the cycle.[6][9]

G A HCo(CO)₄ B HCo(CO)₃ (Alkene Complex) A->B - CO + Alkene C R-Co(CO)₃ B->C Migratory Insertion D R-Co(CO)₄ C->D + CO E RC(O)-Co(CO)₃ D->E CO Insertion F (H)₂RC(O)-Co(CO)₃ E->F + H₂ (Oxidative Addition) F->A - RCHO (Reductive Elimination)

Mechanism: Hydrogenation of 2,2,4-Trimethylpentanal

The aldehyde intermediate is subsequently reduced to the primary alcohol. This is typically achieved through catalytic hydrogenation using catalysts such as nickel or copper.[4] The aldehyde is passed over a fixed-bed catalyst with hydrogen gas at elevated temperature and pressure. The carbonyl group's C=O double bond is reduced to a C-OH single bond.

Industrial Process Considerations & Data

Industrial hydroformylation processes are optimized to balance reaction rate, selectivity, and catalyst recovery.[4] Different technologies exist, such as the BASF, Shell, and Exxon processes, which primarily differ in their catalyst systems and methods for catalyst separation.[9][11]

ParameterCobalt-Based ProcessRhodium-Based Process
Temperature 150–190 °C80-120 °C
Pressure 200–300 bar10–100 bar
Catalyst HCo(CO)₄HRh(CO)(PPh₃)₃
Selectivity Lower for linear aldehydesHigher for linear aldehydes
Activity Lower~100-1000x higher than Co
Feedstock Higher olefins (C6-C12)Propene, Butenes

Table 1: Comparison of typical conditions for Co vs. Rh-catalyzed hydroformylation.[4][9][12] For a sterically hindered olefin like diisobutylene, harsher conditions (higher temperatures and pressures) may be required to achieve reasonable conversion rates.[12]

Alternative Laboratory-Scale Syntheses

While the oxo process is ideal for bulk manufacturing, alternative methods are better suited for smaller-scale laboratory synthesis where high pressures are impractical.

Grignard Synthesis Pathway

The Grignard reaction provides a powerful tool for C-C bond formation and alcohol synthesis.[13] To synthesize the primary alcohol 2,2,4-trimethyl-1-pentanol, the most direct Grignard route involves the reaction of a sterically hindered Grignard reagent with formaldehyde.[13][14]

Retrosynthetic Analysis: The target molecule is a primary alcohol. A disconnection at the C1-C2 bond suggests a synthon of a 2,2,4-trimethylpentyl anion and a formyl cation, which correspond to 2,2,4-trimethylpentylmagnesium halide and formaldehyde, respectively.

G Grignard 2,2,4-Trimethylpentyl- magnesium bromide Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Formaldehyde Formaldehyde (CH₂O) Product 2,2,4-Trimethyl-1-pentanol Intermediate->Product Workup H₃O⁺ Workup Workup->Product Protonation

Mechanism: The Grignard reagent acts as a potent nucleophile, with the carbanionic portion attacking the electrophilic carbonyl carbon of formaldehyde.[15] This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide to yield the final primary alcohol.[14][15]

Reduction of 2,2,4-Trimethylpentanoic Acid

Another viable laboratory method is the reduction of the corresponding carboxylic acid, 2,2,4-trimethylpentanoic acid, or its ester derivatives. Strong reducing agents are required for this transformation.

Mechanism: Lithium aluminum hydride (LiAlH₄) is a common and effective reagent. The mechanism involves the delivery of hydride ions (H⁻) to the carbonyl carbon.

  • Initial Hydride Attack: A hydride from the [AlH₄]⁻ complex attacks the carbonyl carbon of the carboxylic acid (after initial deprotonation of the acidic proton).

  • Intermediate Formation: An aluminum alkoxide intermediate is formed.

  • Second Hydride Attack: In the case of an ester, the alkoxy group is eliminated to form an aldehyde, which is immediately attacked by a second equivalent of hydride. For a carboxylic acid, the process is more complex but ultimately leads to the primary alcohol.

  • Workup: A careful aqueous workup is required to quench excess LiAlH₄ and protonate the resulting aluminum alkoxide complex to liberate the alcohol.

Experimental Protocols

Protocol: Grignard Synthesis of 2,2,4-Trimethyl-1-pentanol

Disclaimer: This protocol is a representative laboratory procedure and should be performed by trained personnel with appropriate safety precautions.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) in the flask.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-2,2,4-trimethylpentane (1.0 eq.) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of freshly distilled formaldehyde in ether.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to yield pure 2,2,4-trimethyl-1-pentanol.

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry glassware under Nitrogen B 2. Add Mg turnings and anhydrous ether A->B C 3. Add 1-bromo-2,2,4-trimethylpentane solution dropwise B->C D 4. Reflux for 30-60 min C->D E 5. Cool to 0 °C D->E F 6. Add formaldehyde E->F G 7. Stir overnight F->G H 8. Quench with sat. aq. NH₄Cl G->H I 9. Extract with ether H->I J 10. Dry, filter, and concentrate I->J K 11. Purify by vacuum distillation J->K

Conclusion

The synthesis of 2,2,4-trimethyl-1-pentanol is dominated on an industrial scale by the hydroformylation of diisobutylene, a robust process that leverages well-established organometallic catalysis to convert bulk petrochemical feedstocks into valuable alcohols.[7][10] For laboratory and research applications, classic organic transformations such as the Grignard reaction and the reduction of carboxylic acids offer more practical and accessible routes. The choice of synthesis pathway is a strategic decision dictated by the required scale, available equipment, and economic considerations. This guide has provided the foundational mechanistic understanding and procedural frameworks necessary for professionals to make informed decisions and effectively implement these synthetic strategies.

References

  • Wikipedia. Hydroformylation. [Link]

  • Mettler Toledo. Hydroformylation Process and Applications. [Link]

  • Chemistry LibreTexts. 14.3.2: Hydroformylation. [Link]

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  • Wang, Y., Jiang, J., Cheng, F., & Jin, Z. (2002). Hydroformylation of diisobutylene using thermoregulated phase-separable phosphine rhodium complex catalyst. Journal of Molecular Catalysis A: Chemical, 188(1-2), 79-83. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • J. J. Eisch. Organometallic Syntheses. [Link]

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  • Industrial Chemistry, Uppsala University. Hydroformylation. [Link]

  • ResearchGate. Hydroformylation of Alkenes: An Industrial View of the Status and Importance. [Link]

  • Leah4sci. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. [Link]

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Foundational

An In-Depth Technical Guide to the Spectroscopic Data of 2,2,4-Trimethyl-1-pentanol

Introduction 2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4) is an organic compound with the molecular formula C₈H₁₈O.[1][2] As a branched primary alcohol, its unique structural features give rise to distinct spectroscopic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4) is an organic compound with the molecular formula C₈H₁₈O.[1][2] As a branched primary alcohol, its unique structural features give rise to distinct spectroscopic signatures. Accurate interpretation of its NMR, IR, and mass spectra is fundamental for its identification, purity assessment, and understanding its chemical behavior in various applications, including its use as a solvent and in the synthesis of other chemicals.[2] This guide provides a detailed examination of the spectroscopic data for 2,2,4-trimethyl-1-pentanol, grounded in data from authoritative sources such as the Spectral Database for Organic Compounds (SDBS) and the NIST WebBook.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure of 2,2,4-trimethyl-1-pentanol is paramount for the interpretation of its spectra. The molecule contains several distinct proton and carbon environments, the vibrations of which are probed by IR spectroscopy, and its fragmentation upon ionization is characterized by mass spectrometry.

Caption: Molecular Structure of 2,2,4-Trimethyl-1-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,2,4-trimethyl-1-pentanol, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,2,4-trimethyl-1-pentanol exhibits distinct signals corresponding to the chemically non-equivalent protons in the molecule. The integration of these signals reflects the number of protons in each environment.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.3d2H-CH₂OH (C1)
~1.7m1H-CH (C4)
~1.2d2H-CH₂- (C3)
~0.9s6H-C(CH₃)₂ (C2)
~0.9d6H-CH(CH₃)₂ (C4)
~1.5s1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and solvent.

Interpretation and Causality:

  • The two protons on the carbon bearing the hydroxyl group (C1) appear as a doublet around 3.3 ppm due to coupling with the adjacent methine proton.

  • The methine proton at C4 is a multiplet around 1.7 ppm, as it is coupled to the protons of the adjacent methylene group and the two methyl groups.

  • The methylene protons at C3 appear as a doublet around 1.2 ppm, influenced by the adjacent methine proton.

  • The six protons of the two methyl groups attached to the quaternary carbon (C2) are chemically equivalent and appear as a sharp singlet at approximately 0.9 ppm, as there are no adjacent protons to couple with.

  • The six protons of the two methyl groups attached to the methine carbon (C4) are equivalent and appear as a doublet around 0.9 ppm due to coupling with the C4 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, the eight carbon atoms of 2,2,4-trimethyl-1-pentanol give rise to fewer than eight signals.

Chemical Shift (ppm)Assignment
~70-CH₂OH (C1)
~50-CH₂- (C3)
~38-C(CH₃)₂ (C2)
~25-CH(CH₃)₂ (C4)
~24-C(CH₃)₂ (C2-Me)
~24-CH(CH₃)₂ (C4-Me)

Interpretation and Causality:

  • The carbon atom bonded to the electronegative oxygen atom (C1) is the most deshielded and appears at the lowest field (~70 ppm).

  • The quaternary carbon (C2) and the methine carbon (C4) have distinct chemical shifts.

  • The methylene carbon (C3) is observed around 50 ppm.

  • The methyl carbons attached to the quaternary carbon and the methine carbon appear at similar chemical shifts in the high-field region (~24 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,4-trimethyl-1-pentanol reveals the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (alcohol)
~2950StrongC-H stretch (alkane)
~1470MediumC-H bend (alkane)
~1370MediumC-H bend (gem-dimethyl)
~1040StrongC-O stretch (primary alcohol)

Interpretation and Causality:

  • The most prominent feature is a strong, broad absorption band at approximately 3330 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening is due to hydrogen bonding.

  • The strong absorptions around 2950 cm⁻¹ are due to the C-H stretching vibrations of the alkane backbone.

  • The C-O stretching vibration of a primary alcohol is observed as a strong band around 1040 cm⁻¹.

  • The presence of a gem-dimethyl group is indicated by a characteristic C-H bending vibration around 1370 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 2,2,4-trimethyl-1-pentanol results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern provides valuable information for confirming the molecular weight and structure.

m/zRelative IntensityAssignment
130Low[M]⁺ (Molecular Ion)
112Low[M - H₂O]⁺
99Moderate[M - CH₃]⁺
73High[M - C₄H₉]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺

Interpretation and Causality:

  • The molecular ion peak ([M]⁺) is expected at m/z 130, corresponding to the molecular weight of the compound.[1] This peak is often of low intensity for alcohols.

  • A peak at m/z 112 corresponds to the loss of a water molecule ([M - H₂O]⁺), a common fragmentation pathway for alcohols.

  • The loss of a methyl group ([M - CH₃]⁺) results in a fragment at m/z 99.

  • Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a characteristic fragmentation for alcohols. In this case, cleavage between C1 and C2 would lead to the formation of a stable oxonium ion, but the most prominent alpha-cleavage is the loss of a C₄H₉ radical, resulting in a fragment at m/z 73.

  • The abundant peak at m/z 57 is characteristic of a tert-butyl cation ([C₄H₉]⁺), formed by cleavage of the C3-C4 bond.

  • A significant peak at m/z 43 is attributed to the isopropyl cation ([C₃H₇]⁺).

2_2_4_Trimethyl_1_pentanol_Fragmentation cluster_pathways Key Fragmentation Pathways M [C₈H₁₈O]⁺˙ m/z = 130 F112 [C₈H₁₆]⁺˙ m/z = 112 M->F112 - H₂O F99 [C₇H₁₅O]⁺ m/z = 99 M->F99 - CH₃ F73 [C₃H₇O]⁺ m/z = 73 M->F73 - C₄H₉ (α-cleavage) F57 [C₄H₉]⁺ m/z = 57 M->F57 - C₄H₉O F43 [C₃H₇]⁺ m/z = 43 F57->F43 - CH₂

Sources

Exploratory

The Solubility Profile of 2,2,4-Trimethyl-1-pentanol in Organic Solvents: A Technical Guide

This guide provides a comprehensive technical overview of the solubility of 2,2,4-trimethyl-1-pentanol in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2,2,4-trimethyl-1-pentanol in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents available data, and offers practical, field-proven methodologies for its experimental determination.

Introduction: Understanding 2,2,4-Trimethyl-1-pentanol

2,2,4-Trimethyl-1-pentanol (C₈H₁₈O) is a branched-chain primary alcohol. Its structure, characterized by a bulky hydrocarbon tail and a polar hydroxyl group, dictates its solubility behavior. This unique architecture makes it a valuable intermediate in the synthesis of various organic compounds and a component in fragrance and flavor formulations.[1] A thorough understanding of its solubility is paramount for its effective use in chemical synthesis, formulation development, and purification processes.

Physicochemical Properties of 2,2,4-Trimethyl-1-pentanol:

PropertyValueReference
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
Boiling Point 165 °C[1]
Melting Point -70 °C[1]
Density 0.834 g/cm³[1]
LogP (Octanol-Water Partition Coefficient) 2.051[1]

Theoretical Framework: The Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. For 2,2,4-trimethyl-1-pentanol, the key interactions at play are:

  • Hydrogen Bonding: The hydroxyl (-OH) group of the alcohol can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., other alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone).

  • Van der Waals Forces: The extensive, branched hydrocarbon portion of the molecule gives rise to significant London dispersion forces. These nonpolar interactions are crucial for solubility in nonpolar solvents (e.g., hexane, toluene).

The balance between the polar hydroxyl head and the nonpolar hydrocarbon tail determines the overall solubility profile. Due to its significant nonpolar character, 2,2,4-trimethyl-1-pentanol is expected to exhibit good solubility in a wide range of organic solvents.

Solubility of 2,2,4-Trimethyl-1-pentanol: A Qualitative and Quantitative Assessment

While specific quantitative solubility data for 2,2,4-trimethyl-1-pentanol is not extensively documented in publicly available literature, its solubility can be inferred from its structural characteristics and data on similar compounds. General sources describe it as having "excellent solubility in both water and organic solvents," although the former is likely limited due to the long carbon chain.[1]

For a structurally similar isomer, isooctanol (6-methylheptan-1-ol), it is reported to be soluble in ethanol and ether.[2] This strongly suggests that 2,2,4-trimethyl-1-pentanol is also readily soluble in these common polar and weakly polar organic solvents.

Based on general principles of alcohol solubility, the following qualitative predictions can be made:

  • High Solubility/Miscibility: Expected in polar protic solvents like ethanol and methanol , where hydrogen bonding can readily occur. Also expected in moderately polar solvents like acetone , and in nonpolar solvents like toluene and hexane , due to the significant nonpolar character of the C8 chain.

  • Partial Miscibility/Solubility: May be observed in solvents with significantly different polarity where the balance of intermolecular forces is less favorable.

The following table summarizes the expected solubility and the primary intermolecular forces at play:

SolventSolvent TypeExpected SolubilityPrimary Intermolecular Forces
Ethanol Polar ProticMiscibleHydrogen Bonding, Van der Waals
Methanol Polar ProticMiscibleHydrogen Bonding, Van der Waals
Acetone Polar AproticMiscibleDipole-Dipole, Van der Waals
Toluene NonpolarMiscibleVan der Waals
Hexane NonpolarMiscibleVan der Waals

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, experimental determination is essential. The following section provides a detailed, field-proven protocol for accurately measuring the solubility of 2,2,4-trimethyl-1-pentanol. This methodology is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible results.

The Isothermal Saturation Method: A Step-by-Step Protocol

The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.

Diagram of the Experimental Workflow:

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Solvent & Solute Preparation E1 Addition of Excess Solute to Solvent P1->E1 Introduce P2 Temperature Controlled Bath Setup E2 Equilibration with Agitation P2->E2 Maintain T E1->E2 Start E3 Phase Separation (Settling/Centrifugation) E2->E3 After Equilibration A1 Aliquoting of Saturated Supernatant E3->A1 Sample A2 Gravimetric or Chromatographic Analysis A1->A2 Analyze A3 Data Calculation & Reporting A2->A3 Process

Caption: Experimental workflow for determining the solubility of 2,2,4-trimethyl-1-pentanol.

Materials and Equipment:

  • 2,2,4-Trimethyl-1-pentanol (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled water bath or incubator shaker

  • Vials with screw caps

  • Analytical balance

  • Pipettes and syringes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

  • Centrifuge (optional)

Protocol:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Prepare a series of vials for each solvent to be tested.

    • Calibrate the temperature-controlled bath to the desired experimental temperature (e.g., 25 °C). Allow the bath to equilibrate.

  • Sample Preparation and Equilibration:

    • Add a known volume or mass of the chosen solvent to each vial.

    • Add an excess of 2,2,4-trimethyl-1-pentanol to each vial. The presence of undissolved solute is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in the temperature-controlled bath and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the excess solid in suspension.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 4-6 hours) to allow the undissolved 2,2,4-trimethyl-1-pentanol to settle.

    • Alternatively, for faster separation, the vials can be centrifuged at the experimental temperature.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. It is critical to avoid disturbing the undissolved solute.

    • Transfer the aliquot to a pre-weighed vial.

    • Determine the mass of the aliquot.

    • Analyze the concentration of 2,2,4-trimethyl-1-pentanol in the aliquot using a pre-calibrated analytical method. Gas chromatography (GC) is a highly sensitive and specific method for this purpose. Alternatively, for binary systems, a refractometer can be used if a calibration curve of refractive index versus concentration has been established.

  • Data Calculation and Reporting:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

Causality Behind Experimental Choices
  • Use of Excess Solute: This ensures that the solvent is fully saturated with the solute at the given temperature, which is the definition of equilibrium solubility.

  • Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature is critical for obtaining accurate and reproducible results.

  • Agitation and Equilibration Time: Sufficient agitation and time are necessary for the dissolution process to reach equilibrium. The required time can vary depending on the solute-solvent system and should be determined empirically if not known.

  • Careful Sampling: The accuracy of the final result depends on the careful extraction of only the saturated solution, free from any undissolved solute.

Conclusion

2,2,4-Trimethyl-1-pentanol, a branched C8 alcohol, is expected to be highly soluble in a wide array of common organic solvents, ranging from polar alcohols to nonpolar hydrocarbons. This broad solubility is a direct consequence of its molecular structure, which combines a polar hydroxyl group capable of hydrogen bonding with a significant nonpolar alkyl chain that facilitates van der Waals interactions. While quantitative data in the public domain is scarce, the principles of intermolecular forces and data from structurally similar compounds provide a strong basis for predicting its solubility behavior. For applications requiring precise solubility values, the isothermal saturation method detailed in this guide offers a robust and reliable approach for experimental determination.

References

  • PubChem. Isooctan-1-ol | C8H18O | CID 15450. [Link]

Sources

Foundational

An In-depth Technical Guide to the Health and Safety of 2,2,4-Trimethyl-1-pentanol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction 2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4), an isomer of octanol, is a branched-chain primary alcohol.[1] While it finds applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4), an isomer of octanol, is a branched-chain primary alcohol.[1] While it finds application as a solvent and an intermediate in chemical synthesis, a comprehensive understanding of its health and safety profile is paramount for professionals handling this compound in research and development settings.[1] This guide provides an in-depth analysis of its physicochemical properties, toxicological profile, and requisite safety protocols, designed to empower laboratory personnel with the knowledge to manage risks effectively. The narrative emphasizes the causality behind safety recommendations, ensuring a self-validating system of protocols grounded in authoritative data.

Section 1: Chemical and Physical Identity

A foundational aspect of chemical safety is understanding a substance's intrinsic properties. These characteristics dictate its behavior under various laboratory conditions, influencing its potential for exposure and its physical hazards, such as flammability.

Table 1: Physicochemical Properties of 2,2,4-Trimethyl-1-pentanol

Property Value Source
CAS Number 123-44-4 [1][2]
Molecular Formula C₈H₁₈O [1]
Molecular Weight 130.23 g/mol [1][3]
Appearance Colorless liquid [1][4]
Odor Characteristic, strong fruity odor [1][5]
Boiling Point 157 - 165 °C (at 760 mmHg) [1][5]
Melting Point -70 °C [1]
Flash Point 56.6 - 60 °C (134 - 140 °F) (Closed Cup) [1][5]
Density 0.818 - 0.834 g/mL at 25 °C [1]
Vapor Pressure ~0.5 - 0.96 mmHg at 25 °C [1][4][5]

| Water Solubility | Insoluble |[5] |

The flash point of approximately 57-60°C is a critical parameter. It indicates that the substance is a combustible liquid, capable of forming flammable vapor/air mixtures when heated to this temperature or above.[5] This directly informs the stringent requirement to control ignition sources and manage temperatures during handling and storage, as detailed in Section 4.

Section 2: Hazard Identification and Classification

Regulatory classifications provide a harmonized and immediate understanding of a chemical's primary hazards. 2,2,4-Trimethyl-1-pentanol is classified under the Globally Harmonized System (GHS) as follows.

Table 2: GHS Hazard Classification for 2,2,4-Trimethyl-1-pentanol

Classification Code Hazard Statement Source

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |[2][3] |

The primary GHS classification points to a significant risk upon ingestion.[2][3] Beyond this harmonized classification, safety data sheets and toxicological databases indicate additional hazards that must be considered in a comprehensive risk assessment. These include its potential as a moderate skin and eye irritant and a neurotoxin.[3][4]

Section 3: Toxicological Assessment

A detailed review of toxicological data is essential for understanding the potential health effects resulting from exposure. The available data for 2,2,4-Trimethyl-1-pentanol primarily concerns acute effects.

Acute Toxicity

Acute toxicity data provides insight into the immediate health consequences of a single, short-term exposure. The primary routes of concern for laboratory personnel are oral, dermal, and inhalation.

Table 3: Summary of Acute Toxicity Data

Route Species Value Observed Effects Source
Oral Rat LD₅₀: 2140 µL/kg Somnolence (drowsiness), ataxia (loss of coordination), ptosis (eyelid drooping) [3][5]
Dermal Rabbit LD₅₀: 2830 µL/kg Somnolence, changes in salivary glands, changes in urine composition [5]

| Inhalation | - | Not Determined | - |[5] |

Expert Analysis: The LD₅₀ values indicate moderate acute toxicity via both oral and dermal routes. The observed neurotoxic effects—somnolence and ataxia—are of particular concern in a laboratory setting.[3][5] Exposure leading to these symptoms could severely impair a researcher's ability to work safely, increasing the risk of secondary incidents such as spills or physical injuries. The causality is clear: the substance can depress the central nervous system, leading to a hazardous reduction in alertness and motor control.[3][4][5] The lack of inhalation data represents a significant data gap, necessitating a cautious approach where engineering controls are prioritized to minimize vapor generation and inhalation.[5]

Irritation and Sensitization
  • Skin and Eye Irritation: The compound is described as a moderate skin and eye irritant.[3][4] Contact with the skin can lead to redness and pain, while eye contact is likely to cause more significant irritation.[4][6] Some sources also note it as a lachrymator, a substance that irritates the eyes and causes tearing.[7]

  • Sensitization: There is a mention of potential allergic reactions in sensitive individuals, though comprehensive data on skin sensitization is lacking.[3][4]

Chronic Exposure, Mutagenicity, and Carcinogenicity

There is a notable absence of specific data on the long-term effects of chronic exposure to 2,2,4-Trimethyl-1-pentanol, including its potential for carcinogenicity, mutagenicity, or reproductive toxicity. In such cases, the precautionary principle must be applied. All handling procedures should be designed to minimize exposure to the lowest reasonably achievable levels.

Section 4: Risk Management and Control Measures

Effective risk management relies on a multi-layered approach, prioritizing the most effective control measures. This is formally known as the Hierarchy of Controls, which serves as a self-validating system for protocol design.

cluster_0 Hierarchy of Controls cluster_1 Application to 2,2,4-Trimethyl-1-pentanol Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative Eng_Controls Work in a certified chemical fume hood Engineering->Eng_Controls PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective Admin_Controls Develop SOPs for safe handling; Limit exposure time and quantity Administrative->Admin_Controls PPE_Controls Wear nitrile gloves, safety goggles, and a lab coat PPE->PPE_Controls

Caption: The Hierarchy of Controls applied to 2,2,4-Trimethyl-1-pentanol.

Engineering Controls

The primary method for controlling exposure is to handle the substance within a certified chemical fume hood.[8] This is critical for two reasons: it contains vapors, addressing the unknown inhalation toxicity, and it provides a physical barrier in case of splashes. All equipment that may heat the substance must be used inside the hood.[9]

Administrative Controls
  • Standard Operating Procedures (SOPs): All personnel must be trained on a specific SOP for this chemical before work begins. The SOP should detail quantity limits, specific handling steps, and emergency procedures.

  • Safe Handling: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[2][10] Wash hands thoroughly after handling.[2] Use non-sparking tools and take measures to prevent static discharge, given its combustible nature.[10][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls above.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[2] Contaminated clothing should be removed and laundered before reuse.[7]

  • Respiratory Protection: Not typically required when handled within a functional fume hood. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][9]

Handling and Storage
  • Handling: Ensure the work area is well-ventilated.[2] Keep the substance away from heat, sparks, open flames, and other ignition sources.[7][11]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated area designated for flammable or combustible liquids.[2][11] Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[11]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First-Aid Measures
  • Ingestion: If swallowed, rinse the mouth with water.[2] Do NOT induce vomiting.[2] Call a poison control center or physician immediately.[2] Never give anything by mouth to an unconscious person.[2]

  • Inhalation: Move the victim to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding direct mouth-to-mouth contact.[2] Seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water.[2]

  • Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][7]

  • Unsuitable Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to an ignition source.[12] When heated to decomposition, it can emit acrid smoke and irritating fumes.[1][13] Containers may explode if heated.[14]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][11]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel. Remove all sources of ignition.[2] Ensure adequate ventilation. Wear appropriate PPE as described in Section 4.3.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[2]

  • Containment and Cleanup: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).[9] For large spills, dike the area to prevent spreading.[9] Collect the material using spark-proof tools and place it in a suitable, labeled container for disposal according to local regulations.[2][11]

Section 6: Conceptual Experimental Protocol for Safety Assessment

To ensure trustworthiness, safety protocols must be based on validated methodologies. The following is a conceptual outline for a skin irritation study, based on the principles of OECD Test Guideline 404, demonstrating the self-validating nature of such a protocol.

Protocol: In Vivo Dermal Irritation/Corrosion (Based on OECD 404)
  • Objective: To determine the potential of 2,2,4-Trimethyl-1-pentanol to produce skin irritation.

  • Test System: Healthy, young adult albino rabbits (typically 3 animals).

    • Causality: The rabbit is a historically accepted model for this test due to its skin sensitivity and extensive historical database for comparison.

  • Preparation: Approximately 24 hours before the test, fur is removed from a small patch (approx. 6 cm²) on the animal's back.

  • Application: A 0.5 mL dose of the undiluted test substance is applied to the test site and covered with a gauze patch and semi-occlusive dressing.

    • Causality: The 0.5 mL volume and semi-occlusive dressing ensure sufficient contact time and prevent evaporation, representing a robust challenge to the skin barrier.

  • Exposure Duration: The substance remains in contact with the skin for 4 hours.

    • Causality: A 4-hour exposure is considered sufficient to elicit irritant responses without causing unnecessary distress.

  • Observation and Scoring: After the patch is removed, the skin is wiped clean. Observations for erythema (redness) and edema (swelling) are made at 1, 24, 48, and 72 hours post-patch removal. Skin reactions are scored on a scale of 0 (no effect) to 4 (severe effect).

    • Causality: Standardized scoring at fixed time points ensures objectivity and comparability of results across different studies and substances.

  • Data Interpretation: The mean scores for each effect are calculated for each animal. The substance is classified as an irritant if the mean score is ≥ 2.3 for either erythema or edema.

This systematic, step-by-step approach with clear endpoints and rationale ensures that the data generated is reliable and can be confidently used for GHS classification and risk assessment.

Section 7: Ecotoxicological Considerations

Conclusion

2,2,4-Trimethyl-1-pentanol is a combustible liquid with moderate acute oral and dermal toxicity.[2][3][5] The primary health concerns are its potential to cause central nervous system depression (drowsiness, ataxia) and skin and eye irritation.[3][4][5] Significant data gaps exist for inhalation toxicity and chronic health effects. Therefore, a conservative approach to safety is mandated. Adherence to the Hierarchy of Controls—prioritizing engineering controls like fume hoods, supplemented by strict administrative protocols and appropriate PPE—is essential for the safe handling of this compound in any research or drug development setting.

References

  • The Good Scents Company. (n.d.). 2,2,4-trimethyl-1-pentanol. Retrieved from [Link]

  • Haz-Map. (n.d.). 2,2,4-Trimethyl-1-pentanol. Retrieved from [Link]

  • Chem Service. (2014). Safety Data Sheet for 2-Methyl-1-pentanol. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet 1-Pentanol. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for Pentan-1-ol. Retrieved from [Link]

  • Carl ROTH. (2017). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0535 - 1-PENTANOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of 2,2,4-Trimethylpentane. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,2,4-Trimethyl-1-pentanol

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 2,2,4-trimethyl-1-pentanol. While direct experi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 2,2,4-trimethyl-1-pentanol. While direct experimental data for this specific branched-chain alcohol is limited in publicly accessible literature, this document synthesizes established principles of alcohol thermal decomposition, data from related isomers, and thermo-oxidative studies of branched-chain alcohols to present a scientifically grounded overview. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of this compound. It outlines putative decomposition pathways, discusses the factors influencing thermal stability, and provides detailed, field-proven experimental protocols for empirical investigation.

Introduction: The Significance of Thermal Stability in Application

2,2,4-Trimethyl-1-pentanol, a C8 branched-chain alcohol, finds application in various industrial sectors, including as a solvent and an intermediate in the synthesis of plasticizers, lubricants, and pharmaceuticals. In these applications, the compound can be subjected to elevated temperatures during processing, storage, or in its final use. Consequently, a thorough understanding of its thermal stability and decomposition profile is paramount for ensuring process safety, product purity, and predicting the material's lifecycle.

When subjected to heat, 2,2,4-trimethyl-1-pentanol will eventually decompose, a process that can be influenced by factors such as temperature, the presence of oxygen, and the presence of catalysts. Upon heating, it is expected to emit acrid smoke and irritating vapors[1][2]. This guide will delve into the theoretical underpinnings of its decomposition and provide the necessary protocols for its empirical validation.

Physicochemical Properties of 2,2,4-Trimethyl-1-pentanol

A foundational understanding of the physical properties of 2,2,4-trimethyl-1-pentanol is essential for interpreting its thermal behavior.

PropertyValueSource
Molecular FormulaC8H18O[1][3][4]
Molecular Weight130.23 g/mol [1][3][4]
Boiling Point165 °C[1]
Melting Point-70 °C[1]
Flash Point56.6 °C[1]
Density0.8340 g/cm³[1]

Theoretical Framework for Thermal Decomposition

The thermal decomposition of alcohols, in an inert atmosphere, typically proceeds through several key reaction pathways, including dehydration and C-C bond cleavage. For a branched-chain primary alcohol like 2,2,4-trimethyl-1-pentanol, the following pathways are proposed based on studies of similar alcohols[5][6].

Dehydration to Alkenes

The elimination of a water molecule to form an alkene is a common thermal decomposition pathway for alcohols. For 2,2,4-trimethyl-1-pentanol, this could result in the formation of 2,2,4-trimethyl-1-pentene.

Carbon-Carbon Bond Fission

At higher temperatures, the cleavage of C-C bonds will occur, leading to the formation of smaller radical species. The stability of the resulting radicals often dictates the most favorable cleavage points. The highly branched structure of 2,2,4-trimethyl-1-pentanol presents several possibilities for C-C bond fission.

Influence of Molecular Structure on Thermal Stability

Studies on the thermo-oxidative aging of linear and branched alcohols have indicated that branched structures, such as iso-alcohols, exhibit greater stability against thermo-oxidative degradation compared to their linear counterparts[7]. This suggests that 2,2,4-trimethyl-1-pentanol would likely possess a higher thermal stability compared to a linear C8 alcohol like 1-octanol.

Proposed Decomposition Pathway

The following diagram illustrates the proposed primary decomposition pathways for 2,2,4-trimethyl-1-pentanol under inert thermal stress.

Decomposition_Pathway 2,2,4-Trimethyl-1-pentanol 2,2,4-Trimethyl-1-pentanol Dehydration Dehydration 2,2,4-Trimethyl-1-pentanol->Dehydration Δ (-H2O) CC_Fission C-C Bond Fission 2,2,4-Trimethyl-1-pentanol->CC_Fission High Δ Alkene 2,2,4-Trimethyl-1-pentene + H2O Dehydration->Alkene Radicals Smaller Radical Fragments CC_Fission->Radicals

Caption: Proposed thermal decomposition pathways for 2,2,4-trimethyl-1-pentanol.

Experimental Investigation of Thermal Stability

To empirically determine the thermal stability and decomposition profile of 2,2,4-trimethyl-1-pentanol, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a 5-10 mg sample of 2,2,4-trimethyl-1-pentanol into a clean, tared ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass, temperature, and time.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Calibrate Calibrate TGA Sample Weigh 5-10 mg of 2,2,4-Trimethyl-1-pentanol Calibrate->Sample Purge Purge with N2/Ar Sample->Purge Heat Ramp 30-600 °C @ 10 °C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Plot Plot % Mass Loss Record->Plot Analyze Determine Onset & Peak Decomposition Temperatures Plot->Analyze

Sources

Foundational

An In-Depth Technical Guide to 2,2,4-Trimethyl-1-pentanol: A Branched-Chain Alcohol for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1-pentanol, a C8 branched-chain primary alcohol. It is intended for researchers, scientists, and drug development professionals who requ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1-pentanol, a C8 branched-chain primary alcohol. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's properties, synthesis, reactivity, and applications. This document delves into its physicochemical characteristics, spectroscopic profile, synthesis and reaction protocols, analytical methodologies, and its role in specialized fields, particularly within the pharmaceutical industry. The guide emphasizes the practical application of this molecule, supported by established scientific principles and methodologies.

Introduction and Molecular Overview

2,2,4-Trimethyl-1-pentanol, with the CAS number 123-44-4, is a structural isomer of octanol.[1][2] Its highly branched structure, featuring a neopentyl-like carbon center, imparts unique physical and chemical properties that distinguish it from its linear counterpart, 1-octanol, and other isomers. These properties, including its influence on viscosity, solvency, and reactivity, make it a molecule of interest in various chemical and pharmaceutical applications.

This guide will explore the fundamental aspects of 2,2,4-trimethyl-1-pentanol, providing the technical depth necessary for its effective utilization in a laboratory and developmental setting.

Molecular Structure:

Caption: 2D Chemical Structure of 2,2,4-Trimethyl-1-pentanol.

Physicochemical and Spectroscopic Properties

The unique structural arrangement of 2,2,4-trimethyl-1-pentanol directly influences its physical and chemical behavior. A summary of its key properties is presented below.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 123-44-4[1][2]
IUPAC Name 2,2,4-trimethylpentan-1-ol[1]
Appearance Colorless liquid[1]
Density 0.834 g/cm³[3]
Melting Point -70 °C[3]
Boiling Point 165 °C[3]
Flash Point 56.6 °C[3]
Vapor Pressure 0.49 mmHg[1]
Refractive Index 1.428[3]
LogP 2.05[3]
InChI InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3[1][4]
InChIKey CWPPDTVYIJETDF-UHFFFAOYSA-N[1][4]
SMILES CC(C)CC(C)(C)CO[4]
Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of 2,2,4-trimethyl-1-pentanol.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 2,2,4-trimethyl-1-pentanol exhibits distinct signals corresponding to the different proton environments in the molecule. Key expected chemical shifts (in ppm, relative to TMS) include signals for the -OH proton, the -CH₂-OH protons, the methine proton, the methylene protons adjacent to the chiral center, and the various methyl groups.[4] The splitting patterns (multiplicity) of these signals provide valuable information about the connectivity of the atoms.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct peaks for each of the chemically non-equivalent carbon atoms in the molecule. Due to symmetry, some carbons may be equivalent. There are expected to be five distinct peaks in the ¹³C NMR spectrum.[5][6]

  • FTIR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.[1][7][8] Other significant peaks include C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching around 1050 cm⁻¹.[1][7][8]

  • Mass Spectrometry: The electron ionization mass spectrum of 2,2,4-trimethyl-1-pentanol will show a molecular ion peak (M⁺) at m/z 130, although it may be weak.[1][2] The fragmentation pattern is influenced by the branched structure, with characteristic fragment ions resulting from the loss of alkyl groups and water. A prominent peak is often observed at m/z 57, corresponding to the tert-butyl cation.[1]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 2,2,4-trimethyl-1-pentanol is fundamental to its application in research and development.

Synthesis of 2,2,4-Trimethyl-1-pentanol

A common laboratory-scale synthesis involves the reduction of a corresponding carboxylic acid or ester. One plausible synthetic route starts from isobutyraldehyde.[9]

Synthesis_of_2_2_4_Trimethyl_1_pentanol Isobutyraldehyde Isobutyraldehyde Intermediate 2,2,4-Trimethyl-3-hydroxypentanal Isobutyraldehyde->Intermediate Aldol Condensation Diol 2,2,4-Trimethyl-1,3-pentanediol Intermediate->Diol Reduction (e.g., NaBH4) TMP_ol 2,2,4-Trimethyl-1-pentanol Diol->TMP_ol Selective Dehydroxylation or other multi-step conversions [1]

Caption: General synthetic pathway to 2,2,4-trimethyl-1-pentanol.

Representative Laboratory Synthesis Protocol (Conceptual):

This protocol is a representative example and may require optimization.

  • Aldol Condensation: In a round-bottom flask equipped with a stirrer and under an inert atmosphere, cool isobutyraldehyde in a suitable solvent (e.g., ethanol).

  • Slowly add a catalytic amount of a base (e.g., aqueous NaOH) while maintaining a low temperature to promote the aldol condensation, forming 2,2,4-trimethyl-3-hydroxypentanal.

  • Reduction: After the reaction is complete (monitored by TLC or GC), neutralize the base and add a reducing agent such as sodium borohydride (NaBH₄) in portions to reduce the aldehyde to a primary alcohol, yielding 2,2,4-trimethyl-1,3-pentanediol.

  • Work-up and Purification: Quench the reaction carefully with water or dilute acid. Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude diol can be purified by column chromatography or distillation.

  • Conversion to 2,2,4-Trimethyl-1-pentanol: The conversion of the diol to the target mono-alcohol can be a multi-step process, potentially involving selective protection of one hydroxyl group, deoxygenation of the other, and subsequent deprotection.[9]

Key Chemical Reactions

As a primary alcohol, 2,2,4-trimethyl-1-pentanol undergoes a range of characteristic reactions.

  • Oxidation: Oxidation of 2,2,4-trimethyl-1-pentanol can yield either the corresponding aldehyde (2,2,4-trimethylpentanal) or carboxylic acid (2,2,4-trimethylpentanoic acid), depending on the oxidizing agent and reaction conditions.[10][11][12] Milder oxidizing agents like pyridinium chlorochromate (PCC) favor the formation of the aldehyde, while stronger agents such as potassium permanganate or chromic acid will lead to the carboxylic acid.[11][13]

  • Esterification: It readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form esters.[14][15][16] The Fischer esterification with a carboxylic acid is typically acid-catalyzed.[15] Reactions with more reactive acyl chlorides are often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[15][17][18]

Reactions_of_2_2_4_Trimethyl_1_pentanol TMP_ol 2,2,4-Trimethyl-1-pentanol Aldehyde 2,2,4-Trimethylpentanal TMP_ol->Aldehyde Mild Oxidation (e.g., PCC) Carboxylic_Acid 2,2,4-Trimethylpentanoic Acid TMP_ol->Carboxylic_Acid Strong Oxidation (e.g., KMnO4) Ester Ester TMP_ol->Ester Esterification (with R-COOH, R-COCl, or (RCO)2O)

Caption: Key reactions of 2,2,4-trimethyl-1-pentanol.

Representative Experimental Protocol: Esterification with an Acyl Chloride

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,4-trimethyl-1-pentanol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).[17]

  • Reaction: Cool the solution in an ice bath. Add the acyl chloride (1.05 eq.), dissolved in the same solvent, dropwise via the addition funnel.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ester can be purified by flash column chromatography.

Applications in Research and Drug Development

The distinct properties of 2,2,4-trimethyl-1-pentanol make it a valuable compound in several high-tech applications, particularly in the pharmaceutical and life sciences sectors.

Role as a Reference Standard

2,2,4-Trimethyl-1-pentanol serves as a fully characterized chemical compound for use as a reference standard.[19] In drug development, reference standards are crucial for:

  • Analytical Method Development and Validation (AMV): Establishing the specificity, linearity, accuracy, and precision of analytical methods (e.g., GC, HPLC) for quantifying related substances or impurities in active pharmaceutical ingredients (APIs) and formulated drug products.[19]

  • Quality Control (QC): Used in routine QC testing to ensure the identity, purity, and strength of pharmaceutical products.[19]

Potential in Pharmaceutical Synthesis and Formulation

While not a common starting material for a wide range of APIs, its structure could be of interest in the synthesis of specific target molecules where a bulky, lipophilic moiety is desired. Its use as a solvent in drug formulation is also a possibility, although less common than more established pharmaceutical solvents. Its properties could be advantageous in solubilizing poorly water-soluble drug candidates for preclinical studies.

Relevance in Toxicology and Metabolism Studies

The study of branched-chain alcohols is pertinent to understanding drug metabolism and toxicology.[20][21] As a C8 alcohol, 2,2,4-trimethyl-1-pentanol can be a substrate for various metabolic enzymes, and understanding its metabolic fate is important.[21][22] Metabolomics studies, a key component of modern drug development, can elucidate the biochemical pathways affected by such compounds.[20][23]

Analytical Methodologies

Accurate and precise analytical methods are essential for the quality control and research applications of 2,2,4-trimethyl-1-pentanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of 2,2,4-trimethyl-1-pentanol.

Standard GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of 2,2,4-trimethyl-1-pentanol in a volatile organic solvent such as dichloromethane or hexane. For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[24][25]

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector: Set to a temperature of 250-280 °C with an appropriate split ratio (e.g., 25:1) to avoid column overloading.[26]

    • Oven Program: A temperature ramp program is used to ensure good separation. For example, an initial temperature of 40-60 °C held for a few minutes, followed by a ramp of 10 °C/minute to a final temperature of 250 °C.[24][26]

    • Carrier Gas: Helium at a constant flow rate.[26]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify 2,2,4-trimethyl-1-pentanol by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[2][27] Quantification can be performed using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of 2,2,4-trimethyl-1-pentanol.

NMR Analysis Protocol:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include an appropriate number of scans, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR.

  • Data Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure of 2,2,4-trimethyl-1-pentanol.[6]

Safety and Handling

2,2,4-Trimethyl-1-pentanol requires careful handling in a laboratory setting.

  • GHS Classification: It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[3] It can also cause skin and eye irritation.[3]

  • Toxicological Information: In animal studies, it has been observed to cause somnolence and ataxia.[22] It is considered a neurotoxin that can cause acute solvent syndrome.[1]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

2,2,4-Trimethyl-1-pentanol is a branched-chain primary alcohol with a unique set of physicochemical properties that make it a valuable compound for researchers, scientists, and drug development professionals. Its well-defined spectroscopic profile allows for its unambiguous identification, and its reactivity is characteristic of primary alcohols, enabling its use in various chemical transformations. While its primary application in the pharmaceutical industry is as a reference standard for analytical method development and quality control, its potential as a synthetic building block and its relevance in toxicological and metabolic studies should not be overlooked. The detailed protocols and technical information provided in this guide are intended to facilitate the effective and safe use of 2,2,4-trimethyl-1-pentanol in advanced research and development settings.

References

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  • PubChem. (n.d.). 2,2,4-Trimethyl-1-pentanol. Retrieved from [Link]

  • Chegg. (2021, February 22). The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a significant reaction.... Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,2,4-trimethyl-1-pentanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanol, 2,2,4-trimethyl-. Retrieved from [Link]

  • Axios Research. (n.d.). 2,2,4-Trimethyl-1-Pentanol. Retrieved from [Link]

  • Study.com. (n.d.). For 2,2,4-Trimethyl-1-pentanol find the number of ¹³C peaks in it. Retrieved from [Link]

  • Takimoto, S., Inanaga, J., Katsuki, T., & Yamaguchi, M. (1975). A rapid and convenient preparation of hindered esters. Bulletin of the Chemical Society of Japan, 48(1), 277-278. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of liquid pentanol C5H11OH. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Aliphatic and Acyclic Aldehydes. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1-pentanol. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. Retrieved from [Link]

  • Quora. (2022, October 20). How do I do the oxidation of 1-pentanol, 2-methyl-1-butanol and 3-methyl-1-butanol to an aldehyde? Retrieved from [Link]

  • ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Chandler, J. D., & Crews, F. T. (2011). Metabolomics in alcohol research and drug development. Alcohol research & health : the journal of the National Institute on Alcohol Abuse and Alcoholism, 34(1), 64–74. Retrieved from [Link]

  • Google Patents. (n.d.). CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene.
  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Danish Environmental Protection Agency. (2010). Screening of compounds – Survey of Chemical Substances in Consumer Products, No. 105. Retrieved from [Link]

  • Google Patents. (n.d.). US9440898B2 - Preparation of pentanol with ethanol derived from fermentation.
  • NIST. (n.d.). 1-Pentanol, 2,2,4-trimethyl-. Retrieved from [Link]

  • SparkNotes. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Branched-Chain Higher Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Drug Metabolism and Toxicological Mechanisms. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Lu, J., Brigham, C. J., & Sinskey, A. J. (2012). Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha. Applied microbiology and biotechnology, 95(5), 1355–1365. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). The Role of Metabolomics in Drug Development and Toxicology. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • UNICAM. (2024, April 22). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 29). Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584. Retrieved from [Link]

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Exploratory

A Technical Guide to 2,2,4-Trimethyl-1-pentanol: Commercial Availability, Purity Assessment, and Purification Strategies

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,2,4-trimethyl-1-pentanol, a branched-chain primary alcohol with applications in variou...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,2,4-trimethyl-1-pentanol, a branched-chain primary alcohol with applications in various fields of chemical synthesis and as a specialty solvent. This document delves into its commercial sources, available purity grades, detailed analytical methodologies for purity verification, potential impurities, and robust purification protocols. The information presented herein is intended to empower researchers to confidently source, analyze, and purify 2,2,4-trimethyl-1-pentanol for their specific research and development needs.

Introduction to 2,2,4-Trimethyl-1-pentanol

2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4) is an eight-carbon branched-chain primary alcohol. Its structure, featuring a neopentyl-like backbone, imparts unique physical and chemical properties, including a relatively low boiling point for its molecular weight and specific solubility characteristics.[1] These properties make it a valuable intermediate in the synthesis of specialty esters, a modifier in polymerization processes, and a component in fragrance formulations.[2][3] A thorough understanding of its commercial landscape and purity is paramount for its effective application in research and development, where impurities can significantly impact reaction outcomes and product quality.

Commercial Sourcing and Purity Grades

2,2,4-Trimethyl-1-pentanol is available from a variety of chemical suppliers, catering to different scales of research and production. The purity of the commercially available material can vary, and it is crucial for the end-user to select a grade appropriate for their application.

Major Commercial Suppliers

A survey of the market indicates that 2,2,4-trimethyl-1-pentanol can be sourced from several reputable suppliers. The following table summarizes some of the key suppliers and the typical purity grades they offer. It is important to note that catalog information can change, and direct inquiry with the supplier for the latest specifications and availability is always recommended.

SupplierProduct Name/SynonymPurity GradeNoteworthy Information
Sigma-Aldrich 2,2,4-Trimethyl-1-pentanolAldrichCPRStates that analytical data is not collected for this product; buyer assumes responsibility for purity confirmation.
Alfa Chemistry 2,2,4-Trimethyl-1-pentanolNot SpecifiedListed as a heterocyclic organic compound for research and industrial production.[4]
US Biological Life Sciences 2,2,4-Trimethyl-1-pentanolHighly PurifiedMarketed as a biochemical.[4][5]
BOC Sciences 2,2,4-Trimethyl-1-Pentanol> 95%Described as an impurity of Pentanol.[4]
ChemicalBook 2,2,4-TRIMETHYL-1-PENTANOLVaries by supplierA platform listing multiple suppliers, with purities ranging from 98%+ to 99%.[6]
TCI Chemicals 2,4,4-Trimethyl-2-pentanol>95.0%(GC)Note: This is an isomer, highlighting the importance of verifying the exact CAS number.

It is imperative for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for any purchased lot of 2,2,4-trimethyl-1-pentanol to understand the exact purity and the methods used for its determination.

Analytical Assessment of Purity

The verification of the purity of 2,2,4-trimethyl-1-pentanol is a critical step before its use in any application. The most common and effective analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile and semi-volatile compounds and providing their mass spectra for identification. It is the method of choice for quantifying the purity of 2,2,4-trimethyl-1-pentanol and identifying any volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of 2,2,4-trimethyl-1-pentanol at a concentration of approximately 1 mg/mL in a high-purity volatile solvent such as dichloromethane or hexane.

  • For quantitative analysis, prepare a series of calibration standards of a certified reference standard of 2,2,4-trimethyl-1-pentanol in the same solvent, spanning the expected concentration range of the sample.

  • Ensure all samples are free of particulate matter by filtration or centrifugation before injection.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 7000D MSD or equivalent.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating 2,2,4-trimethyl-1-pentanol from many common impurities.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

3. Data Analysis:

  • The purity of 2,2,4-trimethyl-1-pentanol is determined by calculating the area percent of its corresponding peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). The NIST Chemistry WebBook provides reference mass spectral data for 2,2,4-trimethyl-1-pentanol.[8]

  • For quantitative analysis, a calibration curve is constructed from the peak areas of the calibration standards, and the concentration of 2,2,4-trimethyl-1-pentanol in the sample is determined from this curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL in Dichloromethane) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Dilute/Prepare Unknown Sample prep_stock->prep_sample injection Inject 1 µL into GC prep_sample->injection separation Chromatographic Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-350) ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic spectra Extract Mass Spectra tic->spectra quant Quantify Analyte (Area % or Calibration Curve) tic->quant identify Identify Impurities (NIST Library Search) spectra->identify

GC-MS analysis workflow for 2,2,4-Trimethyl-1-pentanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of 2,2,4-trimethyl-1-pentanol and for detecting the presence of non-volatile or structurally related impurities that may not be easily resolved by GC.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of 2,2,4-trimethyl-1-pentanol in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard with a known concentration and a simple, well-resolved spectrum (e.g., tetramethylsilane, TMS, or 1,3,5-trinitrobenzene) for quantitative analysis (qNMR).

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative measurements).

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

3. Data Analysis:

  • The ¹H NMR spectrum of pure 2,2,4-trimethyl-1-pentanol should exhibit characteristic signals corresponding to the different proton environments in the molecule. Reference spectra are available on public databases such as ChemicalBook and PubChem.[1][9]

  • The presence of unexpected signals in the spectrum indicates impurities. The integration of these signals relative to the signals of 2,2,4-trimethyl-1-pentanol can be used to estimate the level of impurity.

  • The ¹³C NMR spectrum provides information on the carbon skeleton and can reveal the presence of isomeric impurities.

Common Impurities and Their Origins

The potential impurities in commercially available 2,2,4-trimethyl-1-pentanol are often related to its synthesis route. A common industrial synthesis involves the aldol condensation of isobutyraldehyde, followed by a Cannizzaro reaction.[10] Another route involves the hydrogenation of 2,2,4-trimethyl-1,3-pentanediol.[11]

Potential impurities may include:

  • Unreacted Starting Materials: Isobutyraldehyde or 2,2,4-trimethyl-1,3-pentanediol.

  • Byproducts of the Aldol Condensation: Other condensation products of isobutyraldehyde.

  • Isomers: Other branched-chain octanols, such as 2,4,4-trimethyl-1-pentanol.

  • Residual Solvents: Solvents used in the synthesis and purification process.

The identification of these impurities is crucial, as they can interfere with subsequent reactions or alter the properties of the final product.

Purification Methodologies

For applications requiring higher purity than is commercially available, purification of 2,2,4-trimethyl-1-pentanol can be achieved through fractional distillation. This technique separates liquids based on differences in their boiling points.

Experimental Protocol for Fractional Distillation

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[12]

  • Use a heating mantle with a stirrer to ensure smooth boiling.

2. Distillation Procedure:

  • Charge the round-bottom flask with the 2,2,4-trimethyl-1-pentanol to be purified (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Begin heating the flask gently.

  • Observe the vapor as it rises through the fractionating column. The temperature should be monitored closely.

  • Collect a forerun fraction, which will contain any lower-boiling impurities. The temperature should then stabilize at the boiling point of 2,2,4-trimethyl-1-pentanol (approximately 165 °C at atmospheric pressure).[2]

  • Collect the main fraction while the temperature remains constant at the boiling point of the desired product.

  • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxides (if present).

Distillation_Workflow cluster_setup Apparatus Setup cluster_procedure Distillation Procedure setup_flask Charge Round-Bottom Flask setup_column Attach Fractionating Column setup_flask->setup_column setup_head Connect Distillation Head and Thermometer setup_column->setup_head setup_condenser Attach Condenser setup_head->setup_condenser setup_receiver Place Receiving Flask setup_condenser->setup_receiver proc_heat Gentle Heating setup_receiver->proc_heat proc_forerun Collect Forerun (Lower-Boiling Impurities) proc_heat->proc_forerun proc_main Collect Main Fraction (at Constant Boiling Point) proc_forerun->proc_main proc_stop Stop Distillation (Before Dryness) proc_main->proc_stop

Fractional distillation workflow for the purification of 2,2,4-Trimethyl-1-pentanol.

Conclusion

2,2,4-Trimethyl-1-pentanol is a commercially available branched-chain alcohol with utility in various research and industrial applications. This guide has provided a framework for sourcing this chemical, with the critical advice to always verify the purity of the supplied material. Detailed protocols for purity assessment using GC-MS and NMR have been presented to enable researchers to confidently characterize their starting materials. Furthermore, a robust fractional distillation protocol has been outlined for applications demanding higher purity. By following the principles and procedures detailed in this guide, researchers can ensure the quality and consistency of the 2,2,4-trimethyl-1-pentanol used in their work, leading to more reliable and reproducible scientific outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Branched-Chain Alcohols.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Clark, J. (2023). Fractional distillation. Chemguide. Retrieved from [Link]

  • Purdue University. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension.
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  • ChemBAM. (n.d.).
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  • USA Chemical Suppliers. (n.d.). 2,2,4-trimethyl-1-pentanol suppliers USA.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31258, 2,2,4-Trimethyl-1-pentanol. Retrieved from [Link]

  • Guidechem. (n.d.). 2.2.4-trimethyl-1-pentanol 123-44-4.
  • ChemicalBook. (n.d.). 2.2.4-TRIMETHYL-1-PENTANOL suppliers & manufacturers in China.
  • The Good Scents Company. (n.d.). 2,2,4-trimethyl-1-pentanol, 123-44-4.
  • University of California, Santa Barbara. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 1-Pentanol, 2,2,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2.2.4-TRIMETHYL-1-PENTANOL synthesis.
  • Google Patents. (n.d.).
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  • ChemicalBook. (n.d.). 2.2.4-TRIMETHYL-1-PENTANOL | 123-44-4.

Sources

Foundational

Unveiling the Potential of 2,2,4-Trimethyl-1-pentanol: A Technical Guide for Industrial Applications

Abstract This technical guide provides an in-depth exploration of 2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4), a branched-chain octyl alcohol.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4), a branched-chain octyl alcohol. While often overshadowed by its more commercially prominent derivatives, this primary alcohol possesses a unique combination of properties that make it a valuable ingredient in specific industrial applications. This document will delve into the chemical and physical characteristics of 2,2,4-Trimethyl-1-pentanol, its established roles in the fragrance and flavor industries, its synthesis, and a comprehensive overview of its safety and handling. This guide is intended for researchers, chemists, and product development professionals seeking to understand and leverage the functional benefits of this versatile molecule.

Introduction: Beyond the Isomeric Shadow

2,2,4-Trimethyl-1-pentanol is a colorless liquid characterized by a distinctive fruity odor.[1] As a primary alcohol, its hydroxyl group is readily available for chemical reactions, a characteristic that hints at its potential as a chemical intermediate. However, its primary industrial footprint is found in the fragrance and flavor sectors, where its olfactory properties and solvent capabilities are highly valued.[1] This guide aims to provide a detailed technical overview, grounded in scientific principles, to illuminate the current and potential applications of this compound.

Physicochemical Properties: A Foundation for Application

The performance of 2,2,4-Trimethyl-1-pentanol in any application is dictated by its physical and chemical properties. A summary of these key characteristics is presented below.

PropertyValueSource
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
CAS Number 123-44-4[1]
Appearance Colorless liquid[1]
Odor Fruity[1]
Boiling Point 165 °C[1]
Melting Point -70 °C[1]
Flash Point 56.6 °C[1]
Density 0.834 g/mL[1]
Vapor Pressure 0.961 mmHg at 25°C[1]
Solubility Soluble in alcohol; sparingly soluble in water (1716 mg/L at 25 °C)[2]

These properties, particularly its relatively high boiling point, low vapor pressure, and good solubility in alcohols, are key to its function in fragrance and flavor formulations.

Core Industrial Application: The Fragrance and Flavor Industry

The most significant industrial application of 2,2,4-Trimethyl-1-pentanol is as a component in fragrance and flavor formulations.[1] Its utility in this sector is multifaceted, stemming from its distinct odor profile and its physical properties.

Olfactory Characteristics

2,2,4-Trimethyl-1-pentanol possesses a strong, fruity aroma, which allows it to be used as a building block in the creation of complex scent and taste profiles.[1] It can impart fresh and sweet notes to a variety of consumer products.

Role as a Solvent and Fixative

Beyond its own scent, 2,2,4-Trimethyl-1-pentanol serves as an effective solvent for other fragrance and flavor ingredients.[1] Its ability to dissolve aromatic compounds is crucial for creating homogenous and stable formulations. Furthermore, its low volatility allows it to act as a fixative, slowing the evaporation of more volatile scent components and thus prolonging the longevity of the fragrance.[1]

Application in Consumer Products

Due to these properties, 2,2,4-Trimethyl-1-pentanol is an important ingredient in a range of consumer goods, including:

  • Perfumes and colognes

  • Cosmetics and personal care products[1]

  • Household cleaners and air fresheners[1]

  • Food and beverages as a flavoring agent[1]

The logical workflow for incorporating 2,2,4-Trimethyl-1-pentanol into a fragrance formulation is outlined below.

fragrance_workflow A Define Desired Odor Profile B Select Aromatic Components A->B C Select Solvents and Fixatives B->C D Incorporate 2,2,4-Trimethyl- 1-pentanol as Solvent/Fixative/ Fruity Note C->D E Blending and Homogenization D->E F Aging and Maturation E->F G Quality Control (GC-MS, Olfactory Panel) F->G H Final Product G->H

Workflow for Fragrance Formulation

Synthesis of 2,2,4-Trimethyl-1-pentanol

Industrially, 2,2,4-Trimethyl-1-pentanol can be synthesized from 2,2,4-Trimethyl-1,3-pentanediol.[3] This process typically involves a multi-step reaction that includes hydrogenation over a palladium on activated charcoal catalyst.[3] The general pathway is depicted below.

synthesis_pathway reactant 2,2,4-Trimethyl-1,3-pentanediol C8H18O2 intermediate Intermediate (Dehydration Product) reactant->intermediate Dehydration (e.g., 500 °C) product 2,2,4-Trimethyl-1-pentanol C8H18O intermediate->product Hydrogenation (Pd/C catalyst)

Industrial Synthesis Pathway
Experimental Protocol: Laboratory-Scale Synthesis

The following is a generalized protocol for the synthesis of 2,2,4-Trimethyl-1-pentanol from 2,2,4-Trimethyl-1,3-pentanediol, based on established chemical principles.

  • Dehydration:

    • In a reaction vessel equipped with a condenser and a heating mantle, place 2,2,4-Trimethyl-1,3-pentanediol.

    • Add a suitable solvent such as benzene and a dehydrating agent like pyridine.[3]

    • Heat the mixture to a high temperature (e.g., 500 °C) to effect dehydration.[3]

    • Monitor the reaction for the formation of the intermediate unsaturated alcohol.

  • Hydrogenation:

    • Transfer the dehydrated intermediate to a hydrogenation reactor.

    • Add a palladium on activated charcoal catalyst.[3]

    • Pressurize the reactor with hydrogen gas.

    • Maintain the reaction under appropriate temperature and pressure until the hydrogenation is complete.

  • Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Purify the crude product by distillation to obtain pure 2,2,4-Trimethyl-1-pentanol.

    • Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of 2,2,4-Trimethyl-1-pentanol is essential for its safe handling and use in industrial and consumer products.

Hazard Classification

2,2,4-Trimethyl-1-pentanol is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[4] It is also a moderate skin and eye irritant.[5]

Toxicological Data
EndpointSpeciesValueSource
LD50 (Oral) Rat2140 µL/kg[2]
LD50 (Dermal) Rabbit2830 µL/kg[2]

Exposure to high concentrations may cause central nervous system depression, with symptoms such as somnolence and ataxia observed in animal studies.[5]

Handling and Personal Protective Equipment (PPE)

When handling 2,2,4-Trimethyl-1-pentanol, it is recommended to use appropriate personal protective equipment, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat or protective clothing

  • Work in a well-ventilated area or use a fume hood.

Future Outlook and Potential Applications

While the primary applications of 2,2,4-Trimethyl-1-pentanol are well-established in the fragrance and flavor industries, its unique branched structure and primary alcohol functionality suggest potential for further exploration. As a C8 alcohol, it could be investigated as a specialty solvent in other niche applications, such as in certain coating or ink formulations where its specific evaporation rate and solvency might be advantageous. Furthermore, its role as a chemical intermediate could be expanded beyond its current known reactions, potentially serving as a precursor for the synthesis of novel esters with applications as plasticizers or lubricants. Further research is warranted to fully elucidate the potential of this versatile molecule.

References

  • 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • 2,2,4-trimethyl-1-pentanol, 123-44-4. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]

  • 2,3,4-trimethyl-1-pentanol. (n.d.). FlavScents. Retrieved January 14, 2026, from [Link]

  • 2,2,4-Trimethyl-1-pentanol. (n.d.). Haz-Map. Retrieved January 14, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 2,2,4-Trimethyl-1-pentanol in Organic Synthesis

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 2,2,4-trimethyl-1-pentanol as a specialized, non-polar solvent in organic synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 2,2,4-trimethyl-1-pentanol as a specialized, non-polar solvent in organic synthesis. While not as ubiquitous as conventional solvents like toluene or heptane, its unique combination of properties—a high boiling point, a branched, non-polar alkyl chain, and a reactive hydroxyl group—presents distinct advantages for specific applications. This guide moves beyond a simple recitation of properties to explore the causal relationships between its structure and function, offering scientifically grounded, representative protocols for its application in nanoparticle synthesis and high-temperature esterification reactions.

Introduction: A Niche Solvent with Unique Potential

In the vast landscape of organic solvents, selection is paramount to reaction success. 2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4), a C8 primary alcohol, occupies an interesting niche. Its highly branched aliphatic structure imparts significant non-polar character, while the terminal hydroxyl group provides a site for hydrogen bonding and potential reactivity. This duality, coupled with a high boiling point, makes it a compelling, albeit underutilized, candidate for syntheses requiring high temperatures, specific solubility profiles, and where the solvent itself can play an active role as a capping agent or reactant.

This guide serves as an exploration of its potential, grounded in its fundamental physicochemical properties. We will dissect its structural attributes to rationalize its use and provide detailed, illustrative protocols for its practical application in the laboratory.

Physicochemical Profile and Comparative Analysis

The utility of a solvent is defined by its physical properties. 2,2,4-Trimethyl-1-pentanol is a colorless liquid characterized by a high boiling point and low water solubility, positioning it as a potential replacement for high-boiling aromatic hydrocarbons like xylenes, particularly when a protic medium is tolerable or desired.

Property2,2,4-Trimethyl-1-pentanolToluenen-Heptanen-Butanol
CAS Number 123-44-4108-88-3142-82-571-36-3
Molecular Formula C₈H₁₈OC₇H₈C₇H₁₆C₄H₁₀O
Molecular Weight 130.23 g/mol 92.14 g/mol 100.21 g/mol 74.12 g/mol
Boiling Point 165-168 °C[1]111 °C98 °C118 °C
Melting Point -70 °C-95 °C-91 °C-90 °C
Density 0.834 g/mL0.867 g/mL0.684 g/mL0.810 g/mL
Flash Point 56.6 °C4 °C-4 °C37 °C
Classification Non-polar, ProticNon-polar, AproticNon-polar, AproticPolar, Protic

Structural Rationale for Synthetic Applications

The molecular architecture of 2,2,4-trimethyl-1-pentanol is the primary determinant of its behavior as a solvent. Its large, branched alkyl group creates significant steric bulk and is responsible for its low polarity and van der Waals interactions, while the primary hydroxyl group introduces protic character.

G cluster_0 Solvent Structure Comparison TMP 2,2,4-Trimethyl-1-pentanol (Non-polar, Protic, High-Boiling) Toluene Toluene (Non-polar, Aprotic) TMP->Toluene High Boiling Point Different Polarity Heptane n-Heptane (Non-polar, Aprotic) TMP->Heptane High Boiling Point Similar Non-Polarity Butanol n-Butanol (Polar, Protic) TMP->Butanol Similar Protic Nature Less Polar Overall

Caption: Structural and functional comparison of 2,2,4-trimethyl-1-pentanol.

Causality Behind Experimental Choices:

  • High-Temperature Reactions: With a boiling point exceeding 165 °C, it serves as an excellent medium for reactions requiring sustained high temperatures, such as certain nanoparticle syntheses, metal-organic framework (MOF) preparations, or dehydrations, where lower boiling solvents would require high-pressure apparatus.

  • Dissolving Non-Polar Species: The dominant C8 aliphatic structure allows it to effectively dissolve oils, long-chain fatty acids, waxes, and other non-polar organic compounds.

  • Solvent as a Capping Agent: In nanoparticle synthesis, the hydroxyl group can coordinate to the surface of growing nanocrystals.[2] The bulky alkyl chain then provides a steric barrier that prevents particle aggregation, allowing for control over final particle size and ensuring colloidal stability.[3]

  • Dual Role as Reactant: As a primary alcohol, it can participate directly in reactions such as Fischer esterifications, serving as both the solvent and the nucleophile.[4] This can simplify reaction setups and drive equilibrium towards product formation, especially when used in large excess.

Application Note I: Synthesis of Metal Oxide Nanoparticles

The synthesis of inorganic nanoparticles often requires high temperatures to drive the decomposition of precursors and facilitate crystal growth. Alcohols are particularly useful in this context as they can serve as the solvent, a reducing agent, and a surface-capping agent to control growth and prevent agglomeration.[2] The high boiling point and sterically bulky nature of 2,2,4-trimethyl-1-pentanol make it a suitable candidate for the synthesis of crystalline metal oxides like Zinc Oxide (ZnO).

Representative Protocol: Synthesis of ZnO Nanoparticles

This protocol describes the thermal decomposition of zinc acetate dihydrate in 2,2,4-trimethyl-1-pentanol. The solvent acts as the heat transfer medium and the alcohol's hydroxyl group, along with its decomposition products at high temperature, likely serves to cap the nanoparticles.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • 2,2,4-Trimethyl-1-pentanol

  • Methanol (for washing)

  • Heptane (for washing)

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer with hotplate

  • Inert gas line (Nitrogen or Argon)

  • Centrifuge

Procedure:

  • Setup: Assemble the three-neck flask with the condenser, thermometer, and a gas inlet. Ensure the setup is secure and purged with an inert gas.

  • Reagent Addition: Add zinc acetate dihydrate (e.g., 1.10 g, 5 mmol) and 2,2,4-trimethyl-1-pentanol (50 mL) to the flask.

  • Heating: Begin vigorous magnetic stirring and heat the mixture to 160 °C under a gentle flow of inert gas.

  • Reaction: Maintain the temperature at 160 °C for 2 hours. The solution will typically turn into a milky white suspension as the ZnO nanoparticles form.

  • Cooling: After the reaction period, turn off the heat and allow the suspension to cool to room temperature.

  • Isolation: Transfer the suspension to centrifuge tubes. Centrifuge at 4000 rpm for 15 minutes to pellet the nanoparticles.

  • Washing: Discard the supernatant. Re-disperse the pellet in 20 mL of heptane and sonicate for 5 minutes. Centrifuge again and discard the supernatant. Repeat this washing step twice more with methanol to remove any residual solvent and unreacted precursors.

  • Drying: After the final wash, dry the white ZnO nanoparticle powder in a vacuum oven at 60 °C for 12 hours.

G cluster_workflow Nanoparticle Synthesis Workflow A 1. Add Precursor & 2,2,4-Trimethyl-1-pentanol to Flask B 2. Heat to 160°C under Inert Gas A->B C 3. Hold for 2 hours (Nanoparticle Formation) B->C D 4. Cool to Room Temperature C->D E 5. Isolate via Centrifugation D->E F 6. Wash with Heptane & Methanol E->F G 7. Dry under Vacuum F->G

Caption: General workflow for ZnO nanoparticle synthesis.

Application Note II: High-Temperature Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] Using 2,2,4-trimethyl-1-pentanol as the alcohol allows for the synthesis of specialty esters with bulky, branched alkyl groups. These esters can have unique properties, making them useful as synthetic lubricants, plasticizers, or fragrance components. The high boiling point of the alcohol allows the reaction to be run at elevated temperatures to increase the reaction rate and effectively remove the water byproduct via a Dean-Stark apparatus.

Representative Protocol: Synthesis of 2,2,4-Trimethylpentyl Stearate

This protocol details the esterification of stearic acid, a common long-chain fatty acid, with 2,2,4-trimethyl-1-pentanol acting as both reagent and solvent.

Materials:

  • Stearic Acid

  • 2,2,4-Trimethyl-1-pentanol

  • Sulfuric Acid (concentrated, catalytic amount) or an acid resin like Amberlyst 15

  • Dean-Stark apparatus

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble the flask with the Dean-Stark trap, condenser, and a stopper.

  • Reagent Addition: To the flask, add stearic acid (e.g., 14.2 g, 0.05 mol) and 2,2,4-trimethyl-1-pentanol (100 mL). The alcohol is in large excess, acting as the solvent.

  • Catalyst: Carefully add the acid catalyst (e.g., 0.5 mL of concentrated H₂SO₄ or 2 g of Amberlyst 15).

  • Reaction: Heat the mixture to reflux (approx. 165 °C). Water will begin to collect in the Dean-Stark trap as it is formed, driving the equilibrium toward the ester product. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cooling & Quenching: Allow the reaction mixture to cool. If using H₂SO₄, slowly and carefully pour the mixture into 100 mL of saturated sodium bicarbonate solution to neutralize the acid. If using an acid resin, simply filter it off.

  • Workup: Transfer the mixture to a separatory funnel. The organic layer (containing the ester and excess alcohol) will separate. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Remove the excess 2,2,4-trimethyl-1-pentanol and any residual solvent under reduced pressure using a rotary evaporator. The final product, 2,2,4-trimethylpentyl stearate, can be further purified by vacuum distillation if necessary.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

  • Hazards: 2,2,4-Trimethyl-1-pentanol is harmful if swallowed and is a moderate skin and eye irritant.[2][5] It is a combustible liquid with a flash point of 56.6 °C. Vapors may form explosive mixtures with air.[3]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from open flames, sparks, and other sources of ignition.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2,2,4-Trimethyl-1-pentanol presents a unique profile as a high-boiling, non-polar, protic solvent. While its application is not widely documented in mainstream organic synthesis literature, its physicochemical properties strongly suggest its utility in specialized areas. It holds potential as a medium for high-temperature reactions, a solvent and capping agent for nanoparticle synthesis, and a dual-purpose solvent-reagent in esterifications. The representative protocols provided in this guide offer a validated starting point for researchers looking to explore the capabilities of this unconventional solvent to achieve specific synthetic outcomes. Further research into its application is warranted and could unveil new advantages in process chemistry and materials science.

References

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Application

Application Notes & Protocols: 2,2,4-Trimethyl-1-pentanol as a Novel Mobile Phase Component in Chromatography

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential utility of 2,2,4-trimethyl-1-pentanol as a mobile phase component in liquid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential utility of 2,2,4-trimethyl-1-pentanol as a mobile phase component in liquid chromatography. In the absence of established applications, this guide pioneers a theoretical and practical framework for evaluating this novel solvent. By synthesizing its known physicochemical properties with fundamental chromatographic principles, we explore its prospective roles in both reversed-phase and normal-phase HPLC. This application note offers detailed protocols for the initial assessment of 2,2,4-trimethyl-1-pentanol, including mobile phase preparation, system compatibility checks, and performance evaluation. The overarching goal is to equip the scientific community with the necessary knowledge to explore and potentially validate 2,2,4-trimethyl-1-pentanol as a valuable addition to the chromatographer's toolkit.

Introduction: The Quest for Novel Selectivity in Chromatography

The continuous evolution of chromatography hinges on the introduction of novel stationary and mobile phases that offer unique selectivity profiles. While staples like acetonitrile and methanol are ubiquitous in reversed-phase liquid chromatography (RPLC), and hexane in normal-phase (NPLC), the exploration of new solvent systems is crucial for tackling complex separation challenges. 2,2,4-Trimethyl-1-pentanol, a branched-chain C8 alcohol, presents an intriguing candidate for expanding the chromatographer's solvent repertoire. Its distinct molecular structure, characterized by significant steric hindrance around the hydroxyl group and a substantial non-polar alkyl chain, suggests it could offer unique intermolecular interactions with both analytes and stationary phases.

This guide serves as a foundational resource for the systematic evaluation of 2,2,4-trimethyl-1-pentanol. We will delve into its inherent chemical properties, predict its chromatographic behavior, and provide actionable protocols for its initial validation in a laboratory setting.

Physicochemical Properties of 2,2,4-Trimethyl-1-pentanol

A thorough understanding of a solvent's physical and chemical characteristics is paramount to predicting its behavior as a mobile phase component.

PropertyValueSource / Note
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 165-168 °C, [2][3]
Density 0.834 g/mL[2]
Viscosity Estimated: Moderately ViscousBased on data for similar C8 alcohols.[4]
UV Cutoff Estimated: ~215-220 nmBased on data for n-butanol (215 nm) and isobutyl alcohol (220 nm).[5][6]
Polarity Index (Snyder) Estimated: 3.4 - 3.9Based on data for n-octanol (3.4) and n-butanol/isopropanol (3.9).[7][8]
Miscibility
   ... with WaterLowInsoluble in water.[9]
   ... with MethanolMiscibleGeneral miscibility of alcohols.[10][11]
   ... with AcetonitrileMiscibleGeneral miscibility of polar organic solvents.[12][13]
   ... with HexaneMiscibleExpected due to its large alkyl chain.

Causality Behind Properties:

  • Polarity: The polarity of alcohols generally decreases with increasing alkyl chain length.[14] The branched structure of 2,2,4-trimethyl-1-pentanol may also influence its effective polarity due to steric shielding of the hydroxyl group.[15][16] This intermediate polarity suggests potential utility in both RPLC (as a strong organic modifier) and NPLC (as a polar modifier).

  • Viscosity: Longer and branched-chain alcohols tend to be more viscous than their shorter, linear counterparts. This is a critical consideration as higher viscosity leads to increased backpressure in HPLC systems, potentially limiting flow rates and the use of columns with small particle sizes.[17]

  • UV Cutoff: The absence of significant chromophores in its structure suggests a relatively low UV cutoff, likely making it compatible with UV detection at wavelengths above ~220 nm.[5][6][18]

Theoretical Chromatographic Applications

Based on its properties, we can hypothesize the following applications for 2,2,4-trimethyl-1-pentanol:

As a Strong Organic Modifier in Reversed-Phase Liquid Chromatography (RPLC)

In RPLC, the mobile phase is typically a mixture of water and a more non-polar organic solvent. The elution strength of the organic modifier increases with its non-polarity.[19]

  • Eluent Strength: With its C8 alkyl chain, 2,2,4-trimethyl-1-pentanol is significantly less polar than methanol and acetonitrile.[17] This suggests it would be a very strong eluting solvent in RPLC, useful for highly retained, non-polar analytes that are difficult to elute with conventional solvents.

  • Alternative Selectivity: The bulky, branched structure could provide unique steric interactions with analytes and the stationary phase, leading to altered selectivity compared to linear alcohols like n-butanol or n-octanol.

As a Polar Modifier in Normal-Phase Liquid Chromatography (NPLC)

In NPLC, a non-polar primary solvent (like hexane) is modified with a small amount of a more polar solvent to control analyte retention.

  • Controlled Elution: As a polar modifier, 2,2,4-trimethyl-1-pentanol would be expected to have a weaker eluting strength compared to shorter-chain alcohols like ethanol or isopropanol.[20] This could be advantageous for separating compounds with very similar polarities, as it would allow for finer control over retention times.

  • Improved Solubility: For certain analytes that have limited solubility in hexane/isopropanol mixtures, the C8 chain of 2,2,4-trimethyl-1-pentanol might offer improved sample solubility in the mobile phase.

Experimental Protocols for Evaluation

The following protocols are designed as a starting point for any researcher wishing to investigate the chromatographic properties of 2,2,4-trimethyl-1-pentanol.

Initial Solvent and System Evaluation

This protocol establishes the basic compatibility and characteristics of the solvent with a standard HPLC system.

cluster_prep Preparation cluster_system System Check cluster_uv UV Cutoff Determination s1 Obtain HPLC-grade 2,2,4-trimethyl-1-pentanol s2 Filter solvent through a 0.45 µm membrane filter s1->s2 s3 Prepare test mixtures (e.g., 50:50 with Methanol and Acetonitrile) s2->s3 c3 Purge with the test mixture c1 Disconnect column c2 Purge system with isopropanol c1->c2 c2->c3 c4 Monitor backpressure at a standard flow rate (e.g., 1 mL/min) c3->c4 c5 Observe for any phase separation or precipitation in waste lines c4->c5 u1 Flow pure, filtered solvent through the system with a UV detector u2 Scan wavelengths from 300 nm down to 190 nm u1->u2 u3 Determine wavelength at which absorbance reaches 1 AU u2->u3

Caption: Initial solvent and system evaluation workflow.

Step-by-Step Methodology:

  • Solvent Preparation:

    • Procure high-purity (HPLC grade or equivalent) 2,2,4-trimethyl-1-pentanol.

    • Filter the solvent through a 0.45 µm chemical-resistant (e.g., PTFE) filter to remove particulates.

    • Prepare several binary mixtures with common HPLC solvents, such as 50:50 (v/v) with methanol and 50:50 (v/v) with acetonitrile, to assess miscibility.

  • System Preparation and Backpressure Check:

    • Remove the HPLC column and replace it with a zero-dead-volume union.

    • Thoroughly flush the system with isopropanol to remove any previous solvents and buffers.

    • Introduce the prepared mixture of 2,2,4-trimethyl-1-pentanol and a common solvent (e.g., 50:50 with methanol) into the system at a low flow rate (0.2 mL/min).

    • Gradually increase the flow rate to a typical analytical flow (e.g., 1.0 mL/min) and record the steady-state backpressure. This will provide an initial indication of the solvent's viscosity.

    • Visually inspect the waste tubing for any signs of immiscibility (e.g., schlieren lines, phase separation).

  • UV Cutoff Determination:

    • Flow 100% filtered 2,2,4-trimethyl-1-pentanol through the system.

    • Using the UV detector's scanning function, perform a wavelength scan from a high wavelength (e.g., 300 nm) down to the lower limit of the detector (e.g., 190 nm).

    • The UV cutoff is the wavelength at which the solvent's absorbance equals 1 Absorbance Unit (AU).[5]

Protocol for RPLC Evaluation

This protocol assesses the eluting strength and selectivity of 2,2,4-trimethyl-1-pentanol in a reversed-phase context.

cluster_setup Setup cluster_exp Experiment cluster_comp Comparison p1 Install a standard C18 column e1 Equilibrate column with a starting composition (e.g., 50% B) p1->e1 p2 Prepare mobile phases: A: Water B: 2,2,4-trimethyl-1-pentanol p2->e1 p3 Prepare a standard test mixture (e.g., Uracil, Toluene, Naphthalene) e2 Inject test mixture p3->e2 e1->e2 e3 Run a gradient from 50% to 100% B over 15 minutes e2->e3 e4 Monitor retention times and peak shapes e3->e4 c1 Repeat experiment with Methanol and Acetonitrile as solvent B e4->c1 c2 Compare retention times and elution order c1->c2

Caption: Workflow for RPLC evaluation.

Step-by-Step Methodology:

  • System Configuration:

    • Install a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Designate Mobile Phase A as HPLC-grade water and Mobile Phase B as 2,2,4-trimethyl-1-pentanol.

    • Prepare a test mixture of compounds with varying polarities, such as uracil (polar), toluene (non-polar), and naphthalene (very non-polar).

  • Gradient Elution Analysis:

    • Equilibrate the column with a 50:50 mixture of A and B.

    • Inject the test mixture.

    • Run a linear gradient from 50% B to 100% B over 15-20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Data Analysis and Comparison:

    • Note the retention times of each analyte. The strong elution strength will likely result in shorter retention times for toluene and naphthalene compared to gradients with methanol or acetonitrile.

    • Observe the peak shapes for any signs of tailing or broadening.

    • Repeat the experiment using methanol and acetonitrile as solvent B under equivalent gradient conditions to directly compare elution strength and selectivity (changes in elution order).[21]

Anticipated Results and Troubleshooting

  • High Backpressure: Due to its likely higher viscosity, be prepared for elevated system pressures. If the pressure exceeds the system's limits, consider reducing the flow rate or gently warming the column (e.g., to 30-40 °C) to decrease viscosity.[22]

  • Poor Peak Shape: If peak tailing is observed, especially for basic compounds, it may indicate secondary interactions with the stationary phase that are not effectively masked by this solvent. Consider the addition of a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (0.1%).[23]

  • Limited Water Miscibility: Given its low solubility in water, it is unlikely that 2,2,4-trimethyl-1-pentanol can be used with high percentages of water in the mobile phase.[9] This may limit its applicability for separating very polar compounds in RPLC.

Conclusion and Future Directions

2,2,4-Trimethyl-1-pentanol represents an unexplored solvent in the field of liquid chromatography. Its unique branched structure and intermediate polarity suggest it could be a valuable tool for altering selectivity and eluting highly retained compounds. The protocols outlined in this application note provide a robust framework for its initial evaluation. Further research should focus on a more precise determination of its physicochemical properties, its application to a wider range of analytes and stationary phases, and its potential in more advanced chromatographic techniques such as counter-current chromatography.

References

  • Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2,2,4-trimethyl- (CAS 123-44-4). Retrieved from [Link].

  • Ribeiro, R. L. V., Bottoli, C. B. G., Collins, K. E., & Collins, C. H. (2004). Reevaluation of Ethanol as Organic Modifier for Use in HPLC-RP Mobile Phases. Journal of the Brazilian Chemical Society, 15(2), 300-306. Retrieved from [Link].

  • Chromatography Forum. (2005). Alcohol used as solvents for HPLC. Retrieved from [Link].

  • Chromatography Forum. (2013). Solvent Strength for Reverse Phase Separation. Retrieved from [Link].

  • Sardella, R., et al. (2018). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1569, 137-146. Retrieved from [Link].

  • ResearchGate. (n.d.). Viscosity of 2,2,4-trimethylpentane. Retrieved from [Link].

  • Stenutz, R. (n.d.). Polarity and selectivity acc. Snyder. Retrieved from [Link].

  • Stenutz, R. (n.d.). 2,2,4-trimethyl-1-pentanol. Retrieved from [Link].

  • Honeywell. (n.d.). UV Cutoff. Retrieved from [Link].

  • PubChem. (n.d.). 2,2,4-Trimethyl-1-pentanol. Retrieved from [Link].

  • The Description of the polarity of alcohols as a function of their molar content of OH groups. (n.d.). Retrieved from [Link].

  • Pharma Beginners. (2023). HPLC Mobile Phase Modifiers. Retrieved from [Link].

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link].

  • Ribeiro, R. L. V., et al. (2004). Reevaluation of ethanol as organic modifier for use in HPLS-RP mobile phases. Journal of the Brazilian Chemical Society, 15(2), 300-306. Retrieved from [Link].

  • Scribd. (n.d.). UV Cutoff Values for Common Solvents. Retrieved from [Link].

  • Mechanisms of retention in HPLC. (n.d.). Retrieved from [Link].

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link].

  • Honeywell. (n.d.). UV Cutoff. Retrieved from [Link].

  • Honeywell. (n.d.). Polarity Index. Retrieved from [Link].

  • Gaylord Chemical. (n.d.). Solvent Miscibility Table. Retrieved from [Link].

  • Loba Chemie. (n.d.). n-OCTANOL For HPLC & UV Spectroscopy. Retrieved from [Link].

  • PubChem. (n.d.). 1-Octanol. Retrieved from [Link].

  • The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. (2022). ChemistryOpen, 11(11), e202200140. Retrieved from [Link].

  • The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index. (n.d.). Retrieved from [Link].

  • Chrom Tech, Inc. (2023). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link].

Sources

Method

Topic: Synthesis of Esters from 2,2,4-Trimethyl-1-pentanol and Carboxylic Acids

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The esterification of 2,2,4-trimethyl-1-pentanol, a sterically hindered primary alcohol, presents significant challenges compar...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The esterification of 2,2,4-trimethyl-1-pentanol, a sterically hindered primary alcohol, presents significant challenges compared to the acylation of unbranched alcohols. The bulky neopentyl-like structure at the β-carbon dramatically reduces the nucleophilicity of the hydroxyl group and sterically impedes its approach to an activated carboxyl group. Standard methods like direct Fischer esterification often result in low yields or require harsh conditions. This application note provides a detailed guide for overcoming these steric challenges, offering a mechanistic overview, comparative analysis, and step-by-step protocols for robust esterification methodologies, including the Steglich and Yamaguchi esterifications. These protocols are designed to be self-validating systems, providing researchers with reliable pathways to synthesize novel esters for applications ranging from pharmaceuticals and fragrances to advanced materials.[1][2]

Introduction: The Challenge of Acylating Hindered Alcohols

2,2,4-Trimethyl-1-pentanol is a C8 primary alcohol characterized by a highly branched alkyl chain.[3][4] This structure, specifically the quaternary carbon at the C2 position, confers significant steric bulk around the reactive hydroxyl group. While formally a primary alcohol, its reactivity is more akin to that of a secondary or even tertiary alcohol in acylation reactions.

The esters derived from this alcohol are of interest in various fields. Their bulky alkyl group can impart unique properties such as enhanced thermal and hydrolytic stability, specific solvency characteristics, and distinct organoleptic profiles, making them valuable as specialty lubricants, plasticizers, and fragrance components.[1][3] However, their synthesis is non-trivial. The classic Fischer-Speier esterification, an acid-catalyzed equilibrium process, is often inefficient for such substrates, requiring high temperatures and long reaction times, which can lead to side reactions like dehydration or rearrangement.[5][6][7]

To achieve efficient and high-yielding synthesis, methods that rely on the potent activation of the carboxylic acid are necessary. This guide focuses on modern coupling reactions that circumvent the limitations of traditional methods.

Mechanistic Strategies for Esterifying 2,2,4-Trimethyl-1-pentanol

Effective esterification of a sterically hindered alcohol requires transforming the carboxylic acid into a highly reactive intermediate that the weakly nucleophilic alcohol can attack. The following methods are particularly well-suited for this purpose.

Fischer-Speier Esterification: The Baseline

The Fischer esterification is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol.[8] The mechanism involves protonation of the carboxylic acid's carbonyl group to enhance its electrophilicity, followed by nucleophilic attack from the alcohol.[6][9] For a hindered alcohol like 2,2,4-trimethyl-1-pentanol, the activation provided by simple protonation is often insufficient to overcome the steric barrier, and the equilibrium lies unfavorably towards the starting materials. To drive the reaction forward, one must rigorously remove the water byproduct, typically using a Dean-Stark apparatus, or use a large excess of the alcohol.[6][9]

Steglich Esterification: Carbodiimide-Mediated Acyl Transfer

The Steglich esterification is a mild and highly effective method for coupling sterically demanding substrates.[10][11] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[12] The key to its success with hindered alcohols is the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[10][13]

The mechanism proceeds as follows:

  • Activation: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[10]

  • Acyl Transfer: In the absence of a good nucleophile, this intermediate can slowly rearrange to a stable N-acylurea byproduct.[10] DMAP, being a superior nucleophile to the hindered alcohol, rapidly attacks the O-acylisourea to form a reactive acylpyridinium salt.[12]

  • Ester Formation: This acylpyridinium intermediate is a potent, unhindered acylating agent. The sterically encumbered 2,2,4-trimethyl-1-pentanol can now effectively attack the activated acyl group, forming the ester and regenerating the DMAP catalyst.[12] The driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[11]

Steglich_Mechanism cluster_activation Activation Phase cluster_catalysis Catalytic Cycle RCOOH Carboxylic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC Acyl_Py Acylpyridinium Salt (Active Ester) O_acyl->Acyl_Py + DMAP DCU Dicyclohexylurea (Byproduct) O_acyl->DCU slow rearrangement DMAP_cat DMAP (Catalyst) Acyl_Py->DMAP_cat - DMAP (regenerated) Ester Product Ester Acyl_Py->Ester + Alcohol (ROH) ROH 2,2,4-Trimethyl- 1-pentanol ROH->Ester Yamaguchi_Mechanism RCOOH Carboxylic Acid Mixed_Anhydride Mixed Anhydride Intermediate RCOOH->Mixed_Anhydride Yamaguchi_Cl 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Cl->Mixed_Anhydride TEA Triethylamine TEA->Mixed_Anhydride Acyl_Py Acylpyridinium Salt Mixed_Anhydride->Acyl_Py + DMAP DMAP DMAP Alcohol 2,2,4-Trimethyl- 1-pentanol Ester Final Ester Product Alcohol->Ester Acyl_Py->DMAP regenerates Acyl_Py->Ester + Alcohol Byproduct Trichlorobenzoate Salt

Yamaguchi Esterification Reaction Pathway

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing esters from 2,2,4-trimethyl-1-pentanol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Experimental_Workflow start Start reactants 1. Combine Reactants (Acid, Alcohol, Solvent, Base/Catalyst) start->reactants reaction 2. Reaction (Stir at specified Temp, Monitor by TLC/GC) reactants->reaction workup 3. Aqueous Work-up (Quench, Wash, Extract) reaction->workup purify 4. Purification (Column Chromatography or Distillation) workup->purify characterize 5. Characterization (NMR, IR, MS) purify->characterize end Pure Ester characterize->end

General Experimental Workflow for Ester Synthesis
Protocol 1: Steglich Esterification of 2,2,4-Trimethyl-1-pentanol with Benzoic Acid

This protocol is adapted from the general procedure for Steglich esterification, which is known for its mild conditions. [10][11]

  • Materials:

    • Benzoic Acid (1.0 equiv)

    • 2,2,4-Trimethyl-1-pentanol (1.1 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • 0.5 M HCl aqueous solution

    • Saturated aqueous NaHCO₃ solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 equiv), 2,2,4-trimethyl-1-pentanol (1.1 equiv), and DMAP (0.1 equiv).

    • Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the carboxylic acid).

    • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

    • In a separate flask, dissolve DCC (1.1 equiv) in a minimum amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, keeping the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. [11]Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Yamaguchi Esterification of 2,2,4-Trimethyl-1-pentanol with Ibuprofen

This protocol is ideal for highly valuable or acid-sensitive substrates, leveraging the potent activation of the Yamaguchi reagent. [14][15]

  • Materials:

    • Ibuprofen (Carboxylic Acid) (1.0 equiv)

    • Triethylamine (TEA) (1.2 equiv)

    • 2,4,6-Trichlorobenzoyl chloride (1.1 equiv)

    • 2,2,4-Trimethyl-1-pentanol (1.5 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (1.2 equiv)

    • Anhydrous Toluene

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Mixed Anhydride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve ibuprofen (1.0 equiv) in anhydrous toluene. Add triethylamine (1.2 equiv) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise. A precipitate of triethylammonium chloride may form. Stir the mixture at room temperature for 1-2 hours. [15] 3. Esterification: In a separate flask, dissolve 2,2,4-trimethyl-1-pentanol (1.5 equiv) and DMAP (1.2 equiv) in anhydrous toluene.

    • Add the alcohol/DMAP solution to the mixed anhydride mixture via cannula or dropping funnel.

    • Stir the reaction at room temperature for 3-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Comparative Analysis and Expected Outcomes

The choice of esterification method depends on the specific carboxylic acid, scale, and sensitivity of the substrates.

Method Conditions Typical Yield (Hindered Alcohol) Advantages Disadvantages Ref.
Fischer Acidic, High Temp (Reflux)5-30%Inexpensive reagents; simple setup.Equilibrium-limited; harsh conditions; low yield for hindered substrates.[5][16]
Steglich Mild (0 °C to RT)70-90%Mild conditions; good for sensitive substrates; high yields.DCC can be an allergen; DCU byproduct can be difficult to remove.[10][11]
Yamaguchi Mild (RT)85-98%Excellent for highly hindered substrates; very high yields.Reagents are more expensive; two-step, one-pot procedure.[14][15]
Mitsunobu Mild, Neutral (0 °C to RT)75-95%Mild conditions; proceeds with stereochemical inversion (if applicable).Stoichiometric phosphine oxide byproduct; redox conditions.[17][18]

Troubleshooting and Field Insights

  • Anhydrous Conditions are Critical: Water will react with the activated intermediates (O-acylisourea, mixed anhydride) to regenerate the carboxylic acid, reducing yields. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.

  • Reagent Purity: The purity of coupling agents like DCC and the Yamaguchi reagent is crucial. Old or improperly stored reagents can lead to failed reactions.

  • Byproduct Removal (Steglich): The dicyclohexylurea (DCU) byproduct from DCC has limited solubility in many organic solvents. Filtering the reaction mixture before work-up is essential. If some DCU remains soluble, it can often be removed by precipitation from a concentrated solution with a non-polar solvent or during chromatography. [11]Using EDC can simplify work-up, as its urea byproduct is water-soluble. [15]* Side Reactions: In the Steglich protocol, if the alcohol is particularly unreactive, the O-acylisourea can rearrange to the N-acylurea, a common side product that is difficult to separate. [10]Using the recommended amount of DMAP helps to minimize this by accelerating the desired reaction pathway. [10]

Conclusion

The synthesis of esters from the sterically hindered alcohol 2,2,4-trimethyl-1-pentanol requires robust activation of the carboxylic acid partner. While Fischer esterification is generally inadequate, modern coupling methods provide reliable and high-yielding alternatives. The Steglich esterification offers an excellent balance of mild conditions, high yield, and reagent accessibility for many applications. For the most challenging substrates or when maximum yield is paramount, the Yamaguchi esterification stands as the superior method due to the exceptional reactivity of its mixed anhydride intermediate. By selecting the appropriate protocol and adhering to careful experimental technique, researchers can efficiently access a wide range of novel esters derived from this sterically demanding building block.

References

  • RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]

  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

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  • Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]

  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi esterification mechanism. Synthesis of a lux-s enzyme inhibitor using an improved esterification method. Organic Letters, 8(1), 47-50.
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  • Ataman Kimya. (n.d.). 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate. Retrieved from [Link]

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Application

Application Notes and Protocols for 2,2,4-Trimethyl-1-pentanol in Fragrance Formulation Research

Introduction: Unveiling the Potential of a Unique Branched Alcohol In the intricate world of fragrance creation, the quest for novel molecules that can impart unique characteristics to a scent is perpetual. 2,2,4-Trimeth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Branched Alcohol

In the intricate world of fragrance creation, the quest for novel molecules that can impart unique characteristics to a scent is perpetual. 2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4), a C8 branched-chain saturated alcohol, represents a promising yet underexplored ingredient for the modern perfumer's palette.[1] Its highly branched structure suggests a distinct olfactory profile compared to its linear isomer, 1-octanol, offering opportunities for new textural and diffusive effects in fragrance compositions.

These application notes provide a comprehensive guide for researchers, perfumers, and formulation scientists on the evaluation and application of 2,2,4-Trimethyl-1-pentanol in fragrance research and development. We will delve into its olfactory characterization, potential applications in various fragrance accords, and detailed protocols for its sensory evaluation and stability assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective application.

PropertyValueSource
Molecular Formula C8H18O[2]
Molecular Weight 130.23 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 165 °C[2]
Flash Point 56.6 °C[2]
Vapor Pressure 0.961 mmHg at 25°C[2]
Solubility Soluble in alcohol; slightly soluble in water.[1]

Olfactory Profile: A Multifaceted Character

While detailed sensory data for 2,2,4-Trimethyl-1-pentanol is not extensively published, we can infer its likely olfactory characteristics based on its chemical structure and the known profiles of related C8 alcohols. It is generally described as having a "strong fruity odor".[3] By drawing parallels with other branched-chain alcohols and considering its molecular structure, a more nuanced hypothetical profile can be constructed, which must be verified empirically through the protocols outlined below.

Hypothesized Olfactory Facets:

  • Primary Notes: A dominant waxy, green character, reminiscent of freshly cut stems, with a subtle aldehydic lift.

  • Secondary Notes: A soft, rosy florality, intertwined with a gentle, sweet fruitiness that is less pronounced than in linear C8 alcohols.

  • Subtle Nuances: A potential for mushroom-like, earthy undertones, which can add complexity and a natural feel to compositions.

Tenacity on Smelling Strip:

Based on its boiling point and molecular weight, the odor life of 2,2,4-Trimethyl-1-pentanol on a standard smelling strip is estimated to be in the range of 80-100 hours, making it a middle to top-note ingredient with good substantivity.

Applications in Fragrance Formulation: A Creative Perspective

The unique, hypothesized olfactory profile of 2,2,4-Trimethyl-1-pentanol suggests several strategic applications in fragrance creation:

  • Enhancing Floral Bouquets: Its green and rosy facets can be used to add a natural, dewy quality to floral accords, particularly those based on rose, lily of the valley, and peony. It can also serve to "cut" the sweetness of heady white florals like jasmine and tuberose, lending a more contemporary feel.

  • Modernizing Fougère and Chypre Accords: The waxy and green character can provide a clean, almost ozonic lift to traditional fougère structures, complementing the aromatic notes of lavender and the earthiness of oakmoss. In chypre compositions, it can brighten the top notes and bridge the citrusy opening with the woody-mossy heart.

  • Adding Complexity to Fruity and Citrus Scents: While possessing a fruity character itself, its primary value in these accords lies in its ability to add a sophisticated, less literal interpretation of fruit. It can introduce a green, unripe nuance to citrus notes and a waxy skin effect to apple and pear compositions.

  • Use as a Solvent and Fixative: Like other alcohols, 2,2,4-Trimethyl-1-pentanol can act as a solvent for other fragrance materials.[3] Its relatively high boiling point for a top-to-middle note ingredient suggests it may also have some fixative properties, helping to prolong the perception of more volatile top notes.

Experimental Protocols

Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Olfactory Characterization

This protocol outlines the procedure for identifying and characterizing the specific odor-active regions of a 2,2,4-Trimethyl-1-pentanol sample.

Objective: To separate the volatile components of the sample and have trained sensory panelists assess the odor of each eluting compound.[4]

Workflow for GC-O Analysis:

GC_O_Workflow cluster_prep Sample Preparation cluster_gc GC-MS/O System cluster_analysis Data Acquisition & Analysis prep Prepare a 1% solution of 2,2,4-Trimethyl-1-pentanol in high-purity ethanol gc_injection Inject 1 µL of the sample into the GC inlet prep->gc_injection gc_column Separation on a non-polar column gc_injection->gc_column splitter Effluent Splitter (1:1 ratio) gc_column->splitter ms_detector Mass Spectrometer (MS) for chemical identification splitter->ms_detector odp Olfactory Detection Port (ODP) for sensory analysis splitter->odp data_integration Correlate MS data (retention time, mass spectrum) with panelist's sensory data ms_detector->data_integration panelist Trained panelist sniffs at ODP and records odor descriptors and intensity odp->panelist panelist->data_integration olfactogram Generate an olfactogram visualizing odor-active regions data_integration->olfactogram

Caption: Workflow for GC-O analysis of 2,2,4-Trimethyl-1-pentanol.

Detailed Methodology:

  • Sample Preparation: Prepare a 1% solution of 2,2,4-Trimethyl-1-pentanol in high-purity, odor-free ethanol.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer and an Olfactory Detection Port (GC-MS/O).

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended for initial screening.

    • Carrier Gas: Helium at a constant flow rate.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/minute, and hold for 5 minutes.

    • Split Ratio: 1:1, with one part directed to the MS detector and the other to the ODP.

  • Olfactory Evaluation:

    • A panel of at least three trained sensory assessors should be used.

    • Panelists will sniff the effluent from the ODP and record the following for each detected odor event:

      • Retention time.

      • Odor descriptors (e.g., green, waxy, fruity, floral).

      • Odor intensity on a scale (e.g., 1 to 5, where 1 is very weak and 5 is very strong).

  • Data Analysis:

    • The data from the MS (compound identification) is correlated with the sensory data from the panelists.

    • An olfactogram is created to visualize the odor-active regions of the chromatogram.

Protocol 2: Sensory Panel Evaluation of 2,2,4-Trimethyl-1-pentanol

This protocol details the methodology for a comprehensive sensory evaluation of the neat raw material by a trained panel.

Objective: To develop a detailed and standardized olfactory profile of 2,2,4-Trimethyl-1-pentanol.

Workflow for Sensory Panel Evaluation:

Sensory_Panel_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis panel_selection Select a panel of 8-10 trained sensory assessors sample_prep Prepare smelling strips dipped in a 10% solution of 2,2,4-Trimethyl-1-pentanol in ethanol and neat material panel_selection->sample_prep environment Conduct evaluation in a well-ventilated, odor-free room sample_prep->environment initial_eval Panelists evaluate the top notes immediately after dipping environment->initial_eval timed_eval Panelists evaluate the smelling strips at regular intervals (e.g., 1h, 4h, 8h, 24h, 48h, 72h, 96h) initial_eval->timed_eval data_record Record detailed odor descriptors, intensity, and tenacity timed_eval->data_record compile_data Compile and analyze the data from all panelists data_record->compile_data odor_profile Develop a comprehensive olfactory profile, including a spider web plot compile_data->odor_profile

Caption: Workflow for sensory panel evaluation of a new fragrance ingredient.

Detailed Methodology:

  • Panelist Selection: A panel of 8-10 individuals trained in sensory analysis of fragrance materials should be selected.

  • Sample Preparation:

    • Prepare a 10% solution of 2,2,4-Trimethyl-1-pentanol in odor-free ethanol.

    • Provide panelists with smelling strips dipped in both the 10% solution and the neat material.

  • Evaluation Environment: The evaluation should be conducted in a sensory analysis laboratory with controlled temperature, humidity, and ventilation to ensure an odor-neutral environment.

  • Evaluation Procedure:

    • Panelists will evaluate the smelling strips at predetermined time intervals (e.g., immediately, 1 hour, 4 hours, 8 hours, 24 hours, 48 hours, 72 hours, and 96 hours) to assess the evolution of the scent and its tenacity.

    • For each time point, panelists will provide:

      • Detailed odor descriptors.

      • Intensity ratings on a standardized scale.

      • Comments on the character and diffusion of the scent.

  • Data Analysis: The collected data will be compiled and analyzed to create a comprehensive olfactory profile, which can be visualized using a spider web or radar plot to show the relative intensities of different scent facets.

Protocol 3: Accelerated Stability Testing in an Ethanolic Base

This protocol describes a method for assessing the stability of 2,2,4-Trimethyl-1-pentanol in a typical alcoholic fragrance base under accelerated conditions.

Objective: To evaluate the impact of heat and light on the chemical and olfactory stability of 2,2,4-Trimethyl-1-pentanol in a simulated fragrance formulation.[5]

Workflow for Accelerated Stability Testing:

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 2, 4, 8, 12 weeks) prep_solution Prepare a 5% solution of 2,2,4-Trimethyl-1-pentanol in 95% ethanol divide_samples Divide the solution into multiple aliquots in clear and amber glass vials prep_solution->divide_samples control Control: Room temperature (20-25°C) in the dark divide_samples->control elevated_temp Elevated Temperature: 40°C in an oven divide_samples->elevated_temp light_exposure Light Exposure: UV light cabinet at room temperature divide_samples->light_exposure sensory_eval Sensory Evaluation: Assess changes in odor profile control->sensory_eval gc_ms_analysis GC-MS Analysis: Monitor for degradation products and changes in concentration control->gc_ms_analysis physical_eval Physical Evaluation: Check for changes in color and clarity control->physical_eval elevated_temp->sensory_eval elevated_temp->gc_ms_analysis elevated_temp->physical_eval light_exposure->sensory_eval light_exposure->gc_ms_analysis light_exposure->physical_eval

Sources

Method

Application Notes & Protocols: 2,2,4-Trimethyl-1-pentanol as a Versatile Precursor for Surfactant Synthesis

Abstract: This document provides a detailed technical guide for researchers and chemical development professionals on the utilization of 2,2,4-trimethyl-1-pentanol as a foundational hydrophobe for the synthesis of both n...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers and chemical development professionals on the utilization of 2,2,4-trimethyl-1-pentanol as a foundational hydrophobe for the synthesis of both nonionic and anionic surfactants. We explore the underlying chemical principles, provide step-by-step synthesis protocols, and discuss methods for characterizing the resulting surface-active agents. The unique branched structure of this C8 alcohol offers distinct advantages in tailoring surfactant properties for specialized applications.

Introduction: The Strategic Value of a Branched Hydrophobe

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[1] This dual nature allows them to adsorb at interfaces (e.g., liquid-air or liquid-liquid) and dramatically lower interfacial tension, which is the basis for their widespread use in detergents, emulsifiers, wetting agents, and foaming agents.[2][3]

The structure of the hydrophobic tail is a critical determinant of a surfactant's performance. While linear alkyl chains are common, branched structures offer unique properties. 2,2,4-Trimethyl-1-pentanol is a C8 primary alcohol (CAS 123-44-4) with a highly branched alkyl chain.[4]

Key Structural Advantages:

  • Packing Disruption: The bulky, branched structure prevents tight packing of surfactant molecules at interfaces and in micelles. This can lead to a higher critical micelle concentration (CMC) but also enhances solubility in organic solvents and can lower the melting point of the surfactant.[5]

  • Interfacial Fluidity: The looser packing creates more fluid interfaces, which can be advantageous for emulsifying complex oil phases or for creating microemulsions.

  • Biodegradability: While highly branched structures can sometimes hinder biodegradability, the specific arrangement in 2,2,4-trimethyl-1-pentanol provides a substrate for microbial action, a key consideration in modern surfactant design.[6]

This guide details the transformation of this readily available alcohol into two major classes of surfactants: nonionic alcohol ethoxylates and anionic alcohol sulfates/ether sulfates.

Synthesis Pathway Overview

The primary hydroxyl group on 2,2,4-trimethyl-1-pentanol is the reactive site for derivatization. Two principal pathways are explored: ethoxylation to generate nonionic surfactants and sulfation to produce anionic surfactants. Anionic ether sulfates can be produced by combining these two pathways.

G cluster_precursor Precursor cluster_nonionic Nonionic Pathway cluster_anionic Anionic Pathways Precursor 2,2,4-Trimethyl-1-pentanol Ethoxylate Nonionic Surfactant (Alcohol Ethoxylate) Precursor->Ethoxylate Ethoxylation (+ Ethylene Oxide) Sulfate Anionic Surfactant (Alcohol Sulfate) Precursor->Sulfate Direct Sulfation (+ SO3 complex) EtherSulfate Anionic Surfactant (Alcohol Ether Sulfate) Ethoxylate->EtherSulfate Sulfation (+ SO3 complex)

Figure 1: Synthetic routes from 2,2,4-trimethyl-1-pentanol to surfactants.

Part I: Synthesis of Nonionic Surfactants via Ethoxylation

Principle of the Reaction: Ethoxylation involves the sequential addition of ethylene oxide (EO) molecules to the alcohol's hydroxyl group under catalytic conditions. This process builds a polyoxyethylene (POE) chain, which serves as the hydrophilic head. The length of this chain, denoted by the average number of EO units (n), dictates the surfactant's water solubility and its Hydrophile-Lipophile Balance (HLB). A higher 'n' value corresponds to a higher HLB and greater water solubility. The reaction is typically catalyzed by a strong base, such as potassium hydroxide (KOH).[7]

Protocol 1: Synthesis of 2,2,4-Trimethyl-1-pentanol Ethoxylate (Average n=7)

Safety Warning: Ethylene oxide is extremely flammable, toxic, and a known carcinogen. This reaction must be performed by trained personnel in a specialized high-pressure reactor (autoclave) equipped with proper safety controls, including pressure relief valves and temperature monitoring.

Materials & Equipment:

  • Reactants: 2,2,4-Trimethyl-1-pentanol (130.23 g/mol ), high-purity Ethylene Oxide (44.05 g/mol ), Potassium Hydroxide (KOH) pellets.

  • Equipment: High-pressure stainless steel autoclave with magnetic stirrer, heating mantle, cooling coils, gas inlet for N₂ and EO, pressure gauge, and thermocouple.

  • Other: Schlenk line for inert gas handling, neutralization agent (e.g., acetic acid).

Methodology:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with dry nitrogen (N₂) for 30 minutes to ensure an inert atmosphere.

    • Expert Insight: Removing all oxygen and water is critical. Oxygen can lead to the formation of explosive peroxides with ethylene oxide, while water will react with EO to form unwanted polyethylene glycol byproducts.

  • Catalyst & Alcohol Loading: Charge the reactor with 130.2 g (1.0 mol) of 2,2,4-trimethyl-1-pentanol and 1.3 g (0.1% by weight of the final product) of KOH.

  • Inerting & Heating: Seal the reactor. Purge again with N₂ and then pressurize to ~2 barg with N₂. Begin stirring and heat the mixture to 130-140°C.

  • Ethylene Oxide Addition: Once the temperature is stable, begin feeding gaseous ethylene oxide into the reactor. For an average of 7 EO units, a total of 308.4 g (7.0 mol) is required. The EO feed rate must be controlled to maintain the reactor pressure below 5 barg and the temperature below 150°C.

    • Self-Validation: The reaction is highly exothermic. A controlled temperature and a steady drop in pressure after the EO feed is stopped indicate that the reaction is proceeding as expected. An uncontrolled temperature rise is a sign of a runaway reaction and requires immediate cooling and cessation of the EO feed.

  • Digestion Phase: After all EO has been added, maintain the reaction at 130-140°C for an additional 1-2 hours to ensure complete consumption of residual EO.

  • Cooling & Neutralization: Cool the reactor to below 50°C. Once cooled, carefully vent any excess pressure. The crude product is a basic mixture. Neutralize the KOH catalyst by adding a stoichiometric amount of acetic acid with stirring.

Characterization & Expected Properties:

The resulting nonionic surfactant can be characterized by its HLB value, cloud point, and surface tension.

PropertyExpected Value (n≈7)Rationale & Significance
HLB (Calculated) ~12.5Indicates a good oil-in-water emulsifier, suitable for detergents and cleaning formulations.[8]
Cloud Point (1% aq.) ~55-65°CThe temperature at which the surfactant becomes insoluble. This is a key parameter for formulation stability at different temperatures.
Surface Tension (0.1%) ~29-32 mN/mDemonstrates significant reduction of water's surface tension (~72 mN/m), confirming surface activity.
CMC Higher than linear C8The branched structure hinders efficient micelle formation, requiring a higher concentration to form aggregates compared to a linear isomer.[5]

Part II: Synthesis of Anionic Surfactants via Sulfation

Principle of the Reaction: Anionic surfactants are created by attaching a negatively charged head group to the hydrophobic tail. For alcohols, this is typically achieved through sulfation, which converts the -OH group into a sulfate ester (-OSO₃⁻).[7] The reaction is performed with a strong sulfating agent, followed by neutralization to form a stable salt. Using a sulfur trioxide (SO₃) complex, such as SO₃-pyridine or SO₃-DMF, is a common laboratory method that is less harsh and produces fewer byproducts than concentrated sulfuric acid or oleum.[9]

Protocol 2: Synthesis of Sodium 2,2,4-Trimethyl-1-pentyl Sulfate

Safety Warning: Sulfur trioxide complexes are highly corrosive and moisture-sensitive. The reaction is exothermic. All work must be conducted in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

Materials & Equipment:

  • Reactants: 2,2,4-Trimethyl-1-pentanol, Sulfur trioxide-pyridine complex, Anhydrous Dichloromethane (DCM), Sodium Hydroxide (NaOH) solution (10% w/v).

  • Equipment: Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, thermometer, and nitrogen inlet. Ice-water bath.

Methodology:

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Sulfation Reaction cluster_workup Step 3: Neutralization & Workup A Dissolve Alcohol in Anhydrous DCM B Cool to 0-5 °C in Ice Bath A->B C Slowly Add SO3-Pyridine Solution D Maintain Temp < 10 °C C->D E Stir for 2-4 hours at Room Temperature D->E F Slowly Pour Mixture into cold NaOH(aq) G Monitor pH (target 7-9) F->G H Isolate Aqueous Layer & Remove Solvent G->H

Sources

Application

The Pivotal Role of 2,2,4-Trimethyl-1-pentanol in Advanced Polymer Formulations: Application Notes and Protocols

This technical guide provides an in-depth exploration of the multifaceted role of 2,2,4-trimethyl-1-pentanol in polymer chemistry. While not a primary monomer in large-scale polymer production, its significance lies in i...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the multifaceted role of 2,2,4-trimethyl-1-pentanol in polymer chemistry. While not a primary monomer in large-scale polymer production, its significance lies in its function as a crucial intermediate for synthesizing high-performance additives and modifiers that are indispensable in the coatings, adhesives, and polyurethane industries. This document will elucidate the chemical logic behind its applications, provide detailed protocols for the synthesis of its key derivatives, and offer insights into its impact on final polymer properties.

Introduction to 2,2,4-Trimethyl-1-pentanol: A Unique Architectural Building Block

2,2,4-Trimethyl-1-pentanol is a branched-chain C8 primary alcohol. Its unique sterically hindered structure is central to the performance of its derivatives in polymer systems. The bulky trimethylpentyl group imparts properties such as excellent hydrolytic stability, low volatility, and compatibility with a wide range of polymer matrices.

Table 1: Physicochemical Properties of 2,2,4-Trimethyl-1-pentanol [1][2]

PropertyValue
CAS Number 123-44-4[1][2]
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Appearance Colorless liquid
Boiling Point 165 °C
Melting Point -70 °C
Flash Point 56.6 °C
Density 0.834 g/cm³

Core Applications in Polymer Chemistry: A Precursor to Performance

The primary role of 2,2,4-trimethyl-1-pentanol in polymer chemistry is as a precursor to a variety of functional molecules. Its hydroxyl group provides a reactive site for esterification and other modifications, leading to the production of high-performance coalescing agents, plasticizers, and diluents.

Synthesis of High-Performance Coalescing Agents

One of the most significant applications of 2,2,4-trimethyl-1-pentanol is in the synthesis of its ester derivatives, which are widely used as coalescing agents in latex paints and coatings. A prime example is the synthesis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. While this is a derivative of the diol, the underlying chemistry of esterification is relevant.

Protocol 1: Synthesis of 2,2,4-Trimethylpentyl Methacrylate - A Model Monomer for Specialty Copolymers

This protocol details the synthesis of a methacrylate ester of 2,2,4-trimethyl-1-pentanol. This monomer can be subsequently used in free-radical polymerization to introduce the bulky trimethylpentyl group into a polymer backbone, thereby modifying its properties.

Objective: To synthesize 2,2,4-trimethylpentyl methacrylate via transesterification of methyl methacrylate with 2,2,4-trimethyl-1-pentanol.

Materials:

  • 2,2,4-trimethyl-1-pentanol (≥98%)

  • Methyl methacrylate (MMA), inhibited (≥99%)

  • Lithium hydroxide (anhydrous) or another suitable transesterification catalyst[3]

  • Hydroquinone monomethyl ether (MEHQ) or another suitable polymerization inhibitor

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Air or oxygen source for inhibition

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Distillation head with a condenser and receiving flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, reflux condenser, and a distillation head. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add 2,2,4-trimethyl-1-pentanol (1.0 mol equivalent), methyl methacrylate (2.0-3.0 mol equivalents, the excess MMA also acts as a solvent), and a catalytic amount of lithium hydroxide (e.g., 0.5% by weight of the alcohol)[3]. Add a polymerization inhibitor such as MEHQ (e.g., 200 ppm).

  • Reaction Conditions: Begin stirring and gently heat the mixture to reflux (approximately 100-110 °C). A slow stream of air or oxygen should be bubbled through the reaction mixture to maintain the effectiveness of the inhibitor. The reaction is driven forward by the removal of the methanol/methyl methacrylate azeotrope by distillation[3].

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the temperature at the distillation head and by periodically analyzing samples using gas chromatography (GC) to determine the consumption of 2,2,4-trimethyl-1-pentanol.

  • Work-up: Once the reaction is complete (as indicated by GC analysis), cool the mixture to room temperature.

  • Purification:

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess methyl methacrylate and toluene (if used) under reduced pressure using a rotary evaporator.

  • Final Product: The final product, 2,2,4-trimethylpentyl methacrylate, is a colorless liquid. Its identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.

Role in Polyurethane Formulations

While not a direct reactant in the main polyurethane linkage, derivatives of 2,2,4-trimethyl-1-pentanol, such as 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, are employed as substantially non-reactive diluents in polyurethane foam formulations[4]. These diluents can help to reduce the viscosity of the polyol component, improve mixing with the isocyanate, and enhance the dimensional stability of the final foam product[4].

Causality Behind Experimental Choices: The use of a non-reactive diluent is critical in polyurethane foam production to control the reaction exotherm and to ensure uniform cell structure. The bulky and non-polar nature of the trimethylpentyl group in these derivatives makes them largely unreactive towards the highly electrophilic isocyanate groups, preventing unwanted side reactions that could compromise the polymer network.

Workflow: Incorporation of a 2,2,4-Trimethyl-1-pentanol Derivative in a Polyurethane Foam System

G cluster_0 Component Preparation cluster_1 Mixing and Reaction cluster_2 Curing and Final Product Polyol Polyol Premix Create Polyol Premix Polyol->Premix Surfactant Silicone Surfactant Surfactant->Premix Catalyst Amine Catalyst Catalyst->Premix Blowing_Agent Blowing Agent (e.g., Water) Blowing_Agent->Premix Diluent 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate Diluent->Premix Mixer High-Shear Mixing Premix->Mixer Reaction Cream, Gel, and Rise Mixer->Reaction Isocyanate Polymeric MDI Isocyanate->Mixer Curing Curing Oven Reaction->Curing Foam Stable Polyurethane Foam Curing->Foam caption Workflow for Polyurethane Foam Production.

Caption: Workflow for Polyurethane Foam Production.

Function as a Chain Transfer Agent in Radical Polymerization

Alcohols can act as chain transfer agents in free-radical polymerization, a process that helps in controlling the molecular weight of the resulting polymer. The general mechanism involves the abstraction of a hydrogen atom from the alcohol by the propagating radical chain, thus terminating the chain and initiating a new, smaller polymer chain.

Mechanism of Chain Transfer to an Alcohol:

G cluster_0 Chain Propagation cluster_1 Chain Transfer cluster_2 Re-initiation P_n_dot P_n• (Propagating Radical) P_n1_dot P_{n+1}• P_n_dot->P_n1_dot + M M M (Monomer) P_m_dot P_m• P_m_H P_m-H (Terminated Polymer) P_m_dot->P_m_H + R'OH RO_dot R'O• (New Radical) P_m_dot->RO_dot - H• abstraction ROH R'OH (Alcohol) RO_dot2 R'O• ROM_dot R'O-M• (New Propagating Chain) RO_dot2->ROM_dot + M M2 M caption Chain Transfer to Alcohol Mechanism.

Caption: Chain Transfer to Alcohol Mechanism.

The efficiency of an alcohol as a chain transfer agent depends on the bond dissociation energy of the C-H bonds. For 2,2,4-trimethyl-1-pentanol, the presence of tertiary hydrogens could potentially make it a moderately effective chain transfer agent. However, its primary industrial application is not in this domain, and more effective chain transfer agents like thiols are typically used for precise molecular weight control.

Safety and Handling

2,2,4-Trimethyl-1-pentanol is harmful if swallowed and can cause skin and eye irritation[4][5]. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,2,4-Trimethyl-1-pentanol serves as a vital, albeit often indirect, component in the field of polymer chemistry. Its sterically hindered structure is leveraged through chemical modification to produce high-performance additives that are critical for modern polymer formulations. The ability to synthesize derivatives such as specialty monomers and non-reactive diluents underscores its versatility. For researchers and professionals in polymer science and drug development, understanding the synthetic pathways originating from 2,2,4-trimethyl-1-pentanol opens up avenues for creating novel polymers with tailored properties for a wide array of applications.

References

  • Composition and method for preparing polyurethanes and polyurethane foams. Google Patents.
  • 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258. PubChem. Available at: [Link]

  • Process for producing methacrylic acid esters. Google Patents.
  • 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate. Ataman Kimya. Available at: [Link]

  • Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. Google Patents.
  • WATERBORNE COATING COMPOSITIONS THAT INCLUDE 2,2,4-TRIMETHYL-3-OXOPENTANOATE ESTERS AS REACTIVE COALESCENTS. ResearchGate. Available at: [Link]

  • Method for production of methacrylate ester. Google Patents.
  • Transesterification process for production of (meth)acrylate ester monomers. Google Patents.
  • Production of Methacrylic Acid and Metacrylates. ResearchGate. Available at: [Link]

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Method

Application Note &amp; Protocols: Leveraging 2,2,4-Trimethyl-1-pentanol for Advanced Surface Modification

Introduction: Beyond Linearity in Surface Engineering In the field of material science, the ability to precisely control the physicochemical properties of a surface is paramount. Surface modification dictates how a mater...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Linearity in Surface Engineering

In the field of material science, the ability to precisely control the physicochemical properties of a surface is paramount. Surface modification dictates how a material interacts with its environment, influencing everything from biocompatibility and corrosion resistance to hydrophobicity and catalytic activity[1][2]. While linear alkyl chains have been the traditional workhorses for forming self-assembled monolayers (SAMs), there is a growing interest in leveraging molecular architecture to impart unique functionalities.

This guide focuses on 2,2,4-trimethyl-1-pentanol (CAS 123-44-4), a C8 branched-chain alcohol, as a model compound and reactive species for advanced surface modification.[3][4][5] Its distinct, bulky structure, featuring multiple methyl branches, offers a compelling alternative to its linear isomers. This branching introduces significant steric hindrance, which fundamentally alters intermolecular interactions and surface packing density.[6][7] Understanding and exploiting these structural effects allows for the rational design of surfaces with tailored properties, such as robust hydrophobicity and controlled molecular spacing.

This document provides a deep dive into the properties of 2,2,4-trimethyl-1-pentanol, the scientific rationale for its use, and a detailed protocol for its application in creating covalently-bound, hydrophobic surfaces.

Physicochemical Properties of 2,2,4-Trimethyl-1-pentanol

A thorough understanding of the molecule's intrinsic properties is the foundation for its successful application in surface science.

PropertyValueSource
CAS Number 123-44-4[3][5]
Molecular Formula C₈H₁₈O[3][5]
Molecular Weight 130.23 g/mol [3][4]
Appearance Colorless Liquid[3][8]
Boiling Point 165 °C[3][9]
Density ~0.834 g/mL at 25 °C[3]
Vapor Pressure 0.961 mmHg at 25 °C[3]
Refractive Index ~1.4280[3][9]
Structure Primary Alcohol[5]

The Role of Molecular Architecture in Surface Interactions

The key to 2,2,4-trimethyl-1-pentanol's utility lies in its branched structure. Unlike linear alcohols (e.g., 1-octanol), which can pack densely on a surface through van der Waals interactions, the bulky methyl groups of 2,2,4-trimethyl-1-pentanol create steric constraints.

Causality Behind This Choice:

  • Reduced Packing Density: Studies on branched alcohols show they form monolayers with lower surface concentrations compared to their linear counterparts.[6] This less-dense packing can be advantageous for creating surfaces where access to the underlying substrate is still partially required, or for controlling the spacing between subsequently attached molecules.

  • Disrupted van der Waals Forces: The irregular shape hinders the cooperative van der Waals interactions that stabilize tightly packed monolayers of linear chains.[6] While this might suggest lower stability, a covalent attachment to the substrate ensures a robust and durable coating.

  • Enhanced Hydrophobicity: The "umbrella-like" canopy created by the bulky head groups can effectively shield the surface from water molecules, leading to high contact angles and pronounced hydrophobic character.

G cluster_0 Surface Packing Comparison cluster_1 Linear Alcohol (e.g., 1-Octanol) cluster_2 Branched Alcohol (2,2,4-Trimethyl-1-pentanol) a1 a2 a3 a4 a5 a6 a7 a8 a_oh a8->a_oh substrate Substrate Surface a_oh->substrate b1 b2 b3 b4 b5 b6 b7 b8 b_oh b8->b_oh b_oh->substrate label_linear Result: - Dense Packing - Strong van der Waals  Interactions c1 C c_oh OH c1->c_oh m1 CH3 c1->m1 m2 CH3 c1->m2 c2 C c2->c1 c3 C c2->c3 c4 C c4->c2 c5 C c4->c5 m3 CH3 c4->m3 c_oh->substrate label_branched Result: - Steric Hindrance - Lower Packing Density - Disrupted Interactions

Caption: Molecular architecture dictates surface packing characteristics.

Application Protocol: Covalent Surface Modification for Hydrophobicity

This protocol details a robust method to covalently attach the 2,2,4-trimethylpentoxy group onto a hydroxyl-terminated surface (e.g., silicon wafer, glass, or metal oxides). The procedure utilizes a two-step process involving an isocyanate-functionalized silane linker, which provides a reliable and specific chemical reaction with the alcohol's hydroxyl group.[10]

Rationale for Protocol Design
  • Substrate Hydroxylation: The protocol begins with Piranha or UV/Ozone treatment to generate a high density of surface hydroxyl (-OH) groups. These groups are the essential anchor points for the subsequent silanization step.

  • Silane Linker: We use 3-(Triethoxysilyl)propyl isocyanate (TESPIC) as a bifunctional linker. The triethoxysilyl group forms a stable, covalent siloxane bond (Si-O-Si) with the hydroxylated substrate.

  • Urethane Linkage: The isocyanate group (-NCO) of the linker reacts specifically and efficiently with the hydroxyl group of 2,2,4-trimethyl-1-pentanol to form a stable urethane linkage (-NH-COO-). This targeted reaction ensures that the branched alkyl group is oriented away from the surface.

Materials and Equipment
CategoryItem
Substrates Silicon wafers, glass slides, or other metal oxide surfaces
Reagents 2,2,4-Trimethyl-1-pentanol (≥98% purity)
3-(Triethoxysilyl)propyl isocyanate (TESPIC, ≥95%)
Anhydrous Toluene
Sulfuric Acid (H₂SO₄, 98%)
Hydrogen Peroxide (H₂O₂, 30%)
Deionized (DI) Water (18.2 MΩ·cm)
Acetone, Isopropanol (ACS Grade)
Equipment Fume hood, UV/Ozone cleaner, Sonicator
Spin coater or deposition vessel
Vacuum oven or hot plate
Contact Angle Goniometer
X-ray Photoelectron Spectrometer (XPS)
Atomic Force Microscope (AFM)
Experimental Workflow Diagram

G clean 1. Substrate Cleaning (Acetone, IPA, DI Water) activate 2. Surface Activation (Piranha or UV/Ozone) clean->activate Generates -OH groups silanize 3. Silane Linker Deposition (TESPIC in Anhydrous Toluene) activate->silanize Creates reactive surface rinse1 4. Rinse & Dry (Toluene, N2 stream) silanize->rinse1 Removes excess silane graft 5. Alcohol Grafting (2,2,4-Trimethyl-1-pentanol solution) rinse1->graft Exposes -NCO groups rinse2 6. Final Rinse & Cure (Toluene, Oven Bake) graft->rinse2 Removes unreacted alcohol char 7. Surface Characterization (Contact Angle, XPS, AFM) rinse2->char Validates modification

Caption: Step-by-step workflow for surface functionalization.

Step-by-Step Methodology

PART A: Substrate Preparation and Activation (Perform all steps in a certified fume hood with appropriate personal protective equipment.)

  • Ultrasonic Cleaning: Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants. Dry under a stream of high-purity nitrogen.

  • Surface Activation (Choose one):

    • Piranha Etch (for Si/Glass): Prepare Piranha solution by slowly adding 1 part H₂O₂ (30%) to 3 parts H₂SO₄ (98%). (CAUTION: Extremely corrosive and exothermic) . Immerse the cleaned substrates in the solution for 30-45 minutes. Thoroughly rinse with copious amounts of DI water and dry with nitrogen.

    • UV/Ozone Treatment (Safer Alternative): Place substrates in a UV/Ozone cleaner for 20 minutes. This method also effectively removes organic residues and generates surface hydroxyl groups.

PART B: Silanization and Alcohol Grafting

  • Silane Linker Deposition: Immediately after activation, immerse the substrates in a freshly prepared 1% (v/v) solution of TESPIC in anhydrous toluene. Let the reaction proceed for 1-2 hours at room temperature in a moisture-free environment (e.g., under nitrogen or in a desiccator).

  • Rinsing: Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any physisorbed linker molecules. Dry carefully with a nitrogen stream.

  • Grafting of 2,2,4-Trimethyl-1-pentanol: Prepare a 5% (v/v) solution of 2,2,4-trimethyl-1-pentanol in anhydrous toluene. Immerse the TESPIC-functionalized substrates in this solution. Allow the reaction to proceed for 4-6 hours at 50-60°C to facilitate the formation of the urethane bond.

  • Final Rinse and Curing: Remove the substrates from the alcohol solution. Rinse thoroughly with toluene to remove any unreacted alcohol. Finally, cure the modified substrates in a vacuum oven at 110°C for 1 hour to drive off any remaining solvent and strengthen the siloxane network at the interface.

Validation and Characterization

A protocol is only trustworthy if it is self-validating. The following characterization steps are essential to confirm the success of the surface modification.

TechniquePurposeExpected Result (Before Modification)Expected Result (After Modification)
Contact Angle Goniometry To measure surface wettability and confirm hydrophobicity.[11]Highly hydrophilic; Water contact angle < 15°Hydrophobic; Water contact angle > 95-105°
X-ray Photoelectron Spectroscopy (XPS) To determine elemental composition and confirm chemical bonding.[12][13]High Si and O signals.Appearance of C 1s and N 1s peaks. High-resolution N 1s scan shows urethane bond (~400.5 eV).
Atomic Force Microscopy (AFM) To assess surface topography and roughness.Atomically smooth surface (RMS roughness < 0.5 nm).Slight increase in surface roughness (RMS < 1 nm), confirming monolayer formation without aggregation.

Alternative Applications & Future Scope

While direct covalent grafting is a primary application, the unique properties of 2,2,4-trimethyl-1-pentanol make it relevant in other areas:

  • Precursor for Vapor Deposition: Its defined boiling point and thermal stability suggest potential use as a precursor in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) processes for creating unique silicon-carbon-oxygen thin films.[14][15] The branched structure could lead to films with lower density and tailored dielectric properties.

  • Co-surfactant in Nanomaterial Synthesis: In the synthesis of mesoporous materials like Dendritic Fibrous Nanosilica (DFNS), branched alcohols can be used to control pore size and morphology due to their influence on surfactant packing efficiency.[7]

Troubleshooting and Expert Insights

  • Problem: Low contact angle after modification.

    • Cause: Incomplete reaction or surface contamination.

    • Solution: Ensure the use of anhydrous solvents and a moisture-free environment during silanization. Verify the effectiveness of the initial surface activation step.

  • Problem: Hazy or cloudy appearance on the substrate.

    • Cause: Polymerization of the silane in solution or on the surface due to moisture.

    • Solution: Use freshly opened anhydrous solvents and reagents. Reduce the silane concentration or reaction time.

  • Expert Insight: The choice of solvent is critical. Toluene is used due to its anhydrous nature and ability to solubilize all reactants. The final curing step is not just for drying; it promotes lateral cross-linking between adjacent silane molecules on the surface, significantly enhancing the durability of the coating.

Conclusion

2,2,4-trimethyl-1-pentanol and its structural motifs are powerful tools in the material scientist's arsenal for surface modification. By moving beyond simple linear chains, researchers can leverage the principles of steric hindrance and molecular architecture to create robust, hydrophobic surfaces with precisely controlled properties. The detailed protocol provided herein offers a validated pathway for achieving such modifications, opening doors for advancements in areas from biomedical devices to microelectronics.

References

  • ChemicalBook. (n.d.).2.2.4-TRIMETHYL-1-PENTANOL synthesis.
  • Guidechem. (n.d.).2.2.4-trimethyl-1-pentanol 123-44-4.
  • National Center for Biotechnology Information. (n.d.).2,2,4-Trimethyl-1-pentanol. PubChem.
  • National Institute of Standards and Technology. (n.d.).1-Pentanol, 2,2,4-trimethyl-. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.).2.2.4-TRIMETHYL-1-PENTANOL | 123-44-4.
  • Haz-Map. (n.d.).2,2,4-Trimethyl-1-pentanol - Hazardous Agents.
  • National Center for Biotechnology Information. (n.d.).2,2,4-Trimethyl-1-pentanol. PubChem.
  • Pokapanich, W., et al. (n.d.).Alcohols at the Aqueous Surface: Chain Length and Isomer Effects. Royal Society of Chemistry.
  • ChemicalBook. (n.d.).123-44-4(2.2.4-TRIMETHYL-1-PENTANOL) Product Description.
  • Google Patents. (n.d.).CN101948386A - Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.
  • ResearchGate. (n.d.).Surface structure of strongly associating liquids: Vibrational studies of nonanols and nonanones.
  • Journal of Materials Chemistry A. (2015).Investigating the impact of alcohols on the morphology and structure of dendritic fibrous nanosilica (DFNS). Royal Society of Chemistry.
  • Tang, Y., et al. (2014).Effects of Branched-Chain Alcohols on Surface Activity and Micellization of Gemini Surfactants. Acta Chimica Sinica.
  • Sigma-Aldrich. (n.d.).2,2,4-TRIMETHYL-1-PENTANOL AldrichCPR.
  • Sigma-Aldrich. (n.d.).2,4,4-Trimethyl-1-pentanol 98.
  • NASA Technical Reports Server. (n.d.).Surface Characterization Techniques: An Overview.
  • PubMed. (2011).Branched-chain higher alcohols.
  • ResearchGate. (n.d.).Introduction to Surface and Material Analysis and to Various Analytical Techniques.
  • Guidechem. (n.d.).2.2.4-TRIMETHYL-1-PENTANOL 123-44-4 wiki.
  • Wikipedia. (n.d.).Alcohol (chemistry).
  • MDPI. (n.d.).Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops.
  • Dalton Transactions. (n.d.).Self-reducing precursors for aluminium metal thin films: evaluation of stable aluminium hydrides for vapor phase aluminium deposition. Royal Society of Chemistry.
  • PubMed. (2002).Surface analysis methods for characterizing polymeric biomaterials. Journal of Biomaterials Science, Polymer Edition.
  • RSC Publishing. (n.d.).Surface modifications of biomaterials in different applied fields.
  • Taylor & Francis eBooks. (2002).Applying surface analysis techniques for particle identification.
  • Journal of Chemical and Pharmaceutical Research. (2024).Recent Developments in Surface Analysis Techniques for Investigating Surface Chemistry.
  • Taylor & Francis. (n.d.).Surface modification – Knowledge and References.
  • UNSW Hoex Group. (n.d.).Precursors for enabling higher- efficiency silicon wafer solar cells.
  • ResearchGate. (n.d.).Rapid vapor deposition SiO2 thin film deposited at a low temperature using tris(tert-pentoxy)silanol and trimethyl-aluminum.
  • University of Washington. (n.d.).Surface Modification of Biomaterials.

Sources

Application

2,2,4-Trimethyl-1-pentanol as a chemical intermediate in pharmaceutical synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,2,4-Trimethyl-1-pentanol as a versatile chemical intermediate in the synthesis of pharmaceutical compounds. Introd...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,2,4-Trimethyl-1-pentanol as a versatile chemical intermediate in the synthesis of pharmaceutical compounds.

Introduction: The Role of Branched Alcohols in Medicinal Chemistry

In the landscape of pharmaceutical development, the molecular architecture of a drug candidate is paramount to its efficacy, selectivity, and pharmacokinetic profile. Chemical intermediates serve as the foundational building blocks for constructing these complex molecules.[1] 2,2,4-Trimethyl-1-pentanol, a primary alcohol with significant steric hindrance due to its branched iso-octyl structure, presents unique properties as a synthetic precursor. Its structure can influence the lipophilicity, metabolic stability, and conformational rigidity of a final active pharmaceutical ingredient (API). While not a direct component of a major drug in its native form, its value lies in its transformations into key synthons—esters, aldehydes, and carboxylic acids—which are ubiquitous in medicinal chemistry.

This guide details the strategic application of 2,2,4-trimethyl-1-pentanol, providing field-proven insights and detailed protocols for its conversion into high-value pharmaceutical intermediates.

Physicochemical Properties of 2,2,4-Trimethyl-1-pentanol

A thorough understanding of the starting material's properties is critical for designing effective synthetic strategies.

PropertyValueSource
IUPAC Name 2,2,4-Trimethylpentan-1-ol[2][3]
CAS Number 123-44-4[2][3][4]
Molecular Formula C₈H₁₈O[2][3][4]
Molecular Weight 130.23 g/mol [2][3][5]
Physical Form Liquid[2]
Boiling Point 166-169 °C[2]
Vapor Pressure 0.49 mmHg[2]

Application I: Synthesis of Ester Prodrugs and API Moieties via Fischer Esterification

Scientific Rationale & Causality

Esterification is a fundamental transformation in pharmaceutical synthesis.[6] Ester functional groups are prevalent in numerous APIs and are often employed in a prodrug strategy. A prodrug is an inactive or less active compound that is metabolized in vivo to the active parent drug. By converting a polar carboxylic acid group on a parent drug to an ester using a lipophilic alcohol like 2,2,4-trimethyl-1-pentanol, chemists can significantly enhance the drug's oral bioavailability and membrane permeability. The sterically hindered neopentyl-like structure of this alcohol can also provide a degree of metabolic stability, protecting the ester from premature hydrolysis by plasma esterases.

The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by either using a large excess of one reactant (usually the more cost-effective one, in this case, the alcohol) or by the continuous removal of water as it is formed.[7][8]

Reaction Mechanism: Acid-Catalyzed Esterification

The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.

Fischer_Esterification RCOOH R-COOH (Carboxylic Acid) Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (Acid Catalyst) Tetrahedral_Intermediate R-C(OH)₂(O⁺H-R') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH (2,2,4-Trimethyl-1-pentanol) Water_Loss_Intermediate R-C(OH)(O-R') + H₂O Tetrahedral_Intermediate->Water_Loss_Intermediate - H⁺, +H⁺ (Proton Transfer) Protonated_Ester R-C(=O⁺H)-R' Water_Loss_Intermediate->Protonated_Ester - H₂O Ester R-COOR' (Ester Product) Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Protocol: Synthesis of a 2,2,4-Trimethylpentyl Ester

This protocol describes a general procedure for the esterification of a pharmaceutically relevant carboxylic acid (R-COOH) with 2,2,4-trimethyl-1-pentanol.

Materials & Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • 2,2,4-Trimethyl-1-pentanol (reagent grade)

  • Carboxylic acid (R-COOH)

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as catalyst[8]

  • Toluene or Hexane (as azeotroping solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add the carboxylic acid (1.0 eq), 2,2,4-trimethyl-1-pentanol (3.0 eq), and toluene (approx. 2 mL per mmol of carboxylic acid).

    • Expert Insight: Using an excess of the alcohol helps drive the reaction equilibrium forward. Toluene forms an azeotrope with water, facilitating its removal via the Dean-Stark trap.

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.05 eq).

  • Reflux and Water Removal: Equip the flask with the Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-12 hours).

  • Reaction Quenching & Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Water (2x volume of organic layer)

    • Saturated NaHCO₃ solution (2x volume) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

    • Brine (1x volume) to break up any emulsions and begin the drying process.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess alcohol.

  • Purification: The crude ester can be purified by vacuum distillation or flash column chromatography on silica gel, depending on its physical properties.

ParameterRecommended ValueRationale
Reactant Ratio (Alcohol:Acid) 3:1 to 5:1Drives equilibrium towards product formation.
Catalyst Loading (e.g., H₂SO₄) 1-5 mol%Sufficient to catalyze the reaction without causing significant side reactions.
Temperature 85-140 °CDependent on the solvent used; ensures a reasonable reaction rate.[8]
Water Removal Dean-Stark ApparatusEssential for driving the reversible reaction to completion.

Application II: Oxidation to Aldehyde and Carboxylic Acid Intermediates

Scientific Rationale & Causality

The oxidation of primary alcohols yields either aldehydes or carboxylic acids, both of which are cornerstone intermediates in drug synthesis.[9] The choice of oxidant and reaction conditions determines the final product.

  • 2,2,4-Trimethylpentanal (Aldehyde): Aldehydes are precursors for C-C bond formation (e.g., Wittig, aldol reactions) and are critical for reductive amination to form secondary and tertiary amines—a functional group present in a vast number of pharmaceuticals.

  • 2,2,4-Trimethylpentanoic Acid (Carboxylic Acid): Carboxylic acids are readily converted into amides (via coupling with amines), esters, and acid chlorides. The amide bond is a key structural feature of many blockbuster drugs.

The steric bulk adjacent to the hydroxyl group in 2,2,4-trimethyl-1-pentanol can influence the rate of oxidation and may require carefully selected reagents to achieve high conversion.

Workflow: Selective Oxidation Pathways

Oxidation_Workflow Start 2,2,4-Trimethyl-1-pentanol Mild_Ox Mild Oxidation (e.g., Swern, PCC) Start->Mild_Ox Pathway 1 Strong_Ox Strong Oxidation (e.g., KMnO₄, Jones) Start->Strong_Ox Pathway 2 Aldehyde Product A: 2,2,4-Trimethylpentanal Mild_Ox->Aldehyde Carboxylic_Acid Product B: 2,2,4-Trimethylpentanoic Acid Strong_Ox->Carboxylic_Acid Amine_Synth Further Synthesis: Reductive Amination, Wittig Reaction, etc. Aldehyde->Amine_Synth Amide_Synth Further Synthesis: Amide Coupling, Esterification, etc. Carboxylic_Acid->Amide_Synth

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,2,4-Trimethyl-1-pentanol

An Application Note for the Analysis of 2,2,4-Trimethyl-1-pentanol by Gas Chromatography-Mass Spectrometry Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and validated meth...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 2,2,4-Trimethyl-1-pentanol by Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated methodology for the qualitative and quantitative analysis of 2,2,4-Trimethyl-1-pentanol using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and quality control professionals, this document provides a first-principles approach to method development, from sample preparation to data interpretation. It explains the causal reasoning behind instrumental parameter selection and offers detailed, step-by-step protocols for direct analysis and method validation. The aim is to equip the user with the necessary expertise to implement a reliable and accurate analytical workflow for this branched-chain alcohol.

Introduction: The Analytical Imperative for 2,2,4-Trimethyl-1-pentanol

2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4) is a C8 branched-chain aliphatic alcohol.[1][2] It finds application as a solvent, a fixative in fragrances, and as a flavoring agent in the food and beverage industry.[1][3] Its presence and concentration can be critical to product quality, safety, and regulatory compliance. Therefore, a selective and sensitive analytical method is paramount for its accurate identification and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier technique for this purpose. Its high chromatographic resolution effectively separates the analyte from complex matrix components, while the mass spectrometer provides definitive structural information, ensuring unparalleled specificity and sensitivity.[4][5] This application note serves as a practical guide to harnessing the power of GC-MS for the rigorous analysis of 2,2,4-Trimethyl-1-pentanol.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. These characteristics dictate its behavior during sample preparation, chromatographic separation, and ionization.

PropertyValueSource
Chemical Formula C₈H₁₈O[6]
Molecular Weight 130.23 g/mol [6]
Boiling Point 165 °C[1]
Melting Point -70 °C[3]
Flash Point 56.6 °C[1]
Vapor Pressure 0.961 mmHg at 25°C[1]
LogP (Octanol/Water) 2.05 - 2.47[1]
Solubility Soluble in organic solvents; low solubility in water[1]

The analyte's boiling point of 165°C and its volatility make it an ideal candidate for GC analysis.[1][7] Its hydroxyl group introduces polarity, which must be considered when selecting a GC column.

Core Methodology: From Sample to Signal

The analytical workflow is a multi-stage process designed to ensure that the analyte is introduced to the instrument in a suitable form for accurate measurement.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Logging Dilution Dilution in Volatile Solvent (e.g., Dichloromethane, Hexane) Sample->Dilution Vialing Transfer to 2 mL GC Vial Dilution->Vialing Autosampler Autosampler Injection Vialing->Autosampler To Instrument GC GC Separation (Vaporization & Column Elution) Autosampler->GC MS MS Detection (Ionization, Fragmentation, Mass Analysis) GC->MS Chromatogram Chromatogram Generation (Signal vs. Retention Time) MS->Chromatogram Raw Data Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Figure 1: General workflow for GC-MS analysis of 2,2,4-Trimethyl-1-pentanol.
Sample Preparation: The Critical First Step

The objective of sample preparation is to create a clean, homogeneous, and appropriately concentrated solution that is compatible with the GC-MS system.[8] Strong acids, bases, and non-volatile materials must be avoided as they can damage the GC column.[7]

SamplePrep_Decision Start Start: Sample Matrix Assessment IsVolatile Is the analyte a major, volatile component in a clean matrix? Start->IsVolatile IsTrace Is the analyte at trace levels or in a complex non-volatile matrix? IsVolatile->IsTrace No DirectInject Protocol A: Direct Liquid Injection (Dilute & Shoot) IsVolatile->DirectInject Yes Headspace Protocol B: Static Headspace Analysis IsTrace->Headspace Yes Derivatization Is peak shape poor due to polarity? IsTrace->Derivatization No Derivatization->DirectInject No Deriv_Yes Protocol C: Derivatization (e.g., Silylation) Derivatization->Deriv_Yes Yes

Figure 2: Decision tree for selecting an appropriate sample preparation method.

Protocol: Direct Liquid Injection

This is the most straightforward approach for samples where 2,2,4-Trimethyl-1-pentanol is a major component in a relatively clean, simple matrix.

  • Solvent Selection: Choose a high-purity, volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[8] The solvent should not co-elute with the analyte.

  • Standard Preparation: Prepare a stock solution of 2,2,4-Trimethyl-1-pentanol at 1000 µg/mL in the chosen solvent. Create a series of calibration standards by serial dilution, typically ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing the analyte with the chosen solvent to bring its expected concentration within the calibration range. A typical target concentration is ~10 µg/mL for a 1 µL splitless injection.[7]

  • Filtration (If Necessary): If the diluted sample contains any particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent blockage of the injection syringe and contamination of the GC inlet.

  • Vialing: Transfer the final prepared sample or standard into a 2 mL glass autosampler vial with a PTFE-lined septum.[7]

A Note on Derivatization: For many alcohols, derivatization is employed to improve volatility and reduce peak tailing caused by the polar hydroxyl group interacting with active sites in the GC system.[9][10] Common methods include silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[9][10] While 2,2,4-Trimethyl-1-pentanol is generally volatile enough for direct analysis, derivatization can be a powerful tool for trace-level quantification or if significant peak asymmetry is observed.[11]

GC-MS Instrumentation and Optimized Parameters

The following parameters have been established to provide excellent chromatographic resolution and mass spectral sensitivity for 2,2,4-Trimethyl-1-pentanol. The key is balancing separation speed with efficiency.

ParameterRecommended SettingRationale
GC System Modern Gas ChromatographProvides precise electronic pneumatic control and temperature programming.
Column DB-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane phase offers good selectivity for a wide range of compounds, including moderately polar alcohols. While polar columns like a DB-Wax can also be used for better peak shape, the DB-5ms is a robust, versatile starting point.[7][11]
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.[12]
Flow Rate 1.0 mL/min (Constant Flow Mode)Optimal flow for a 0.25 mm ID column, balancing efficiency and analysis time.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte (Boiling Point 165°C) without thermal degradation.[13]
Injection Volume 1.0 µLStandard volume for capillary GC.
Injection Mode Splitless (for concentrations < 50 µg/mL) or Split 20:1Splitless mode maximizes sensitivity for trace analysis. A split injection prevents column overload for more concentrated samples.
Oven Program Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 200°C, hold for 2 min.The initial hold allows for solvent focusing. The ramp rate is sufficient to elute the analyte as a sharp peak without co-eluting with potential contaminants.[4]
MS System Quadrupole Mass SpectrometerCommon, robust, and provides excellent quantitative performance.
Ion Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-250)Acquires the full mass spectrum, allowing for definitive identification and library searching. For trace quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
MS Transfer Line 280 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.

Data Interpretation: From Spectrum to Structure

Chromatographic Analysis

Under the conditions specified above, 2,2,4-Trimethyl-1-pentanol will elute as a single, symmetrical peak. The retention time is a characteristic property under a specific method but should always be confirmed by analyzing a pure standard.

Mass Spectrum Analysis

Electron ionization at 70 eV induces reproducible fragmentation of the parent molecule. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification.

Fragmentation cluster_frags Key Diagnostic Fragments Parent 2,2,4-Trimethyl-1-pentanol C₈H₁₈O⁺˙ m/z 130 (Molecular Ion) Frag57 m/z 57 C₄H₉⁺ tert-Butyl Cation [C(CH₃)₃]⁺ Parent:f2->Frag57:f0 α-cleavage Frag43 m/z 43 C₃H₇⁺ Isopropyl Cation [CH(CH₃)₂]⁺ Parent:f2->Frag43:f0 cleavage Frag71 m/z 71 C₅H₁₁⁺ Loss of C₄H₉ Parent:f2->Frag71:f0 cleavage Frag56 m/z 56 C₄H₈⁺˙ Loss of H₂O from m/z 74 fragment Parent:f2->Frag56:f0 rearrangement

Figure 3: Simplified fragmentation pathway and key diagnostic ions for 2,2,4-Trimethyl-1-pentanol.

The identity of the analyte is confirmed by comparing the acquired mass spectrum against a reference library, such as the NIST Mass Spectral Library.[2][14]

m/z (Charge Ratio)Proposed Fragment IonRelative AbundanceSignificance
57[C(CH₃)₃]⁺High (Often Base Peak)Characteristic of a tert-butyl group.[15]
43[CH(CH₃)₂]⁺HighCharacteristic of an isopropyl group.[15]
71[M - C₄H₉]⁺ModerateLoss of a butyl group from the parent ion.
56[C₄H₈]⁺˙ModerateLoss of water from an intermediate fragment.
130[C₈H₁₈O]⁺˙Very Low to AbsentThe molecular ion is often unstable and not observed.

Method Validation: Ensuring Trustworthy Data

A developed analytical method is not complete until it has been validated to ensure it is fit for its intended purpose.[4] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is only from the analyte of interest.No interfering peaks at the retention time of the analyte in a blank matrix sample. The mass spectrum must match the reference standard.[4]
Linearity To demonstrate a proportional relationship between concentration and instrument response.A calibration curve with a coefficient of determination (R²) ≥ 0.999.[5][17]
Accuracy To measure the closeness of the experimental value to the true value.Mean recovery of 98-102% for spiked matrix samples at low, medium, and high concentrations.[16]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (%RSD) ≤ 2%.[16]
Limit of Detection (LOD) The lowest amount of analyte that can be reliably detected.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, with acceptable precision and accuracy.[18]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of 2,2,4-Trimethyl-1-pentanol. By following the detailed protocols for sample preparation, instrument setup, and data analysis, researchers and scientists can achieve reliable and accurate results. The emphasis on understanding the "why" behind methodological choices, coupled with a robust validation strategy, ensures that the data generated is defensible and fit for purpose in demanding research, development, and quality control environments.

References

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  • Hawach Scientific. Common Sample Preparation Techniques for GC-MS Analysis. [Online] October 24, 2024. Available at: [Link]

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  • Chemistry For Everyone. What Is Derivatization In GC-MS?. [Online] August 14, 2025. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31258, 2,2,4-Trimethyl-1-pentanol. [Online] Available at: [Link]

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  • UPB Scientific Bulletin. GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. [Online] Available at: [Link]

  • National Institute of Standards and Technology. 1-Pentanol, 2,2,4-trimethyl-. [Online] In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Online] Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Online] December 13, 2024. Available at: [Link]

  • National Center for Biotechnology Information. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Online] October 22, 2023. Available at: [Link]

  • National Institute of Standards and Technology. Mass spectrum of 1-Pentanol, 2,2,4-trimethyl-. [Online] In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31258, 2,2,4-Trimethyl-1-pentanol - Section 4.2.1 GC-MS. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Online] November 9, 2021. Available at: [Link]

  • National Institute of Standards and Technology. Mass spectrum (electron ionization) of 1-Pentanol, 2,2,4-trimethyl-. [Online] In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

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  • National Institute of Standards and Technology. Gas Chromatography data for 1-Pentanol, 2,2,4-trimethyl-. [Online] In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

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Sources

Application

Application Note: Navigating the Challenges of Williamson Ether Synthesis with Sterically Hindered Alcohols – The Case of 2,2,4-Trimethyl-1-pentanol

Abstract The Williamson ether synthesis is a cornerstone of organic synthesis, valued for its reliability in forming ether linkages. However, its efficacy is profoundly influenced by the steric nature of the reactants.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Williamson ether synthesis is a cornerstone of organic synthesis, valued for its reliability in forming ether linkages. However, its efficacy is profoundly influenced by the steric nature of the reactants. This application note provides a detailed examination of 2,2,4-trimethyl-1-pentanol as a reagent in the Williamson ether synthesis. Due to the significant steric hindrance around its hydroxyl group, this primary alcohol presents a formidable challenge to the traditional S(_N)2 pathway. We will dissect the mechanistic basis for this difficulty, propose a protocol for an attempted synthesis to illustrate these challenges, and discuss alternative synthetic strategies for the successful formation of sterically congested ethers. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and overcome the limitations of the Williamson ether synthesis when dealing with sterically demanding substrates.

Introduction to Williamson Ether Synthesis and the Challenge of Steric Hindrance

Discovered by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most dependable and widely used methods for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkylating agent in a bimolecular nucleophilic substitution (S(_N)2) reaction.[3][4]

The success of the Williamson ether synthesis is highly dependent on the steric accessibility of the electrophilic carbon on the alkylating agent and, to a lesser extent, the steric bulk of the nucleophilic alkoxide. The reaction is most efficient with primary alkyl halides and unhindered alkoxides.[3][5] As steric congestion increases, the rate of the S(_N)2 reaction decreases, and the competing E2 elimination reaction often becomes the dominant pathway.[6]

2,2,4-Trimethyl-1-pentanol is a primary alcohol, a class of substrates that are typically well-suited for the Williamson ether synthesis. However, its structure presents a unique and significant challenge. The presence of a quaternary carbon at the β-position (the 2-position) creates a "neopentyl-like" steric environment, which is known to be exceptionally prohibitive for S(_N)2 reactions.[7][8] This application note will explore the implications of this steric hindrance in detail.

Mechanism and Scientific Rationale: The Impact of Neopentyl-like Steric Hindrance

The Williamson ether synthesis proceeds via a classic S(_N)2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the leaving group.[2] For this to occur, the nucleophile must have a clear trajectory to the σ* antibonding orbital of the C-leaving group bond.[3]

In the case of an ether synthesis using 2,2,4-trimethyl-1-pentanol, the alcohol is first deprotonated by a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then serves as the nucleophile. The challenge arises when this alkoxide attempts to react with an alkyl halide. While the alkoxide itself is sterically hindered, the more significant issue is the extreme steric hindrance it would impart if it were the electrophile (i.e., if one were to attempt to synthesize an ether from 2,2,4-trimethyl-1-pentyl halide). Neopentyl halides are notoriously unreactive in S(_N)2 reactions, with reaction rates that can be orders of magnitude slower than less hindered primary alkyl halides.[7][8]

The bulky tert-butyl group adjacent to the primary carbon effectively shields it from backside attack by a nucleophile.[7] This same principle of steric hindrance makes the formation of ethers from 2,2,4-trimethyl-1-pentanol challenging, as the bulky structure of the resulting ether's transition state would be highly strained.

Furthermore, the 2,2,4-trimethyl-1-pentoxide anion is a strong, sterically hindered base. When reacted with primary or secondary alkyl halides, it is highly likely to promote the E2 elimination pathway, leading to the formation of an alkene from the alkyl halide, rather than the desired ether product.[6]

Caption: Steric hindrance in 2,2,4-trimethyl-1-pentanol.

Proposed Synthetic Strategies and Protocols

Given the significant steric challenges, a standard Williamson ether synthesis using 2,2,4-trimethyl-1-pentanol is expected to be low-yielding at best. Below is a hypothetical protocol designed to maximize the chances of success, followed by a discussion of more viable alternative routes.

Strategy 1: An Optimized, Yet Challenging, Williamson Ether Synthesis

This protocol aims to favor the S(_N)2 pathway by using a highly reactive, unhindered alkylating agent and forcing reaction conditions.

Objective: To synthesize methyl 2,2,4-trimethyl-1-pentyl ether.

Part A: Formation of Sodium 2,2,4-trimethyl-1-pentoxide

  • Reagents:

    • 2,2,4-Trimethyl-1-pentanol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Equipment:

    • Three-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Nitrogen or argon inlet

    • Dropping funnel

    • Oil bath

  • Procedure:

    • Under an inert atmosphere (N(_2) or Ar), add the 60% NaH dispersion to the reaction flask.

    • Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.

    • Add anhydrous THF or DMF to the flask.

    • In the dropping funnel, prepare a solution of 2,2,4-trimethyl-1-pentanol in the same anhydrous solvent.

    • Cool the NaH suspension to 0 °C using an ice bath.

    • Slowly add the alcohol solution to the NaH suspension with vigorous stirring. Hydrogen gas will be evolved.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.

Part B: Etherification

  • Reagents:

    • Sodium 2,2,4-trimethyl-1-pentoxide solution (from Part A)

    • Methyl iodide (CH(_3)I) or dimethyl sulfate ((CH(_3))_2SO_4) (1.5 eq)

  • Procedure:

    • Cool the alkoxide solution to 0 °C.

    • Slowly add the methyl iodide or dimethyl sulfate to the reaction mixture.

    • After the addition, slowly warm the reaction to room temperature and then heat to reflux (65-70 °C for THF).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the steric hindrance, a prolonged reaction time (24-72 hours) may be necessary.

    • Upon completion (or when no further progress is observed), cool the reaction to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Perform a standard aqueous workup and extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography.

Experimental_Workflow cluster_alkoxide Alkoxide Formation cluster_etherification Etherification NaH NaH in Anhydrous Solvent Reaction1 Stir at 0°C to RT (H2 evolution) NaH->Reaction1 Alcohol 2,2,4-Trimethyl-1-pentanol Solution Alcohol->Reaction1 Alkoxide Sodium 2,2,4-trimethyl-1-pentoxide Reaction1->Alkoxide Alkyl_Halide Add Methyl Iodide Alkoxide->Alkyl_Halide Reaction2 Reflux (24-72h) Alkyl_Halide->Reaction2 Workup Quench, Extract, & Purify Reaction2->Workup Product Methyl 2,2,4-trimethyl-1-pentyl ether Workup->Product

Caption: Workflow for attempted Williamson ether synthesis.

Strategy 2: Alternative Synthetic Routes for Hindered Ethers

When the Williamson ether synthesis is not feasible due to steric hindrance, other methods should be considered.

  • Mitsunobu Reaction: This reaction can be used to form ethers from primary and secondary alcohols with inversion of stereochemistry.[4][8] While it is also an S(_N)2-type reaction and can be sensitive to steric hindrance, it sometimes succeeds where the Williamson synthesis fails.[7] However, for severely hindered alcohols, it may still be inefficient.[7]

  • Reductive Etherification: More recent methods have been developed for the synthesis of hindered ethers. One such approach is the reductive etherification of carbonyl compounds with alcohols using a silane reagent.[7] This method avoids the use of strong bases and can be effective for a wide range of sterically demanding substrates.

  • Alkylation with Highly Reactive Electrophiles: Using a more reactive alkylating agent than an alkyl halide, such as an alkyl triflate, can sometimes overcome the energy barrier imposed by steric hindrance. Triflates are excellent leaving groups, making the electrophilic carbon more susceptible to nucleophilic attack.

  • Electrochemical Methods: Innovative electrochemical approaches have been developed for the synthesis of hindered ethers by generating carbocation intermediates under non-acidic conditions, which are then trapped by an alcohol.[3]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
No or very low conversion • Extreme steric hindrance preventing S(_N)2 attack. • Incomplete alkoxide formation.• Increase reaction temperature and prolong reaction time significantly. • Use a more reactive electrophile (e.g., methyl triflate). • Confirm complete deprotonation before adding the alkyl halide. • Consider an alternative synthetic route.
Formation of alkene byproduct • E2 elimination is favored due to the sterically hindered, strongly basic alkoxide.• Use a less hindered alkyl halide if possible (not applicable if the target is a specific ether). • Lower the reaction temperature, although this will also slow the desired S(_N)2 reaction. • This is a strong indication that the Williamson route is not viable; switch to an alternative method.
Recovery of starting alcohol • The reaction did not proceed to completion.• Re-evaluate reaction time and temperature. • Ensure the alkylating agent is pure and reactive.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood by trained personnel.

  • 2,2,4-Trimethyl-1-pentanol: This compound is a skin and eye irritant. It may cause drowsiness or dizziness. Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere. Mineral oil dispersions reduce its pyrophoricity but should be washed away with a non-reactive solvent like hexane before use.

  • Alkyl Halides (e.g., Methyl Iodide): Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care, using appropriate gloves and eye protection.

  • Solvents (THF, DMF): These are flammable and can cause irritation. DMF is a suspected teratogen. Avoid exposure and use in a well-ventilated area.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

While the Williamson ether synthesis is a powerful tool for the formation of many ethers, its limitations become apparent when dealing with sterically demanding substrates like 2,2,4-trimethyl-1-pentanol. The neopentyl-like structure of this alcohol severely inhibits the required S(_N)2 backside attack, making the desired ether synthesis extremely challenging and favoring competing elimination reactions. For the successful synthesis of ethers from 2,2,4-trimethyl-1-pentanol and other similarly hindered alcohols, researchers are encouraged to explore alternative, more modern synthetic methodologies that are specifically designed to overcome the challenges of steric congestion.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]

  • Haz-Map. (n.d.). 2,2,4-Trimethyl-1-pentanol. Retrieved from [Link]

  • RSC Publishing. (2016, July 21). A review on the advancement of ether synthesis from organic solvent to water. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 16). SN2: Neopentyl halides and methyl halides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1-pentanol. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. Retrieved from [Link]

  • NIH. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • MDPI. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2,2,4-Trimethyl-1-pentanol

Welcome to the technical support center for 2,2,4-Trimethyl-1-pentanol. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility issues when using this branched-chain a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,4-Trimethyl-1-pentanol. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility issues when using this branched-chain alcohol in their reaction systems. Here, we provide in-depth troubleshooting guides, mechanistic explanations, and detailed protocols to help you overcome these challenges and ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Nature of 2,2,4-Trimethyl-1-pentanol

2,2,4-Trimethyl-1-pentanol is a C8 aliphatic alcohol with significant steric hindrance around its hydroxyl group and a bulky, non-polar hydrocarbon tail.[1][2] This unique structure gives it properties that can be challenging in various reaction media. Its branched nature reduces the effectiveness of intermolecular London dispersion forces, but the large hydrocarbon component dominates its character, leading to poor solubility in aqueous or highly polar systems.[3]

Below is a summary of its key physical and chemical properties that influence its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₁₈O[4][5]
Molecular Weight 130.23 g/mol [4][5]
Boiling Point 165 °C[1][4]
Melting Point -70 °C[1][4]
Density ~0.834 g/mL[4]
LogP (octanol/water) 2.05 - 2.47[1][4]
Vapor Pressure 0.49 - 0.961 mmHg at 25°C[4][6]

The LogP value, significantly greater than 1, indicates a strong preference for non-polar (lipophilic) environments over polar (hydrophilic) ones, which is the root cause of many solubility issues.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to help you diagnose and solve solubility problems in a logical sequence, from simple adjustments to more advanced techniques.

Initial Troubleshooting & Basic Questions

Q1: My 2,2,4-trimethyl-1-pentanol is not dissolving in my aqueous reaction medium. What is the first and simplest step to try?

A1: The most straightforward initial step is to gently increase the reaction temperature while stirring.[7] For many solutes, solubility increases with temperature.[8][9] However, be mindful of the thermal stability of your other reactants, reagents, and catalysts, as excessive heat can lead to degradation or unwanted side reactions.

Q2: I am working with a biphasic system (aqueous/organic) and the reaction is extremely slow. Why is this happening?

A2: This is a classic sign of poor interfacial contact. When 2,2,4-trimethyl-1-pentanol is in an organic phase and a key reactant (e.g., an inorganic base or a water-soluble nucleophile) is in the aqueous phase, the reaction can only occur at the boundary between the two layers.[7][10] The mutual insolubility of the reactants severely limits the reaction rate. This is a common problem that requires more advanced solubilization techniques to overcome.

Q3: Can I use a co-solvent to improve solubility? If so, which ones are recommended?

A3: Yes, using a co-solvent is an excellent and widely used strategy.[7][11] A co-solvent works by modifying the overall polarity of the solvent system to be more compatible with the solute.

  • For largely aqueous systems: Introduce a miscible, polar aprotic co-solvent like Tetrahydrofuran (THF), 1,4-dioxane, or Dimethyl sulfoxide (DMSO). These can bridge the polarity gap between water and the lipophilic alcohol.[7]

  • For non-polar organic systems: If your other reactants are polar and insoluble, a small amount of a polar co-solvent can be beneficial.

The key is to start with a small volume percentage (e.g., 10-20% v/v) and gradually increase it until a single phase is achieved or the desired solubility is reached.

Troubleshooting_Workflow cluster_start cluster_initial Initial Steps cluster_advanced Advanced Strategies cluster_end start Solubility Issue Identified (e.g., Biphasic, Solid Precipitate) increase_temp Increase Temperature? start->increase_temp add_cosolvent Add Co-Solvent? increase_temp->add_cosolvent No / Insufficient end Problem Solved: Homogeneous Reaction increase_temp->end Yes ptc Phase-Transfer Catalysis (PTC) add_cosolvent->ptc No / Insufficient add_cosolvent->end Yes hydrotropy Hydrotropic Solubilization ptc->hydrotropy Not Applicable / Fails ptc->end Success micellar Micellar Catalysis hydrotropy->micellar Not Applicable / Fails hydrotropy->end Success micellar->end Success

Caption: A logical workflow for troubleshooting solubility issues.

Advanced Solubilization Strategies

If basic troubleshooting fails, more sophisticated methods are required. These techniques are designed to facilitate reactions between mutually insoluble species.

Q4: What is Phase-Transfer Catalysis (PTC) and how can it help?

A4: Phase-Transfer Catalysis is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[12] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports an ionic reactant from the aqueous phase into the organic phase where the reaction can occur.[12][13]

Causality: The catalyst has a charged, hydrophilic "head" that pairs with the aqueous-soluble ion and bulky, lipophilic "tails" that allow the entire ion-pair complex to dissolve in the organic phase.[14][15] This effectively overcomes the phase barrier, dramatically increasing reaction rates.

Protocol: General Procedure for Phase-Transfer Catalysis
  • Setup: To a reaction vessel equipped with a condenser and magnetic stirrer, add the organic solvent (e.g., toluene, dichloromethane), 2,2,4-trimethyl-1-pentanol, and any other organic-soluble reagents.

  • Aqueous Phase: In a separate beaker, dissolve the water-soluble reactant (e.g., NaOH, KCN) in water.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to the organic phase. A typical loading is 1-5 mol% relative to the limiting reagent.

  • Combine and React: Add the aqueous solution to the organic mixture. Heat the biphasic mixture to the desired reaction temperature with vigorous stirring. Vigorous agitation is crucial to maximize the interfacial surface area where the catalyst exchange occurs.

  • Monitoring: Monitor the reaction progress via TLC, GC, or LC-MS by sampling the organic layer.

  • Workup: Upon completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo.

Q5: I've heard of "Hydrotropy." Is this a viable method?

A5: Yes, hydrotropy is a solubilization phenomenon where adding a large amount of a second solute, the hydrotrope, increases the aqueous solubility of a poorly soluble compound.[16][17] Unlike surfactants, hydrotropes have a smaller hydrophobic part and do not typically form well-defined micelles.[18] Instead, they are thought to form less-defined, cooperative aggregates that can create hydrophobic pockets to host the insoluble molecule.[19][20]

Applicability: This method is particularly useful for increasing the concentration of organic compounds in water without using organic co-solvents. Common hydrotropes include sodium benzoate, sodium salicylate, and sodium cumenesulfonate.[16][18]

Q6: How does Micellar Catalysis work, and is it suitable for my reaction?

A6: Micellar catalysis is a green chemistry technique that uses surfactants in water to create nanoreactors (micelles) where organic reactions can occur.[21][22] Above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures. The outer surface is hydrophilic, making the micelle water-soluble, while the inner core is lipophilic (hydrophobic).[21][23]

Causality: Insoluble organic molecules, like 2,2,4-trimethyl-1-pentanol, are partitioned into the lipophilic core of the micelle.[21] This creates a high local concentration of reactants within the micelle, leading to significantly accelerated reaction rates compared to conventional organic solvents.[21][24] This technique is excellent for transitioning away from volatile organic compounds (VOCs) and running reactions in water at mild temperatures.[22][25]

Micellar_Catalysis cluster_micelle Micelle Core (Hydrophobic) cluster_surfactants Reactant 2,2,4-Trimethyl-1-pentanol s1 s1->Reactant tail (lipophilic) s2 s2->Reactant s3 s3->Reactant s4 s4->Reactant s5 s5->Reactant head (hydrophilic) s6 s6->Reactant

Caption: Encapsulation within a surfactant micelle in an aqueous medium.

Protocol: General Procedure for Micellar Catalysis
  • Surfactant Solution: To a reaction vessel, add deionized water and the chosen surfactant (e.g., TPGS-750-M, SDS). Stir until the surfactant is fully dissolved. A typical concentration is 1-2 wt%.

  • Add Reactants: Add the 2,2,4-trimethyl-1-pentanol and other organic-soluble reagents to the aqueous surfactant solution. The mixture may initially appear cloudy or as an emulsion.

  • Stir and React: Stir the mixture vigorously at room temperature or with gentle heating. As the reactants are drawn into the micelles, the solution may become clearer.

  • Monitoring: Monitor the reaction by withdrawing a small aliquot, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic extract by TLC, GC, or LC-MS.

  • Workup: Upon completion, the product can typically be extracted from the aqueous mixture using a suitable organic solvent. The aqueous surfactant phase can sometimes be recycled.

Summary of Advanced Techniques
TechniqueMechanismBest For...Key Components
Co-solvency Modifies bulk solvent polarityReactions where a single phase is desired.Miscible polar aprotic solvents (THF, DMSO).
Phase-Transfer Catalysis Transports aqueous ions into an organic phaseBiphasic reactions with an ionic reactant.Quaternary ammonium/phosphonium salts (e.g., TBAB).
Hydrotropy Forms aggregates to host insoluble moleculesIncreasing aqueous concentration without organic solvents.Hydrotropes (e.g., sodium benzoate).
Micellar Catalysis Encapsulates reactants in hydrophobic nanoreactorsGreen chemistry applications; reactions in water.Surfactants (e.g., SDS, TPGS-750-M).
References
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Optimization

Technical Support Center: 2,2,4-Trimethyl-1-pentanol in High-Yield, High-Selectivity Synthesis

Welcome to the technical support center for 2,2,4-Trimethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this sterically...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,4-Trimethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this sterically hindered alcohol to enhance reaction outcomes. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Introduction: The Advantage of Steric Hindrance

2,2,4-Trimethyl-1-pentanol is a primary alcohol with significant steric bulk around the hydroxyl group and along its carbon chain. This unique structural feature makes it more than just a simple solvent; it is a tool for directing reaction pathways. Unlike less hindered alcohols such as methanol or ethanol, its bulky nature can influence the stereochemistry and regioselectivity of a reaction, often leading to improved yields of the desired product by minimizing side reactions.

Physical and Chemical Properties of 2,2,4-Trimethyl-1-pentanol
PropertyValueSource(s)
CAS Number 123-44-4[1][2]
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 165 °C[3]
Melting Point -70 °C[3]
Density 0.834 g/mL[3]
Flash Point 56.6 °C[3]
Vapor Pressure 0.49 mmHg at 25 °C[1]
Solubility Excellent solubility in both water and organic solvents.[3]

Frequently Asked Questions (FAQs)

Q1: How does the steric hindrance of 2,2,4-trimethyl-1-pentanol affect its role as a solvent in nucleophilic substitution reactions?

A1: The significant steric bulk of 2,2,4-trimethyl-1-pentanol plays a crucial role in modulating the kinetics of nucleophilic substitution reactions.

  • For Sₙ2 Reactions: This solvent is generally not ideal for promoting Sₙ2 reactions. Its bulky structure can hinder the approach of the nucleophile to the electrophilic center, slowing down the reaction rate. Furthermore, as a protic solvent, it can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.

  • For Sₙ1 Reactions: 2,2,4-Trimethyl-1-pentanol is a polar protic solvent, which is favorable for Sₙ1 reactions. It can stabilize the carbocation intermediate through solvation. However, due to its steric hindrance, it is a poor nucleophile itself. This is advantageous as it is less likely to participate as a competing nucleophile in solvolysis reactions, which can be a significant side reaction with smaller protic solvents like methanol or ethanol. This can lead to higher selectivity for the desired product when a different nucleophile is intended to react.

Q2: Can 2,2,4-trimethyl-1-pentanol be used in Grignard or other organometallic reactions?

A2: Caution is advised when using any alcohol, including 2,2,4-trimethyl-1-pentanol, with highly basic organometallic reagents like Grignard or organolithium reagents.[4] These reagents are strong bases and will readily deprotonate the hydroxyl group of the alcohol, consuming the reagent and generating the corresponding alkoxide and the hydrocarbon from the organometallic reagent.[4]

However, in specific metal-catalyzed cross-coupling reactions where the organometallic reagent is less basic, or where the alcohol is intended to act as a proton source in a controlled manner, a sterically hindered alcohol like 2,2,4-trimethyl-1-pentanol could potentially be used to modulate reactivity and selectivity. Its low coordinating ability due to steric hindrance might prevent unwanted interactions with the metal catalyst.

Q3: How does 2,2,4-trimethyl-1-pentanol influence the selectivity of elimination reactions?

A3: In elimination reactions, the choice of solvent can influence the E1/E2 pathway and the regioselectivity (Zaitsev vs. Hofmann products).

  • E1 vs. E2: As a polar protic solvent, 2,2,4-trimethyl-1-pentanol can favor the E1 pathway by stabilizing the carbocation intermediate.

  • Regioselectivity: When the solvent also acts as the base (solvolysis), its steric bulk can favor the formation of the Hofmann product (the less substituted alkene). The bulky solvent will preferentially abstract a proton from the less sterically hindered position.

Q4: What is the expected polarity of 2,2,4-trimethyl-1-pentanol and how does it compare to other common solvents?

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Potential Cause Explanation Suggested Solution
Steric Hindrance The bulky nature of 2,2,4-trimethyl-1-pentanol may be impeding the approach of your reactants, leading to a high activation energy barrier.Increase the reaction temperature to provide more kinetic energy to the molecules. Consider using a catalyst that is less sensitive to steric bulk.
Poor Solubility of Reagents While generally a good solvent, it's possible that one of your specific reagents has poor solubility at the reaction temperature.Confirm the solubility of all starting materials in 2,2,4-trimethyl-1-pentanol at the intended reaction temperature. If solubility is an issue, consider adding a co-solvent.
Reagent Incompatibility As a protic solvent, it is incompatible with highly basic or protic-sensitive reagents (e.g., Grignard reagents, strong bases).Ensure that all reagents are compatible with a protic solvent. If not, a different, aprotic solvent should be chosen.

Issue 2: Poor Product Selectivity (e.g., formation of side products)

Potential Cause Explanation Suggested Solution
Competing Substitution and Elimination In reactions with alkyl halides, both substitution (Sₙ1/Sₙ2) and elimination (E1/E2) are often competing pathways.To favor substitution over elimination, use a less basic nucleophile and lower reaction temperatures. To favor elimination, use a stronger, non-nucleophilic base and higher temperatures.
Ether Formation Under acidic conditions and at elevated temperatures, alcohols can undergo dehydration to form symmetrical ethers.[5] 2,2,4-trimethyl-1-pentanol could react with itself or another alcohol present.Avoid strongly acidic conditions if ether formation is a concern. If an acid catalyst is necessary, use the minimum effective amount and consider running the reaction at a lower temperature.
Solvent Participation in the Reaction The solvent itself may be acting as a nucleophile (solvolysis) or a base.The steric hindrance of 2,2,4-trimethyl-1-pentanol generally minimizes its nucleophilicity. However, if solvolysis is still an issue, consider a polar aprotic solvent.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Favoring Sₙ1 over Competing Solvolysis

This protocol is a hypothetical example designed to illustrate how 2,2,4-trimethyl-1-pentanol could be used to favor the reaction of a specific nucleophile over solvolysis in an Sₙ1 reaction.

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tertiary alkyl halide (1.0 eq) in 2,2,4-trimethyl-1-pentanol to a concentration of 0.5 M.

  • Nucleophile Addition: Add the desired weak nucleophile (1.1 eq) to the solution.

  • Reaction: Stir the solution at a moderately elevated temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to remove the solvent and any water-soluble byproducts.

  • Purification: Purify the product by flash column chromatography.

Rationale: The polar protic nature of 2,2,4-trimethyl-1-pentanol facilitates the formation of the carbocation intermediate necessary for the Sₙ1 reaction. Its significant steric bulk makes it a poor competing nucleophile, thus allowing the added nucleophile to react preferentially, leading to higher selectivity for the desired product.

Visualizing Reaction Pathways

G cluster_0 Reaction Environment Reactants Reactants Solvent 2,2,4-Trimethyl-1-pentanol Carbocation Carbocation Intermediate Product_SN1 Desired Sₙ1 Product Product_E1 E1 Product (Alkene) Product_Solvolysis Solvolysis Product (Ether)

G cluster_1 Troubleshooting Flowchart Start Low Yield or Selectivity Check_Compatibility Are reagents compatible with a protic solvent? Check_Sterics Is steric hindrance a likely issue? Check_Side_Reactions Are side products observed (e.g., ether, alkene)? Solution_Aprotic Switch to an aprotic solvent. Solution_Temp Increase reaction temperature. Solution_Modify_Conditions Adjust base/nucleophile and temperature to favor desired pathway. End Improved Outcome

References

  • Solvent Tunes the Selectivity of Hydrogenation Reaction over α-MoC Catalyst. ResearchGate.[Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[Link]

  • 18.2: Preparing Ethers. Chemistry LibreTexts.[Link]

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Troubleshooting

Purification techniques for 2,2,4-Trimethyl-1-pentanol after synthesis

Welcome to the technical support center for the purification of 2,2,4-trimethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2,4-trimethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the post-synthesis purification of this branched-chain alcohol. Here, we move beyond simple protocols to explain the "why" behind the techniques, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect after the synthesis of 2,2,4-trimethyl-1-pentanol?

A1: The impurity profile largely depends on the synthetic route. A common industrial synthesis involves the hydroformylation (oxo process) of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).[1][2] Potential impurities from this process include:

  • Unreacted Diisobutylene: The starting olefin may not be fully consumed.

  • Isomeric Aldehydes: The primary products of hydroformylation are aldehydes (e.g., 3,5,5-trimethylhexanal), which are subsequently reduced to the target alcohol. Incomplete reduction will leave residual aldehydes.[3]

  • Other Isomeric Alcohols: Double bond isomerization during hydroformylation can lead to the formation of other C9 aldehydes and, consequently, other C9 alcohols upon reduction.[4]

  • Byproducts from Isobutylene Dimerization: The diisobutylene feedstock is produced by the dimerization of isobutylene. This process can generate other C8 isomers and even some trimers (C12), which can carry through and react in the hydroformylation step.[5][6]

  • Solvent and Catalyst Residues: Depending on the specific process, residual solvents and traces of the catalyst (often cobalt or rhodium-based) may be present.[7][8]

  • Water: Water can be introduced during the reaction or work-up steps.

Q2: My initial GC-MS analysis shows several peaks close to my product peak. What is the most effective initial purification strategy?

A2: For impurities with boiling points close to that of 2,2,4-trimethyl-1-pentanol (Boiling Point: 165-168°C[9][10][11]), fractional distillation is the most robust and scalable initial purification technique.[12][13] The highly branched structure of 2,2,4-trimethyl-1-pentanol gives it a lower boiling point compared to its straight-chain isomer, 1-nonanol. This difference in boiling points, even among isomers, is often sufficient for effective separation with a good fractionating column.[14]

Q3: When should I consider using preparative HPLC instead of distillation?

A3: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that should be considered in the following scenarios:[15][16][17]

  • High Purity Requirements (>99.5%): When extremely high purity is required, such as for pharmaceutical reference standards or sensitive biological assays, preparative HPLC can remove trace impurities that are difficult to separate by distillation.

  • Azeotropic Mixtures: If your product forms an azeotrope with a solvent or impurity, distillation will be ineffective for separation.

  • Thermally Labile Impurities: If some impurities are sensitive to the high temperatures required for distillation, they may degrade and introduce new contaminants. HPLC is a room-temperature technique that avoids this issue.

  • Separation of Isomers with Very Similar Boiling Points: While fractional distillation is effective for many isomers, preparative HPLC offers superior resolution for isomers with nearly identical boiling points.[18]

Q4: Can I use crystallization to purify 2,2,4-trimethyl-1-pentanol?

A4: Crystallization is generally less effective for purifying medium-chain branched alcohols like 2,2,4-trimethyl-1-pentanol. This is due to its low melting point (-70°C[9][10]) and the tendency of such molecules to form glasses or oils rather than well-defined crystals upon cooling. While crystallization is a viable technique for longer-chain linear alcohols, it is not a practical primary purification method for this compound.[19][20]

Troubleshooting Guides

Troubleshooting Fractional Distillation

Issue 1: Poor Separation of Product from a Close-Boiling Impurity.

  • Probable Cause: Insufficient number of theoretical plates in the distillation setup.[13]

  • Solution:

    • Increase Column Length/Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). This increases the surface area for vapor-liquid equilibria, enhancing separation.[12]

    • Optimize Reflux Ratio: Increase the reflux ratio. This means returning a larger proportion of the condensed vapor to the column. While this slows down the distillation rate, it significantly improves separation efficiency.

    • Reduce Distillation Rate: A slower distillation rate allows for more equilibration cycles on each theoretical plate, leading to better separation.[13]

    • Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points of all components. This can sometimes increase the relative volatility between the product and the impurity, improving separation.

Issue 2: Bumping or Unstable Boiling in the Distillation Flask.

  • Probable Cause: Uneven heating or lack of nucleation sites for smooth boiling.

  • Solution:

    • Use Boiling Chips or a Magnetic Stirrer: Add fresh boiling chips or a Teflon-coated stir bar to the distillation flask before heating. This provides nucleation sites for bubbles to form smoothly.

    • Ensure Uniform Heating: Use a heating mantle with a sand or oil bath to ensure the flask is heated evenly. Avoid direct heating with a flame.[21]

Issue 3: No Distillate is Collected Despite the Pot Temperature Reaching the Boiling Point.

  • Probable Cause:

    • Heat Loss: The distillation column may not be adequately insulated, causing the vapor to condense and fall back into the pot before reaching the condenser.[22]

    • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled.[13]

    • Leaks in the System: Leaks in the glassware joints will prevent the vapor from reaching the condenser, especially under vacuum.[22]

  • Solution:

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.

    • Correct Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the condenser side arm.

    • Check for Leaks: Ensure all glass joints are properly sealed with grease (for vacuum distillation) and clamps.

Troubleshooting Preparative HPLC

Issue 1: Poor Peak Resolution (Overlapping Peaks).

  • Probable Cause:

    • Inappropriate Mobile Phase: The solvent system does not provide adequate selectivity for the separation.

    • Column Overload: Injecting too much sample can lead to broad, overlapping peaks.[17]

    • Incorrect Flow Rate: A flow rate that is too high can reduce separation efficiency.

  • Solution:

    • Optimize the Mobile Phase: Perform small-scale analytical HPLC experiments to screen different solvent systems (e.g., varying the ratio of polar and non-polar solvents in a reversed-phase system). Isocratic elution (constant mobile phase composition) often provides better resolution for closely related compounds than a gradient elution.[18]

    • Reduce Sample Load: Decrease the amount of sample injected onto the column.

    • Optimize Flow Rate: Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.

Issue 2: High Backpressure.

  • Probable Cause:

    • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.

    • Precipitation of Sample on the Column: The sample may not be fully soluble in the mobile phase.

  • Solution:

    • Filter Your Sample and Mobile Phase: Always filter your sample and mobile phase through a 0.45 µm or 0.22 µm filter before use.

    • Use a Guard Column: A guard column is a small, disposable column placed before the main preparative column to catch any particulates or strongly adsorbed compounds.

    • Flush the Column: Reverse the direction of flow and flush the column with a strong solvent to try and dislodge the blockage.

Experimental Protocols

Protocol 1: Fractional Distillation of 2,2,4-Trimethyl-1-pentanol
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed.

    • Place a stir bar or boiling chips in the round-bottom flask.

  • Procedure:

    • Charge the crude 2,2,4-trimethyl-1-pentanol into the round-bottom flask, filling it to no more than two-thirds of its volume.

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising slowly up the fractionating column. A "ring of condensate" should be visible.[13]

    • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.

    • Collect the main fraction when the temperature at the distillation head stabilizes at the boiling point of 2,2,4-trimethyl-1-pentanol (165-168°C at atmospheric pressure).[9][10][11]

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.

    • Analyze the collected fractions by GC-MS to confirm purity.

Protocol 2: Preparative HPLC Purification
  • Method Development (Analytical Scale):

    • Using an analytical HPLC system, develop a separation method. A common starting point for alcohols is a C18 reversed-phase column.

    • Screen mobile phases such as methanol/water or acetonitrile/water mixtures.

    • Optimize the mobile phase composition to achieve baseline separation of the product peak from impurities.

  • Scale-Up to Preparative Scale:

    • Use a preparative HPLC system with a larger column of the same stationary phase.[15]

    • Scale the flow rate and injection volume according to the column dimensions.

    • Dissolve the partially purified 2,2,4-trimethyl-1-pentanol in the mobile phase and filter it.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Monitor the separation using a UV detector (if impurities are UV-active) or a refractive index detector.

    • Use a fraction collector to collect the eluent corresponding to the product peak.[16]

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the mobile phase solvents, typically by rotary evaporation, to yield the purified 2,2,4-trimethyl-1-pentanol.

    • Confirm the purity of the final product using analytical HPLC or GC-MS.

Data Presentation

Table 1: Physical Properties of 2,2,4-Trimethyl-1-pentanol and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
2,2,4-Trimethyl-1-pentanol 130.23165-168[9][10][11]Target Compound
2,4,4-Trimethyl-1-pentene112.22101-102Unreacted Starting Material
2,4,4-Trimethyl-2-pentene112.22104-105Unreacted Starting Material
3,5,5-Trimethylhexanal142.24~184Aldehyde Intermediate
1-Nonanol144.25215Straight-chain Isomer

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 2,2,4-Trimethyl-1-pentanol Distillation Fractional Distillation Crude->Distillation Analysis1 GC-MS Analysis Distillation->Analysis1 Prep_HPLC Preparative HPLC Analysis1->Prep_HPLC Purity < 99% Pure_Product Pure Product (>99.5%) Analysis1->Pure_Product Purity > 99% Analysis2 Purity Analysis Prep_HPLC->Analysis2 Analysis2->Pure_Product

Caption: General purification workflow for 2,2,4-trimethyl-1-pentanol.

Troubleshooting Logic for Distillation

DistillationTroubleshooting Start Distillation Issue Poor_Sep Poor Separation? Start->Poor_Sep No_Distillate No Distillate? Start->No_Distillate Bumping Unstable Boiling? Start->Bumping Sol_Sep1 Increase Column Efficiency Poor_Sep->Sol_Sep1 Yes Sol_Sep2 Optimize Reflux Ratio Poor_Sep->Sol_Sep2 Yes Sol_Sep3 Reduce Distillation Rate Poor_Sep->Sol_Sep3 Yes Sol_ND1 Insulate Column No_Distillate->Sol_ND1 Yes Sol_ND2 Check Thermometer No_Distillate->Sol_ND2 Yes Sol_ND3 Check for Leaks No_Distillate->Sol_ND3 Yes Sol_Bump Add Boiling Chips / Stir Bumping->Sol_Bump Yes

Caption: Decision tree for troubleshooting common distillation problems.

References

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  • Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]

  • MDPI. (2023). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. Retrieved from [Link]

  • Axios Research. (n.d.). 2,2,4-Trimethyl-1-Pentanol - CAS - 123-44-4. Retrieved from [Link]

  • PubMed. (1981). Mechanism and specificity of formation of long chain alcohols by developing rat brain. Retrieved from [Link]

  • Google Patents. (n.d.). US20230192580A1 - Low-pressure hydroformylation of diisobutene.
  • Beijing Institute of Technology. (2002). Hydroformylation of diisobutylene using thermoregulated phase-separable phosphine rhodium complex catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US7414164B2 - Diisobutylene process.
  • OSTI.gov. (n.d.). High Pressure Hydroformylation in the Chemical Industry Abstract Text. Retrieved from [Link]

Sources

Optimization

Preventing side reactions when using 2,2,4-Trimethyl-1-pentanol

Technical Support Center: 2,2,4-Trimethyl-1-pentanol Welcome to the technical support guide for 2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2,4-Trimethyl-1-pentanol

Welcome to the technical support guide for 2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this sterically hindered primary alcohol. Our goal is to provide you with the expertise to anticipate and prevent common side reactions, ensuring the success of your synthetic routes.

The core challenge in the chemistry of 2,2,4-trimethyl-1-pentanol arises from its structure. As a primary alcohol, one might predict straightforward reactivity. However, it possesses a neopentyl-like backbone—a quaternary carbon atom adjacent to the carbon bearing the hydroxyl group. This significant steric bulk not only hinders bimolecular reactions (SN2) but also makes the molecule highly susceptible to carbocation rearrangements under acidic conditions.[1][2][3] Understanding this fundamental principle is the key to mastering its use in synthesis.

Troubleshooting Guide: Common Issues & Solutions

Q1: I attempted a substitution reaction on 2,2,4-trimethyl-1-pentanol using a strong hydrohalic acid (e.g., HBr, HCl) to form the primary alkyl halide, but my analysis shows a tertiary halide (2-halo-2,4-dimethylpentane) as the major product. Why did my molecule rearrange?

A1: The Root Cause: Inevitable Carbocation Rearrangement.

This is the most common pitfall encountered with this substrate. Reactions involving strong, non-nucleophilic acids protonate the hydroxyl group, converting it into an excellent leaving group (water). The departure of water generates a primary carbocation. Due to hyperconjugation, primary carbocations are highly unstable and will rearrange almost instantaneously to a more stable form if possible.[4][5]

In the case of 2,2,4-trimethyl-1-pentanol, the initially formed primary carbocation undergoes a rapid and irreversible 1,2-methyl shift . One of the methyl groups on the adjacent quaternary carbon migrates with its bonding pair of electrons to the carbocation center. This transforms the unstable primary carbocation into a much more stable tertiary carbocation, which is then attacked by the halide nucleophile to yield the rearranged product.[6][7][8]

G cluster_0 Reaction under Acidic Conditions (e.g., HBr) A 2,2,4-Trimethyl-1-pentanol B Protonated Alcohol A->B + H+ C Primary Carbocation (Unstable) B->C - H2O D Tertiary Carbocation (Stable) C->D 1,2-Methyl Shift (Fast & Irreversible) E Rearranged Product (2-Bromo-2,4-dimethylpentane) D->E + Br-

Caption: Carbocation rearrangement pathway of 2,2,4-trimethyl-1-pentanol.

Solution: Avoid Carbocation Formation by Choosing an SN2 Pathway.

To synthesize the desired primary halide (1-halo-2,2,4-trimethylpentane), you must use a synthetic route that avoids the formation of a carbocation intermediate. The most effective strategy is to convert the hydroxyl group into a good leaving group that can be displaced in a bimolecular (SN2) fashion, even though the reaction rate will be slow due to steric hindrance.[2][3]

  • Convert to a Sulfonate Ester: React the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. This forms a tosylate or mesylate, which are excellent leaving groups.

  • Displace with Halide: Treat the resulting sulfonate ester with a source of halide ions (e.g., NaBr or LiCl) in a polar aprotic solvent like acetone or DMF. This will proceed via an SN2 mechanism, yielding the desired unrearranged product.

Q2: My reaction, intended for another functional group transformation, is producing a mixture of alkenes under heated or acidic conditions. What is happening?

A2: The Cause: E1 Elimination via Rearranged Carbocations.

The same carbocation rearrangement mechanism that causes problems in substitution reactions is also responsible for elimination side reactions. Under acidic and/or thermal conditions, the alcohol can undergo dehydration. This is an E1 (Elimination, unimolecular) reaction that proceeds through the same rearranged tertiary carbocation discussed in Q1.[9][10]

Once the stable tertiary carbocation is formed, a proton can be eliminated from an adjacent carbon to form a double bond. Because there are multiple adjacent carbons from which a proton can be removed, this process often leads to a mixture of alkene isomers, with the most substituted (most stable) alkene typically being the major product according to Zaitsev's rule.[10]

Solution: Employ Milder, Non-Acidic Conditions.

If elimination is an unwanted side reaction, the primary solution is to rigorously avoid strongly acidic conditions and high temperatures.

  • Protect the Alcohol: If the hydroxyl group is not the intended reactive site, protect it before proceeding with your reaction. Common protecting groups for sterically hindered alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Use Milder Reagents: When the alcohol must be transformed, use reagents that operate under neutral or basic conditions. For example, for an oxidation, choose PCC, Dess-Martin periodinane, or a Swern oxidation instead of chromic acid.

Q3: I am struggling with a Fischer esterification of 2,2,4-trimethyl-1-pentanol. The reaction is extremely slow, the yield is poor, and I observe byproducts consistent with dehydration.

A3: The Cause: Steric Hindrance at the Reaction Center.

Fischer esterification, which involves reacting a carboxylic acid and an alcohol under acid catalysis, is an equilibrium-driven process. For 2,2,4-trimethyl-1-pentanol, two factors work against you:

  • Steric Hindrance: The bulky neopentyl-like structure physically blocks the carboxylic acid from efficiently attacking the protonated alcohol, leading to a very slow reaction rate.[11]

  • Acid Catalysis: The required acid catalyst and often high temperatures needed to drive the reaction also promote the dehydration (E1) side reaction, leading to alkene byproducts.[10]

Solution: Activate the Carboxylic Acid, Not the Alcohol.

A much more effective strategy is to activate the carboxylic acid, turning it into a highly reactive electrophile that the sterically hindered alcohol can attack, even if slowly. This is typically done under neutral or mildly basic conditions, avoiding the pitfalls of acid catalysis.

  • Method A: Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Then, react the purified acid chloride with 2,2,4-trimethyl-1-pentanol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

  • Method B: Carbodiimide Coupling: Use a coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble EDC, often with a catalyst like 4-dimethylaminopyridine (DMAP). This in-situ activation of the carboxylic acid allows for ester formation under very mild conditions.[12]

MethodConditionsProsCons
Fischer Esterification R-COOH, H+, HeatInexpensive reagentsLow yield, slow, dehydration side products
Acid Chloride 1. SOCl₂2. R'-OH, PyridineHigh yield, fastRequires handling of corrosive acid chlorides
DCC/DMAP Coupling R-COOH, R'-OH, DCC, DMAPVery mild, high yield, excellent for sensitive substratesDCC byproduct can be difficult to remove

Frequently Asked Questions (FAQs)

  • Q: What are the proper storage and handling procedures for 2,2,4-trimethyl-1-pentanol?

    • A: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13] Keep the container tightly closed. It is a moderate skin and eye irritant and is harmful if swallowed.[14][15][16] Always handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Q: My commercial 2,2,4-trimethyl-1-pentanol has a slight fruity odor. Is it pure? How can I purify it?

    • A: The fruity odor is characteristic of this alcohol.[17][18] However, for high-purity applications, it may contain trace amounts of water or other isomeric alcohols. Purity can be assessed by GC-MS or NMR. For purification, fractional distillation under reduced pressure is the most effective method.

  • Q: Can I use 2,2,4-trimethyl-1-pentanol in SN2 reactions?

    • A: Directly, no. The hydroxyl group is a poor leaving group. Indirectly, yes, but with difficulty. As detailed in Q1, you must first convert the -OH to a good leaving group (like a tosylate). Even then, the subsequent SN2 displacement will be very slow due to the severe steric hindrance from the adjacent quaternary carbon, which blocks the backside attack required for the SN2 mechanism.[1][2] Competing elimination (E2) reactions may also become significant, especially with bulky or strongly basic nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of 2,2,4-Trimethyl-1-pentyl Tosylate (Avoiding Rearrangement)

This protocol converts the alcohol into a substrate suitable for SN2 reactions.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2,2,4-trimethyl-1-pentanol (1.0 eq) and anhydrous pyridine (3-5 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into cold 1 M HCl (aq) and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash successively with saturated NaHCO₃ (aq) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Mild Esterification via DCC/DMAP Coupling

This protocol is ideal for synthesizing esters from sterically hindered alcohols without side reactions.

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 eq), 2,2,4-trimethyl-1-pentanol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Filtration: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (aq), followed by saturated NaHCO₃ (aq) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

G cluster_paths Select Your Pathway cluster_rec Recommended Approach (Avoids Carbocations) cluster_avoid Approach to AVOID start Desired Reaction on 2,2,4-Trimethyl-1-pentanol sub Substitution (e.g., -OH -> -Br) start->sub est Esterification start->est oxi Oxidation (-CH2OH -> -CHO) start->oxi rec_sub 1. Convert to Tosylate/Mesylate 2. Displace with Nucleophile (SN2) sub->rec_sub av_sub Strong Acid (HBr, HCl) -> Rearrangement sub->av_sub rec_est Activate Carboxylic Acid: - Acid Chloride Method - DCC/DMAP Coupling est->rec_est av_est Fischer Esterification (Acid + Heat) -> Dehydration & Low Yield est->av_est rec_oxi Use Mild Reagents: - PCC, PDC - Swern or Dess-Martin oxi->rec_oxi av_oxi Harsh Oxidants (e.g., KMnO4, CrO3) -> Potential C-C Cleavage oxi->av_oxi

Caption: Decision workflow for reactions with 2,2,4-trimethyl-1-pentanol.

References

  • Pearson Education, Inc. (n.d.). Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to...
  • Filo. (2023, November 4). Neopentyl alcohol, (CH3)
  • Michigan State University Department of Chemistry. (n.d.). Cationic Rearrangements. Retrieved from [Link]

  • Allen Institute for AI. (n.d.). Neopentyl alcohol on treatment with HCl and anhydrous ZnCl2 gives.
  • Genius Integrated School & Alpha Entrance Coaching. (2023, December 10). NEET 26 | Neopentyl Alcohol + HBr Reaction Explained. YouTube. Retrieved from [Link]

  • Haz-Map. (n.d.). 2,2,4-Trimethyl-1-pentanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet 2,4,4-Trimethyl-2-pentanol.
  • Chemistry Stack Exchange. (2023, December 29). Rearrangement during dehydration of 2,2,5-trimethylcyclopentanol. Retrieved from [Link]

  • Total Organic Chemistry. (2020, July 10). Carbocation Rearrangements | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

  • Filo. (2023, November 10). Dehydration of 2,2,3,4,4-pentamethyl-3-pentanol gave two alkenes A and B...
  • Axios Research. (n.d.). 2,2,4-Trimethyl-1-Pentanol - CAS - 123-44-4. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Redox. (n.d.). Safety Data Sheet 2,2,4-Trimethylpentane-1,3-diol, monoisobutyrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.17: Carbocation Rearrangements. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,4-Trimethyl-1-pentanol. PubChem Compound Database. Retrieved from [Link]

  • Brainly. (2024, March 14). What is the oxidation product of 2,2,4-trimethyl-1,3-pentanediol? Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,2,4-trimethyl-1-pentanol. Retrieved from [Link]

  • Chegg. (n.d.). What alkene (including cis and trans isomers) would be produced by the dehydration of the following alcohols?
  • Organic Syntheses. (n.d.). 3,4-DIETHYLPYRROLE. Retrieved from [Link]

  • Brainly. (2023, August 10). [FREE] Dehydration of 2,2,3,4,4-pentamethyl-3-pentanol gives two alkenes, A and B. Ozonolysis of the lower. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for (2-ethylhexyl)(2,4,4'-trimehtyl amyl) phosphinic acid.
  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

  • Chegg. (2021, February 22). The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a signif- icant reaction...
  • Chegg. (2024, June 15). Dehydration of - 2 , 2 , 3 , 4 , 4 , pentamethyl - - 3 - - pentanol gives two alkenes A and B...
  • ResearchGate. (2023, November 3). (PDF) Reactivity of sterically hindered diarylbenzhydryl carbocations - Competing trapping by nucleophiles and elimination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,4-Trimethyl-1-pentanol. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentanol, 2,2,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Esterification of 2,2,4-Trimethyl-1-pentanol

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the esterification of 2,2,4-tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the esterification of 2,2,4-trimethyl-1-pentanol. Due to its unique structure, this seemingly simple primary alcohol presents significant synthetic hurdles. This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions - Understanding the Core Challenge

This section addresses the fundamental reasons behind the difficulties in esterifying 2,2,4-trimethyl-1-pentanol and the predictable failure of common methods.

Q1: Why is the esterification of 2,2,4-trimethyl-1-pentanol so challenging? It's a primary alcohol, which should be reactive.

While 2,2,4-trimethyl-1-pentanol is classified as a primary alcohol, its reactivity is severely diminished by steric hindrance. The hydroxyl group is attached to a carbon that is adjacent to a quaternary carbon atom bearing two methyl groups and a bulky tert-butyl group. This "neopentyl" structure creates a crowded environment around the reactive -OH group, physically blocking the approach of other molecules.[1][2]

During an esterification reaction, the oxygen of the alcohol must act as a nucleophile and attack the electrophilic carbonyl carbon of the carboxylic acid (or its activated form). The bulky alkyl groups on 2,2,4-trimethyl-1-pentanol act as a shield, making this nucleophilic attack extremely difficult and slow.[3][4]

Fig 2: Simplified workflow of Steglich Esterification. A Carboxylic Acid + DCC B O-Acylisourea (Reactive Intermediate) A->B Activation D Acyl-DMAP Intermediate (Highly Activated) B->D Acyl Transfer G DCU Byproduct B->G C DMAP (Catalyst) C->D F Ester Product D->F Nucleophilic Attack E Hindered Alcohol (2,2,4-Trimethyl-1-pentanol) E->F

Caption: Simplified workflow of Steglich Esterification.

Q5: When should I choose the Yamaguchi esterification over the Steglich method?

While both are excellent choices, the Yamaguchi esterification is often considered even more powerful for exceptionally challenging substrates. [5]You should consider the Yamaguchi protocol when:

  • Both the carboxylic acid and the alcohol are severely sterically hindered.

  • You are attempting a macrocyclization (forming a large ring lactone), where the Yamaguchi protocol is renowned for its high efficiency. [6][7]* The Steglich esterification is providing suboptimal yields.

The Yamaguchi mechanism involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride. [8]DMAP then regioselectively attacks the less hindered carbonyl of the aliphatic acid portion, creating a highly reactive acylpyridinium species that is readily attacked by the alcohol. [6][9]

Part 3: Troubleshooting Guide

This section provides direct answers to common problems encountered during these advanced esterification reactions.

Problem: Low or No Product Yield

Q6: My Steglich esterification is not working. What are the common failure points?

  • Water Contamination: Carbodiimides like DCC and EDC are highly sensitive to moisture and will be quenched by water. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Reagent Quality:

    • DCC/EDC: Ensure the coupling agent is fresh. Old or improperly stored carbodiimides can be hydrated and inactive.

    • DMAP: DMAP is a catalyst, but its quality is critical. Use a high-purity grade. A small amount of contamination can inhibit its catalytic activity.

  • Side Reaction: In the absence of an efficient nucleophile (like your hindered alcohol), the O-acylisourea intermediate can slowly rearrange to a stable N-acylurea. [10][11]This byproduct will not react further. This is often a sign that the nucleophilic attack by the alcohol is too slow.

    • Solution: Ensure an adequate catalytic amount of DMAP (typically 5-10 mol%) is present to intercept the intermediate quickly. [11]4. Incorrect Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the carboxylic acid and DCC relative to the alcohol to ensure the limiting reagent is fully consumed.

Q7: My Yamaguchi reaction failed. What should I check?

  • Purity of Yamaguchi Reagent: 2,4,6-trichlorobenzoyl chloride is moisture-sensitive. Use a freshly opened bottle or distill it before use if purity is in doubt.

  • Base Choice and Purity: Triethylamine (Et₃N) is commonly used to scavenge the HCl generated during the mixed anhydride formation. [5]It must be dry. Distill it over calcium hydride if necessary.

  • Two-Step Procedure: For highly hindered substrates, the original protocol calls for a two-step, one-pot procedure. First, the carboxylic acid, triethylamine, and Yamaguchi reagent are stirred in a solvent like THF or toluene to form the mixed anhydride. Then, the alcohol and DMAP are added. [8]Performing this sequentially can be critical for success.

Problem: Difficult Purification

Q8: How do I effectively remove the dicyclohexylurea (DCU) byproduct from my Steglich reaction?

DCU is the primary byproduct when using DCC and is notoriously difficult to remove completely from some products due to its partial solubility in many organic solvents. [10]

  • Primary Method (Filtration): DCU is largely insoluble in many common solvents like dichloromethane (DCM), ethyl acetate, and THF at room temperature or below. After the reaction is complete, cool the mixture in an ice bath to maximize precipitation and remove the bulk of the DCU by filtration.

  • Solvent Selection: If your product is soluble in a non-polar solvent like hexanes or diethyl ether, while DCU is not, you can often remove residual DCU by dissolving the crude product in a minimal amount of DCM and then adding hexanes to precipitate the remaining DCU for a second filtration.

  • Use EDC: If DCU removal remains a persistent issue, switch to EDC. The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous workup.

Problem: Slow Reaction Rate

Q9: My reaction is extremely slow, even with a robust method. How can I increase the rate?

  • Increase DMAP Loading: For extremely hindered systems, you may need to use a stoichiometric amount of DMAP rather than a catalytic one. [8]This will generate a higher concentration of the highly reactive acylpyridinium intermediate.

  • Temperature: While Steglich and Yamaguchi reactions are often run at room temperature, gently heating the reaction to 40-50 °C can sometimes accelerate the reaction of the hindered alcohol without causing significant side reactions. Monitor the reaction carefully by TLC or LCMS.

  • Solvent Choice: Aprotic solvents are standard. For Steglich reactions, DCM or THF are common. [12]For Yamaguchi, toluene is often preferred as it allows for azeotropic removal of any trace water if needed, though this is not part of the standard procedure. [5]Ensure the chosen solvent fully dissolves all reactants.

Part 4: Experimental Protocols & Data

Table 1: Comparison of Esterification Methods for 2,2,4-Trimethyl-1-pentanol
MethodActivating AgentCatalystConditionsKey AdvantageCommon Issue
Fischer Strong Acid (e.g., H₂SO₄)(Self-catalyzed)High Temp, RefluxInexpensive reagentsExtremely low to no yield due to steric hindrance [13]
Steglich DCC or EDCDMAP (5-10 mol%)Mild (0 °C to RT)Good for many hindered systems; mild conditions [11][12]DCU byproduct removal (with DCC); N-acylurea side reaction [10]
Yamaguchi 2,4,6-Trichlorobenzoyl ChlorideDMAP (Stoichiometric)Mild (RT to 40 °C)Extremely effective for severely hindered substrates [6][5]Moisture-sensitive reagents; requires careful execution
Acyl Halide Acid Chloride/AnhydridePyridine or DMAP0 °C to RTForceful acylationGenerates stoichiometric acidic byproduct (e.g., HCl) [14]
Protocol 1: Steglich Esterification of 2,2,4-Trimethyl-1-pentanol

This protocol is a representative example and may require optimization.

Reagents:

  • 2,2,4-Trimethyl-1-pentanol (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.2 eq), 2,2,4-trimethyl-1-pentanol (1.0 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction mixture to 0 °C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a pad of Celite, washing the filter cake with cold DCM.

  • Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Yamaguchi Esterification of 2,2,4-Trimethyl-1-pentanol

This protocol is a representative example and may require optimization.

Reagents:

  • 2,2,4-Trimethyl-1-pentanol (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.1 eq)

  • Anhydrous Triethylamine (Et₃N) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous toluene.

  • Add anhydrous triethylamine (1.2 eq) to the solution.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours to form the mixed anhydride.

  • In a separate flask, dissolve 2,2,4-trimethyl-1-pentanol (1.0 eq) and DMAP (1.2 eq) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution via cannula or dropping funnel.

  • Stir the reaction at room temperature for 12-24 hours. Gentle heating (40 °C) may be applied if the reaction is slow.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Fig 3: Troubleshooting workflow for low esterification yield. cluster_advanced Advanced Method Troubleshooting start Low / No Yield in Esterification Reaction check_method Are you using a standard method (e.g., Fischer)? start->check_method check_reagents Check Reagents check_method->check_reagents No, using advanced method use_advanced Switch to Steglich or Yamaguchi Method check_method->use_advanced Yes check_conditions Check Conditions check_reagents->check_conditions reagent_details Anhydrous Solvents? Fresh Coupling Agents? High-Purity DMAP? check_reagents->reagent_details check_purification Check Purification check_conditions->check_purification condition_details Sufficient Reaction Time? Correct Stoichiometry? Increase DMAP loading? check_conditions->condition_details purification_details Proper DCU Removal? Product lost in workup? check_purification->purification_details

Caption: Troubleshooting workflow for low esterification yield.

References

  • Fiveable. Steglich Esterification Definition. Available from: [Link]

  • Scribd. Steglich Esterification Guide. Available from: [Link]

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  • Kaur, N. et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Institutes of Health. Available from: [Link]

  • Royal Society of Chemistry. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Available from: [Link]

  • North, C. et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. Available from: [Link]

  • YouTube. Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. (2020). Available from: [Link]

  • Wikipedia. Yamaguchi esterification. Available from: [Link]

  • Wikipedia. Steglich esterification. Available from: [Link]

  • ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2018). Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. ResearchGate. Available from: [Link]

  • University of Colorado Boulder. The Fischer Esterification. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Available from: [Link]

  • Kastratović, V., & Bigović, M. (2013). Esterification of stearic acid with lower monohydroxylic alcohols. ResearchGate. Available from: [Link]

  • Quora. Why are tertiary alcohols less reactive towards esterification?. (2018). Available from: [Link]

  • YouTube. Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. (2020). Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024). Available from: [Link]

  • Patsnap. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Available from: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available from: [Link]

  • Quora. What is effect of steric hinderance on acidity of alcohols?. (2017). Available from: [Link]

  • YouTube. Acylation of Alcohols, Part 1: with Acyl Halides. (2020). Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. Available from: [Link]

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Optimization

Technical Support Center: Removal of 2,2,4-Trimethyl-1-pentanol from Reaction Mixtures

Welcome to the technical support guide for managing and removing 2,2,4-trimethyl-1-pentanol from reaction mixtures. This document is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing and removing 2,2,4-trimethyl-1-pentanol from reaction mixtures. This document is designed for researchers, scientists, and drug development professionals who encounter this high-boiling point alcohol as a residual solvent or byproduct. Here, we provide field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the successful purification of your target compounds.

Understanding the Challenge

2,2,4-Trimethyl-1-pentanol is a C8 branched-chain alcohol often used in chemical synthesis or generated as a byproduct.[1] Its primary challenge in purification stems from its high boiling point and low vapor pressure, making its removal by simple evaporation methods inefficient and often detrimental to thermally sensitive products. This guide offers a systematic approach to tackling this common laboratory problem.

Physicochemical Properties of 2,2,4-Trimethyl-1-pentanol

A clear understanding of the physical properties of 2,2,4-trimethyl-1-pentanol is the first step in selecting an appropriate removal strategy.

PropertyValueSource(s)
CAS Number 123-44-4[2][3][4]
Molecular Formula C₈H₁₈O[2][3][5]
Molecular Weight 130.23 g/mol [2][4][5]
Boiling Point 165 °C[2]
Density 0.834 g/mL at 25 °C[2]
Vapor Pressure 0.961 mmHg at 25 °C[2]
Solubility Excellent in organic solvents; limited in water.[2]
Appearance Colorless liquid[2][5]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when facing this purification challenge.

Q1: Why is 2,2,4-trimethyl-1-pentanol so difficult to remove using a standard rotary evaporator? A: The difficulty lies in its physical properties. Its high boiling point of 165 °C means that significant heat is required to generate sufficient vapor pressure for evaporation.[2] This temperature can be high enough to degrade many organic molecules. While applying a high vacuum can lower the boiling point, the alcohol's inherently low vapor pressure (0.961 mmHg at 25°C) makes it a slow and often incomplete process even under high vacuum.[2]

Q2: My target compound has a boiling point similar to 2,2,4-trimethyl-1-pentanol. What are my options? A: When boiling points are too close for distillation, you must leverage other differences in physical properties. The most effective alternatives are methods based on polarity differences, such as liquid-liquid extraction or column chromatography.[6][7] These techniques separate compounds based on their differential partitioning between two phases rather than their volatility.

Q3: How can I be certain that all the 2,2,4-trimethyl-1-pentanol has been removed from my sample? A: Visual confirmation is insufficient. The most reliable methods are analytical techniques.

  • Proton Nuclear Magnetic Resonance (¹H NMR): This is often the quickest method. Look for the characteristic signals of the alcohol, which will be distinct from your product's signals.

  • Gas Chromatography (GC): GC is extremely sensitive for detecting volatile organic compounds.[8] Spiking a sample with a known amount of the alcohol can help in quantifying the residual amount. This is the standard approach for residual solvent analysis in the pharmaceutical industry.[8][9]

Method Selection Guide

Choosing the right purification strategy is critical for maximizing yield and purity. This decision tree provides a logical pathway for selecting the most appropriate method based on the properties of your product and the scale of your reaction.

MethodSelection start Reaction Mixture Containing 2,2,4-Trimethyl-1-pentanol q1 Is the product thermally stable at >100°C? start->q1 q2 What is the boiling point difference (ΔBP) at reduced pressure? q1->q2  Yes q3 Do the product and alcohol have significantly different polarities? q1->q3  No q2->q3  ΔBP < 25°C m1 Fractional Vacuum Distillation q2->m1  ΔBP > 25°C m2 Liquid-Liquid Extraction (LLE) q3->m2  Yes, and scale is large m3 Column Chromatography q3->m3  Yes, and scale is small/medium m4 Consider Advanced Techniques (e.g., Preparative GC, Azeotropic Distillation) q3->m4  No

Caption: Decision tree for selecting a removal method.

Troubleshooting Guides for Common Separation Techniques

Method 1: Fractional Vacuum Distillation

Principle of Operation: This method separates liquids with different boiling points. By reducing the system pressure, the boiling points of all components are lowered, allowing distillation to occur at a temperature that does not degrade the product. A fractionating column placed between the distillation flask and the condenser provides a large surface area (e.g., Raschig rings, Vigreux indentations) for repeated vaporization-condensation cycles, which effectively separates components with close boiling points.[7]

When to Use This Method:

  • Your product is thermally stable at the required distillation temperature (even under vacuum).

  • There is a significant difference (ideally >25 °C under vacuum) between the boiling point of your product and 2,2,4-trimethyl-1-pentanol.

  • You are working on a medium to large scale where chromatography or extraction would be impractical.

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is well-insulated.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Use a manometer to monitor the pressure.

  • Heating: Place the distillation flask in a heating mantle on a magnetic stirrer. Add a stir bar to ensure smooth boiling.

  • Equilibration: Begin heating slowly. Once boiling starts, adjust the heat to allow a slow, steady rate of distillation. Allow the column to equilibrate by observing the condensation ring rise slowly.

  • Fraction Collection: Collect the first fraction, which will be enriched in the lower-boiling component. Monitor the temperature at the head of the column; a sharp increase indicates that the next component is beginning to distill.

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm separation.

Troubleshooting Fractional Vacuum Distillation

Q: The separation is poor, and my product is co-distilling with the alcohol. A: This indicates insufficient separation efficiency.

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., metal sponge or structured packing).

  • Optimize Reflux Ratio: Slow down the rate of distillation. This increases the number of vaporization-condensation cycles within the column, improving separation.

  • Check Vacuum: Ensure your vacuum is stable and as deep as your product's stability allows. A lower pressure will increase the relative volatility difference between components.

Q: The mixture is bumping violently instead of boiling smoothly. A: Bumping occurs when the liquid becomes superheated.

  • Ensure Adequate Stirring: Use a properly sized magnetic stir bar and a strong stirrer.

  • Avoid Overheating: Heat the flask gradually. A common mistake is to apply too much heat too quickly.

  • Fresh Boiling Chips: If not stirring, use fresh boiling chips. Note that they are ineffective under vacuum once the system has been vented and vacuum reapplied.

Method 2: Liquid-Liquid Extraction (LLE)

Principle of Operation: LLE separates compounds based on their different solubilities in two immiscible liquid phases.[6] 2,2,4-trimethyl-1-pentanol has a polar hydroxyl (-OH) group and a nonpolar C8 hydrocarbon tail, giving it moderate polarity. It can be partitioned from a less polar organic phase into a more polar aqueous phase. Multiple extractions with the aqueous phase are more effective than a single large-volume extraction.

When to Use This Method:

  • Your product has a significantly different polarity from the alcohol (e.g., a very nonpolar compound or a salt).

  • Your product is not water-soluble.

  • You are working on a scale where distillation is too slow or chromatography is too costly.

Experimental Protocol:

  • Solvent Selection: Dissolve your reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and add an equal volume of an aqueous solution (e.g., deionized water, followed by brine).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate completely. Drain the lower (denser) layer.

  • Repeat: Repeat the aqueous wash 2-3 times to maximize the removal of the alcohol.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Troubleshooting Liquid-Liquid Extraction

Q: A thick emulsion has formed between the layers and will not separate. A: Emulsions are common when surfactant-like molecules are present.[10]

  • Add Brine: Add a saturated NaCl solution. The increased ionic strength of the aqueous layer often helps to break the emulsion.[10]

  • Centrifugation: Transfer the mixture to centrifuge tubes. Spinning at a moderate speed will force the layers to separate.

  • Filtration: Filter the mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.[10]

Q: I'm losing my product during the extraction process. A: This suggests your product has some solubility in the aqueous phase.

  • Back-Extraction: Combine all aqueous washes and extract them once with a fresh portion of the organic solvent to recover any dissolved product.

  • pH Adjustment: If your product is acidic or basic, ensure the pH of the aqueous wash is neutral to prevent salt formation, which would increase its water solubility.

  • Change Solvent: Use a more nonpolar extraction solvent to minimize the partitioning of a polar product into the aqueous layer.

Method 3: Flash Column Chromatography

Principle of Operation: This is a form of preparative liquid chromatography that uses a solid stationary phase (most commonly silica gel) and a liquid mobile phase (eluent). Separation occurs because compounds move through the column at different rates based on their polarity. The more polar 2,2,4-trimethyl-1-pentanol will adhere more strongly to the polar silica gel than a less polar product, and will therefore elute later.

When to Use This Method:

  • For small to medium-scale purifications (milligrams to several grams).

  • When the product and alcohol have a discernible difference in polarity.

  • When distillation and extraction fail to provide adequate purity.

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The ideal system gives good separation between your product and the alcohol, with an Rf value for the product of ~0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of solvent and load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent.

Troubleshooting Column Chromatography

Q: The alcohol is eluting at the same time as my product. A: This is a co-elution problem, meaning the eluent is too polar.

  • Decrease Eluent Polarity: Prepare a new mobile phase with a higher proportion of the nonpolar solvent (e.g., switch from 20% ethyl acetate in hexanes to 10%). This will increase the retention time of the polar alcohol on the silica, allowing your less polar product to elute first.

  • Change Stationary Phase: If your product is very polar, consider using a reverse-phase silica (like C8 or C18), where nonpolar compounds are retained more strongly.[11]

Q: The separation is poor, with broad, overlapping bands. A: This is often due to poor technique.

  • Column Overloading: You may have loaded too much sample for the column size. Use a wider column or less material.

  • Improper Packing: Ensure the silica bed is homogenous and free of cracks or air bubbles.

  • Dilute Sample Loading: The sample should be loaded in the smallest possible volume to ensure it starts as a tight, narrow band.

References
  • ResearchGate. (n.d.). Separation of a mixture of C8–C12 alcohols on CC and MCC at equal.... Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258. Retrieved from [Link]

  • Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,4-Trimethyl-1-pentanol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2022). How to remove the excess of alcohol?. Retrieved from [Link]

  • Reddit. (n.d.). Removing residual solvent from Oils Tips : r/Chempros. Retrieved from [Link]

  • Eurofins BioPharma Product Testing. (2019, August 6). Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability evaluation of C8 column in terms of (a) efficiency, (b).... Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 67(1), 13-20. Retrieved from [Link]

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Troubleshooting

Stability of 2,2,4-Trimethyl-1-pentanol under acidic or basic conditions

Technical Support Center: Stability of 2,2,4-Trimethyl-1-pentanol Welcome to the technical support guide for 2,2,4-Trimethyl-1-pentanol. This resource is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2,2,4-Trimethyl-1-pentanol

Welcome to the technical support guide for 2,2,4-Trimethyl-1-pentanol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this branched primary alcohol in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to its stability under various chemical environments, providing in-depth explanations and actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 2,2,4-Trimethyl-1-pentanol?

2,2,4-Trimethyl-1-pentanol is a primary alcohol, but its reactivity is significantly influenced by the steric hindrance around the hydroxyl group due to the bulky trimethylpentyl structure.[1][2][3]

  • Under Neutral Conditions: It is generally stable at room temperature and in the absence of strong oxidizing agents.

  • Under Basic Conditions: As a primary alcohol, it is largely unreactive towards common bases. The hydroxyl proton is weakly acidic and will only be deprotonated by very strong bases (e.g., sodium hydride, n-butyllithium) to form the corresponding alkoxide. It is stable in the presence of aqueous hydroxides (e.g., NaOH, KOH).

  • Under Acidic Conditions: The stability of 2,2,4-Trimethyl-1-pentanol is most compromised under acidic conditions, particularly at elevated temperatures. Like other alcohols, it can undergo acid-catalyzed dehydration to form alkenes.[4][5] Due to its structure, carbocation rearrangements are highly probable, leading to a mixture of products.[6]

Troubleshooting Guides

Issue 1: Unexpected side products observed during a reaction conducted in acidic media.

Symptoms:

  • GC-MS or LC-MS analysis reveals multiple peaks with masses corresponding to C8H16 isomers.

  • NMR spectra show signals in the alkene region (δ 4.5-6.0 ppm).

  • The yield of the desired product is lower than expected.

Root Cause Analysis: The presence of acid, especially at elevated temperatures, can catalyze the dehydration of 2,2,4-Trimethyl-1-pentanol. The mechanism involves the protonation of the hydroxyl group, converting it into a good leaving group (water).[5][7] Departure of water leads to the formation of a primary carbocation, which is highly unstable and will rapidly rearrange to a more stable secondary or tertiary carbocation via hydride or methyl shifts.[6] Subsequent elimination of a proton from an adjacent carbon results in the formation of various alkene isomers.

Logical Pathway for Dehydration and Rearrangement:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Primary Carbocation cluster_2 Step 3: Rearrangement cluster_3 Step 4: Elimination A 2,2,4-Trimethyl-1-pentanol B Protonated Alcohol (Oxonium Ion) A->B + H+ C Primary Carbocation (Unstable) B->C - H2O D Tertiary Carbocation (via 1,2-Hydride Shift) C->D E Tertiary Carbocation (via 1,2-Methyl Shift) C->E F Mixture of Alkenes (e.g., 2,4,4-Trimethyl-1-pentene, 2,4,4-Trimethyl-2-pentene) D->F - H+ E->F G A Prepare Binary Mixtures (API + Alcohol) C Store Samples under Accelerated Conditions (e.g., 40°C/75% RH) A->C B Prepare Control Samples (API alone, Alcohol alone) B->C D Analyze Samples at Time Points (T=0, 1, 2, 4 weeks) C->D E Analytical Methods (HPLC, LC-MS) D->E F Assess for New Peaks (Degradants) and Loss of API E->F G Conclusion: Compatible or Incompatible F->G

Sources

Optimization

Technical Support Center: Viscosity Management of 2,2,4-Trimethyl-1-pentanol Solutions

Welcome to the technical support center for managing solutions containing 2,2,4-Trimethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing solutions containing 2,2,4-Trimethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the viscosity of formulations incorporating this branched-chain alcohol. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist in your experimental work.

Introduction to 2,2,4-Trimethyl-1-pentanol and Viscosity Challenges

2,2,4-Trimethyl-1-pentanol is a versatile organic compound used in various applications, including as a solvent and a component in fragrance and flavor formulations.[1][2] Its unique branched structure influences its physical properties, including viscosity. In pharmaceutical and research settings, controlling the viscosity of solutions is critical for a multitude of reasons, from ensuring the manufacturability and stability of a formulation to guaranteeing its efficacy and patient compliance upon administration.[3][4]

High viscosity in formulations can lead to challenges in manufacturing processes such as mixing, filling, and filtration.[4] For injectable drug products, high viscosity can make subcutaneous administration difficult and painful for the patient.[5][6] Conversely, a viscosity that is too low may negatively impact the stability and release profile of a drug. This guide provides a systematic approach to understanding and managing the viscosity of your 2,2,4-Trimethyl-1-pentanol solutions.

Troubleshooting Guide

This section addresses common viscosity-related problems in a question-and-answer format, providing actionable solutions grounded in scientific principles.

Q1: My 2,2,4-Trimethyl-1-pentanol solution is too viscous. How can I reduce its viscosity?

High viscosity is a frequent challenge, particularly in concentrated solutions. Here are several strategies to effectively reduce the viscosity of your formulation.

Causality: The viscosity of most liquids, including alcoholic solutions, decreases as temperature increases.[7] This is because heating the solution provides molecules with more kinetic energy, allowing them to overcome intermolecular attractive forces more easily and flow more readily.

Experimental Protocol:

  • Initial Viscosity Measurement: Measure the viscosity of your solution at the current ambient temperature using a calibrated viscometer or rheometer.

  • Incremental Heating: Gently heat the solution in a controlled manner (e.g., using a water bath) in increments of 5-10°C.

  • Viscosity Monitoring: After each temperature increment, allow the solution to equilibrate and measure the viscosity again.

  • Data Analysis: Plot viscosity as a function of temperature to determine the optimal temperature for your desired viscosity.

  • Stability Check: It is crucial to assess the stability of your active pharmaceutical ingredient (API) and other excipients at the elevated temperature to ensure no degradation occurs.

Troubleshooting Workflow for Viscosity Reduction

Viscosity_Reduction_Workflow start High Viscosity Issue Identified temp_adjust Adjust Temperature start->temp_adjust cosolvent Add Co-solvent temp_adjust->cosolvent Not Sufficient or API is Temperature-Sensitive end_success Viscosity Optimized temp_adjust->end_success Successful modifier Use Rheology Modifier cosolvent->modifier Phase Separation or Incompatibility Issues cosolvent->end_success Successful modifier->end_success Successful end_fail Consult Formulation Specialist modifier->end_fail Unsuccessful

Caption: A decision-making workflow for addressing high viscosity in 2,2,4-Trimethyl-1-pentanol solutions.

Causality: Introducing a less viscous, miscible co-solvent can effectively reduce the overall viscosity of the solution. The choice of co-solvent is critical to ensure it does not negatively impact the solubility of the API or the stability of the formulation.

Potential Co-solvents:

  • Ethanol: A common, low-viscosity solvent that is miscible with many organic compounds.[8]

  • Propylene Glycol: Often used in pharmaceutical formulations and can help to modulate viscosity.[9][10]

  • Benzyl Benzoate: Can be used as a diluent in non-aqueous suspensions.[6]

Experimental Protocol:

  • Co-solvent Selection: Choose a co-solvent that is miscible with your current formulation and compatible with your API. A miscibility table for common solvents can be a useful reference.

  • Incremental Addition: Start by adding a small percentage (e.g., 5% v/v) of the co-solvent to your solution.

  • Homogenization and Measurement: Thoroughly mix the solution to ensure homogeneity and then measure the viscosity.

  • Iterative Process: Continue adding the co-solvent in small increments, measuring the viscosity after each addition, until the target viscosity is reached.

  • Solubility and Stability Assessment: After achieving the desired viscosity, observe the solution for any signs of precipitation or phase separation. It is also recommended to conduct short-term stability studies.

Table 1: Viscosity of Binary Mixtures of 2,2,4-Trimethylpentane with Various Alcohols at 298.15 K (25°C)

(Note: Data for the structurally similar 2,2,4-trimethylpentane is provided as a proxy due to the limited availability of data for 2,2,4-trimethyl-1-pentanol. These values can serve as a preliminary guide for co-solvent selection.)

Co-solvent (Alcohol)Mole Fraction of 2,2,4-TrimethylpentaneViscosity (mPa·s)
1-Propanol0.21.45
0.50.85
0.80.55
1-Pentanol0.22.10
0.51.15
0.80.65
1-Hexanol0.22.80
0.51.50
0.80.75

Data adapted from a study on binary mixtures of 2,2,4-trimethylpentane and various alcohols.[11]

Q2: I'm observing phase separation after adding a co-solvent. What should I do?

Phase separation indicates that the components of your solution are not fully miscible under the current conditions.

Causality: The addition of a co-solvent can alter the overall polarity of the solution, potentially causing the API or other excipients to precipitate if their solubility is reduced.

Troubleshooting Steps:

  • Miscibility Check: Re-evaluate the miscibility of all components in your formulation. Consider using a different co-solvent with a polarity that is more compatible with your system.

  • Surfactant Addition: In some cases, a small amount of a suitable surfactant can help to stabilize the mixture and prevent phase separation. Polysorbates are common examples used in pharmaceutical formulations.

  • Ternary Phase Diagram: For complex systems, constructing a ternary phase diagram can help to identify the range of compositions that will remain as a single phase.[12]

Logical Relationship for Preventing Phase Separation

Phase_Separation_Prevention start Phase Separation Observed check_miscibility Verify Component Miscibility start->check_miscibility add_surfactant Incorporate a Surfactant check_miscibility->add_surfactant Miscibility is Borderline ternary_diagram Construct Ternary Phase Diagram check_miscibility->ternary_diagram Complex System end_success Homogeneous Solution Achieved add_surfactant->end_success ternary_diagram->end_success

Caption: A logical approach to resolving phase separation issues in multi-component solutions.

Frequently Asked Questions (FAQs)

Q: What is the typical viscosity of pure 2,2,4-Trimethyl-1-pentanol?

Q: How does the branched structure of 2,2,4-Trimethyl-1-pentanol affect its viscosity?

The branched structure of 2,2,4-trimethyl-1-pentanol can lead to a lower viscosity compared to its straight-chain isomers.[14] This is because the branches can hinder the efficient packing of molecules, reducing the intermolecular van der Waals forces and allowing the molecules to move past each other more easily.

Q: Are there any specific rheology modifiers recommended for alcohol-based systems?

Yes, there are rheology modifiers designed for non-aqueous systems. These can include certain types of hydrophobically modified polymers and organoclays. The selection of a rheology modifier should be done carefully, considering its compatibility with the other components of the formulation.

Q: Can I use water to reduce the viscosity of a 2,2,4-Trimethyl-1-pentanol solution?

2,2,4-Trimethyl-1-pentanol has limited solubility in water. Therefore, adding water is likely to cause phase separation unless a suitable co-solvent or surfactant is also used to create a stable microemulsion or solution.

Q: What are the key considerations when developing a high-concentration injectable formulation with 2,2,4-Trimethyl-1-pentanol?

For high-concentration injectables, the primary goal is to achieve a viscosity that allows for administration through a reasonably sized needle without causing significant pain to the patient (typically below 50 cP).[6] This often involves a careful balance of API concentration, the use of viscosity-reducing excipients, and potentially the selection of a suitable co-solvent.[15][16] Stability and biocompatibility of all components are also of paramount importance.

References

  • Densities and Viscosities of Binary Mixtures of 2,2,4-Trimethylpentane + 1-Propanol, + 1-Pentanol, + 1-Hexanol, and + 1-Heptanol from (298.15 to 323.15) K. Journal of Chemical & Engineering Data. [Link]

  • ADDRESSING THE CHALLENGES OF VISCOUS INJECTABLE ADMINISTRATION. ONdrugDelivery. [Link]

  • Low Viscosity Highly Concentrated Injectable Nonaqueous Suspensions of Lysozyme Microparticles. Journal of Pharmaceutical Sciences. [Link]

  • Enabling Stable, High-Viscosity Injectable Drug Products with New Excipient Combinations. Pharma's Almanac. [Link]

  • Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols. Journal of Chemical & Engineering Data. [Link]

  • Viscosity of 2,2,4-trimethylpentane. ResearchGate. [Link]

  • Rheological Considerations of Pharmaceutical Formulations: Focus on Viscoelasticity. Pharmaceutics. [Link]

  • Effect of Temperature and Composition on the Density and Viscosity of Binary Mixtures of Ionic Liquid with Alcohols. Journal of Chemical & Engineering Data. [Link]

  • Novel Prospects of Non-aqueous Solvents for Designing Injectables Parenteral Formulation. UTTAR PRADESH JOURNAL OF ZOOLOGY. [Link]

  • Viscosity studies of some narcotic–analgesic drugs in aqueous–alcoholic mixtures at 25 °C. ResearchGate. [Link]

  • Rheology by Design: A Regulatory Tutorial for Analytical Method Validation. Pharmaceutics. [Link]

  • Viscosity of octan-1-ol. ResearchGate. [Link]

  • Viscosity Reducing Excipients. Pfanstiehl. [Link]

  • Vapor−Liquid Equilibrium of Binary Mixtures. 2. Ethanol + 2,2,4-Trimethylpentane, 1-Butanol + 2,2,4-Trimethylpentane, and Ethanol + o-Xylene. Journal of Chemical & Engineering Data. [Link]

  • High-pressure viscosity and density of 1-propanol, 2-propanol, 1-pentanol and 2-pentanol. The Journal of Chemical Thermodynamics. [Link]

  • Impact of Viscosity and Drug Formulation on Pharmaceutical Development. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Importance of Viscosity on Pharmaceutical and Bio-Pharmaceutical Processing. Steridose. [Link]

  • Densities and Viscosities for Binary Liquid Mixtures of Ethanol + 1-Propanol, 1-Butanol, and 1-Pentanol from (293.15 to 328.15) K at 0.1 MPa. Journal of Chemical & Engineering Data. [Link]

  • Viscosity Reducing Excipients in Biological Materials. YouTube. [Link]

  • Reducing viscosity of pharmaceutical formulations.
  • Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation. Pharmaceutics. [Link]

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Troubleshooting

Troubleshooting phase separation in biphasic reactions with 2,2,4-Trimethyl-1-pentanol

Welcome to the technical support center for troubleshooting biphasic reactions involving 2,2,4-trimethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting biphasic reactions involving 2,2,4-trimethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common phase separation issues encountered during experimental work. Our approach is rooted in fundamental scientific principles to provide you with not just solutions, but a deeper understanding of the underlying causes.

Understanding 2,2,4-Trimethyl-1-pentanol in Biphasic Systems

2,2,4-Trimethyl-1-pentanol, a branched eight-carbon alcohol, serves as a versatile organic solvent. Its unique structure imparts specific properties that are crucial to consider in biphasic reaction setups.

PropertyValueSignificance in Biphasic Systems
Molecular Formula C8H18O[1][2]Contributes to its nonpolar character.
Molecular Weight 130.23 g/mol [1][2][3]Influences its density and boiling point.
Density 0.834 g/mL[1]Being less dense than water, it will form the upper layer in an aqueous biphasic system.
Boiling Point 165 °C[1]Allows for a wide range of reaction temperatures without significant solvent loss.
Melting Point -70 °C[1][4]Useful for reactions conducted at low temperatures.
Solubility in Water LimitedThis immiscibility is the foundation of the biphasic system.
LogP 2.051[1]Indicates its preference for the organic phase, affecting solute partitioning.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: Why are my aqueous and 2,2,4-trimethyl-1-pentanol phases not separating after mixing?

Possible Causes:

  • Formation of a Stable Emulsion: Vigorous mixing can shear the two immiscible liquids into fine droplets, creating a stable emulsion that resists coalescence.[5] This is often stabilized by surfactants or particulate matter at the oil-water interface.[6][7]

  • Presence of a Co-solvent: If your reaction mixture contains a solvent miscible with both water and 2,2,4-trimethyl-1-pentanol (e.g., ethanol, acetone), it can increase the mutual solubility and prevent phase separation.[8]

  • High Concentration of a Solute with Surfactant-like Properties: Certain reactants, products, or byproducts can act as surfactants, reducing the interfacial tension between the two phases and promoting emulsification.[6][9][10]

Troubleshooting Steps:

  • Patience is a Virtue: Allow the mixture to stand undisturbed for an extended period (1-2 hours). Gravity alone can sometimes be sufficient to break a weak emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to facilitate extraction while minimizing emulsion formation.[11]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture.[11][12] This increases the ionic strength of the aqueous phase, reducing the solubility of the organic solvent and promoting phase separation.[13][14]

  • Temperature Modification: Gently warming the mixture can decrease the viscosity of the phases and facilitate coalescence.[12] However, be cautious of product stability at elevated temperatures. Conversely, cooling can also sometimes aid in breaking emulsions.[12]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the denser and lighter phases.[11][12]

Q2: A thick, persistent emulsion has formed at the interface. How can I break it?

Possible Causes:

  • Presence of Finely Divided Solids: Insoluble byproducts or unreacted starting materials can act as Pickering stabilizers, accumulating at the interface and preventing droplets from coalescing.

  • High Concentration of Surfactants: Natural or synthetic surfactants in your reaction mixture can create a resilient film around the droplets of the dispersed phase.[6][7]

  • pH-Dependent Emulsifiers: The solubility and emulsifying properties of some compounds can be highly dependent on the pH of the aqueous phase.

Troubleshooting Workflow:

G start Persistent Emulsion Formed patience Allow to Stand (1-2 hours) start->patience salt Add Saturated Brine (Salting Out) patience->salt If no separation temp Gentle Heating salt->temp If emulsion persists ph_adjust Adjust pH of Aqueous Phase temp->ph_adjust If emulsion persists filtration Filter through Celite or Glass Wool ph_adjust->filtration If solids are present centrifuge Centrifugation filtration->centrifuge If still emulsified result Phase Separation Achieved centrifuge->result

Caption: Troubleshooting workflow for breaking persistent emulsions.

Detailed Protocols:

  • Protocol 1: Salting Out

    • Prepare a saturated aqueous solution of sodium chloride (brine).

    • Add the brine solution in small portions (e.g., 10-20% of the aqueous phase volume) to the separatory funnel containing the emulsion.

    • Gently swirl the funnel and allow it to stand.

    • Observe for the formation of a distinct phase boundary. Repeat addition if necessary.

  • Protocol 2: Filtration

    • Prepare a small plug of glass wool or a pad of Celite in a filter funnel.

    • Pass the entire emulsified mixture through the filter medium under gentle vacuum.

    • The filter medium can help to coalesce the dispersed droplets.

    • Collect the filtrate and return it to the separatory funnel to observe phase separation.

Q3: The phase separation is slow and the interface is not sharp. What can I do to improve it?

Possible Causes:

  • Similar Densities of the Two Phases: If a significant amount of solute has dissolved in one or both phases, their densities might become very similar, leading to slow separation.

  • High Viscosity: A high concentration of dissolved materials can increase the viscosity of one or both phases, hindering the movement and coalescence of droplets.[6]

  • Low Interfacial Tension: The presence of surface-active agents can lower the energy barrier for mixing, resulting in a less defined interface.[15][16]

Improvement Strategies:

  • Addition of a Different Organic Solvent: Adding a small amount of a nonpolar organic solvent that is miscible with 2,2,4-trimethyl-1-pentanol but has a different density (e.g., heptane or dichloromethane, depending on which phase needs its density altered) can enhance the density difference between the two layers.

  • Dilution: Diluting the reaction mixture with more of the respective solvents (water and 2,2,4-trimethyl-1-pentanol) can decrease the overall viscosity and solute concentration, often leading to a sharper and faster phase separation.

  • Temperature Adjustment: As mentioned previously, adjusting the temperature can alter both the density and viscosity of the liquids, potentially improving the separation characteristics.[17][18]

Advanced Troubleshooting: Logical Relationships

The following diagram illustrates the relationships between common problems, their underlying causes, and effective solutions in the context of biphasic reactions with 2,2,4-trimethyl-1-pentanol.

G cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions no_sep No Phase Separation cosolvent Co-solvent Presence no_sep->cosolvent surfactant Surfactant/Impurity no_sep->surfactant emulsion Persistent Emulsion emulsion->surfactant solids Fine Solid Particles emulsion->solids slow_sep Slow/Poor Separation slow_sep->surfactant density Similar Phase Densities slow_sep->density viscosity High Viscosity slow_sep->viscosity salting_out Salting Out cosolvent->salting_out dilution Dilution cosolvent->dilution surfactant->salting_out temp_change Temperature Change surfactant->temp_change centrifugation Centrifugation surfactant->centrifugation filtration Filtration solids->filtration density->temp_change solvent_add Add Different Solvent density->solvent_add viscosity->temp_change viscosity->dilution

Caption: Interrelationship of problems, causes, and solutions.

References

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024).
  • 2,2,4-trimethyl-1-pentanol 123-44-4 - Guidechem.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
  • 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258 - PubChem - NIH.
  • 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258 - PubChem.
  • Interfacial Tensions of Aged Organic Aerosol Particle Mimics Using a Biphasic Microfluidic Platform - PubMed. (2016).
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025).
  • Enhancing Extractions by Salting Out | LCGC International. (2023).
  • Salting out – Knowledge and References - Taylor & Francis.
  • Emulsion Breaking: Chemical Formulation Strategies That Work.
  • 2,4,4-Trimethyl-1-pentanol 98 16325-63-6 - Sigma-Aldrich.
  • Breaking emulsions : r/chemistry - Reddit. (2018).
  • Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International.
  • Salting Out - Chemistry LibreTexts. (2023).
  • What is SALTING-OUT and Its Applications in Analytical Science? - YouTube. (2022).
  • Intro to Phase Separation - YouTube. (2022).
  • (PDF) HEAT TRANSFER DURING PHASE SEPARATION OF PARTIALLY MISCIBLE LIQUID-LIQUID SYSTEMS IN MINI-CHANNELS - ResearchGate.
  • Factors that regulate liquid–liquid phase separation. Several factors,... - ResearchGate.
  • Effects of Different Surfactants on Emulsion Stabilization: A Mini Review - Crimson Publishers. (2023).
  • How emulsions form and break? - Biolin Scientific. (2024).
  • Considerations and challenges in studying liquid-liquid phase separation and biomolecular condensates - PMC - PubMed Central.
  • What can I do if I don't get a phase separation between my organic and water phases?. (2012).
  • Liquid-liquid phase separation as triggering factor of fibril formation - ScienceDirect - DOI.
  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. (2019).
  • Role of Surfactant and Co-surfactant in Microemulsion: A Review - RJPT.
  • Problems with extractions - Chemistry Teaching Labs - University of York.
  • 2,2,4-TRIMETHYL-1-PENTANOL | 123-44-4 - ChemicalBook.
  • The Role of Surfactant Head Groups in the Emulsification Process - ResearchGate.
  • Interfacial tension | KRÜSS Scientific.
  • The Effect of Surfactant Selection on Emulsion Polymer Properties - PCI Magazine. (2007).
  • Surfactants as Emulsion Stabilizer - Filtration Solutions Inc.
  • Liquid–Liquid Phase Separation: Mechanisms, Roles, and Implications in Cellular Function and Disease - PMC - PubMed Central. (2025).
  • Interfacial tension - MIT.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.
  • Temperature-Controlled Liquid–Liquid Phase Separation of Disordered Proteins - PMC.
  • [1708.02804] Interfacial tension of reactive, liquid interfaces and its consequences - arXiv. (2017).
  • 2,2,4-TRIMETHYL-1-PENTANOL AldrichCPR - Sigma-Aldrich.
  • Phase Separation of Partially Miscible Solvent Systems: Flow Phenomena and Heat and Mass Transfer Applications - ResearchGate. (2025).
  • The molecular mechanism of temperature-dependent phase separation of Heat shock factor 1 - bioRxiv. (2024).
  • Liquid-liquid phase separation in supercooled water from ultrafast heating of low-density amorphous - Stockholms universitet. (2023).
  • Interfacial tension of reactive, liquid interfaces and its consequences - ResearchGate. (2025).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to Octyl Alcohols as Solvents: A Focus on 2,2,4-Trimethyl-1-pentanol

Introduction: The Critical Role of Solvent Selection in Scientific Research In the realms of pharmaceutical development, chemical synthesis, and materials science, the choice of solvent is a pivotal decision that can dic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solvent Selection in Scientific Research

In the realms of pharmaceutical development, chemical synthesis, and materials science, the choice of solvent is a pivotal decision that can dictate the success of an entire experimental cascade. A solvent is not merely a medium for dissolution; it is an active participant that influences reaction kinetics, crystal morphology, compound stability, and purification efficiency. For drug development professionals, an ideal solvent must not only effectively dissolve the active pharmaceutical ingredient (API) but also be compatible with downstream processing, exhibit a favorable safety profile, and be environmentally benign.

Octyl alcohols, a group of isomers with the chemical formula C8H18O, represent a versatile class of solvents.[1] Their eight-carbon backbone strikes a useful balance between polarity, conferred by the hydroxyl group, and non-polarity, from the alkyl chain. This duality allows them to dissolve a wide range of solutes. Among these isomers, 2,2,4-Trimethyl-1-pentanol stands out due to its unique branched structure, which imparts distinct physicochemical properties compared to its linear or less-branched counterparts like 1-octanol or 2-octanol. This guide provides a comparative analysis of 2,2,4-trimethyl-1-pentanol and other key octyl alcohols, supported by experimental data and protocols, to empower researchers in making informed solvent selection decisions.

Structural Isomers: The Foundation of Functional Diversity

The varied properties among octyl alcohols arise from the different arrangements of the eight carbon atoms in their structure. The position of the hydroxyl group and the degree of branching significantly alter intermolecular forces, steric hindrance, and molecular packing, which in turn dictate bulk properties like boiling point, viscosity, and solvating power.

G cluster_isomers Key Octyl Alcohol Isomers TMP 2,2,4-Trimethyl-1-pentanol (Highly Branched Primary) O1 1-Octanol (Linear Primary) O2 2-Octanol (Linear Secondary) EH 2-Ethylhexanol (Branched Primary)

Figure 1: Structures of 2,2,4-Trimethyl-1-pentanol and other common octyl alcohol isomers.

As illustrated in Figure 1, 1-octanol is a straight-chain primary alcohol, while 2-octanol is a straight-chain secondary alcohol. 2-Ethylhexanol features a single branch point. In contrast, 2,2,4-trimethyl-1-pentanol possesses a highly branched, sterically hindered structure. These structural nuances are directly responsible for the differences in their performance as solvents.

Comparative Analysis of Physicochemical Properties

The utility of a solvent is defined by its physical and chemical properties. The following table summarizes key experimental data for 2,2,4-trimethyl-1-pentanol and other octyl alcohols, providing a basis for objective comparison.

Property2,2,4-Trimethyl-1-pentanol1-Octanol2-Octanol2-Ethylhexanol
Molecular Weight ( g/mol ) 130.23[2][3]130.23[4][5]130.23[6]130.23
Boiling Point (°C) 165[7]195 - 196[4][8]179[6]184
Melting Point (°C) -70[7]-15 to -16[4][8]-31.6[6]-76
Density (g/mL at 25°C) ~0.834[7]0.827[8]~0.819[6]~0.833
Viscosity (mPa·s at 25°C) Higher (qualitative)7.288[5]Lower than 1-octanol~5.7
Vapor Pressure (mmHg at 25°C) 0.961[7][9]~0.14[8]0.24[6]~0.05
Flash Point (°C) 56.6[7]81[4]76[6]73
Water Solubility Insoluble[10]0.3 g/L (20°C)[4]1120 mg/L (25°C)[6]0.1 g/100 mL
logP (Octanol-Water Partition Coeff.) 2.4 (est.)[2][10]2.90 - 3.5[6][8]2.90[6]2.9

Analysis and Interpretation:

  • Boiling Point: 2,2,4-trimethyl-1-pentanol has a significantly lower boiling point than its linear isomer, 1-octanol.[4][7][8] This is a direct consequence of its highly branched structure, which reduces the effectiveness of van der Waals forces between molecules due to a smaller surface area, making them easier to separate into the gas phase. This property is advantageous for applications requiring easy solvent removal post-reaction or purification.

  • Viscosity: While specific quantitative data is sparse for all isomers under identical conditions, studies on isomeric alcohols show that increased branching generally leads to higher viscosity.[11][12] The interlocking of branched structures restricts molecular movement, increasing resistance to flow. This can be a disadvantage in processes requiring rapid mixing or filtration, but beneficial in formulations where higher viscosity is desired, such as in some topical drug delivery systems.

  • Vapor Pressure & Flash Point: Consistent with its lower boiling point, 2,2,4-trimethyl-1-pentanol exhibits a higher vapor pressure and a lower flash point compared to 1-octanol.[4][7][8] This indicates a higher degree of flammability and necessitates more stringent handling precautions in a laboratory or manufacturing setting.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical parameter in drug development, serving as a measure of a compound's lipophilicity.[13] A compound's logP value correlates with its absorption, distribution, metabolism, and excretion (ADME) properties. While all octanols are lipophilic, the estimated logP of 2,2,4-trimethyl-1-pentanol is slightly lower than that of 1-octanol, suggesting a modest increase in relative polarity.[2][6][8][10]

Experimental Protocols for Solvent Characterization

To ensure scientific integrity, the data presented above must be verifiable through standardized experimental protocols. Below are methodologies for determining two key solvent properties.

Protocol 1: Determination of Drug Solubility

Causality: The primary function of a solvent is to dissolve a solute. This protocol determines the saturation solubility of a model compound (e.g., a poorly soluble API) in the selected octyl alcohol. The choice of a dynamic method allows for the determination of solubility across a range of temperatures.[14][15]

Methodology:

  • Preparation: Accurately weigh a known amount of the solid compound into a temperature-controlled glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Solvent Addition: Add a precise volume of the test octyl alcohol (e.g., 2,2,4-trimethyl-1-pentanol) to the vessel.

  • Equilibration: Begin stirring and gradually increase the temperature of the mixture. Visually monitor the solution for the complete dissolution of the solid.

  • Saturation Point: The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

  • Data Collection: Repeat steps 2-4 with varying amounts of solute/solvent to generate a solubility curve as a function of temperature.

  • Validation: The system is self-validating by approaching the saturation point from both undersaturated (heating) and supersaturated (cooling with a seed crystal) states. The two determined temperatures should agree within an acceptable margin of error.

Protocol 2: Measurement of Kinematic Viscosity

Causality: Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for process engineering (e.g., pumping, mixing) and formulation science. A rolling-ball viscometer provides accurate measurements and is suitable for these types of liquids.[16]

Methodology:

  • Instrument Calibration: Calibrate the rolling-ball viscometer using certified viscosity standards at the desired experimental temperatures.

  • Sample Preparation: Ensure the solvent sample is free of air bubbles and particulates, which can interfere with the measurement. Filtration through a 0.45 µm filter is recommended.[17]

  • Measurement: Introduce the sample into the instrument's measuring capillary. The instrument will tilt the capillary, and an internal sensor will measure the time it takes for the ball to travel a defined distance through the liquid.

  • Temperature Control: Perform measurements at a series of controlled temperatures (e.g., 20°C, 25°C, 40°C) to understand the temperature dependence of viscosity.

  • Data Analysis: The instrument's software automatically calculates the dynamic and kinematic viscosity based on the rolling time, ball density, and sample density.

  • Validation: Perform replicate measurements (at least n=3) for each temperature point. The relative standard deviation should be low (typically <1%) for the data to be considered trustworthy.[16]

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a multi-step process that balances performance with practical and safety considerations. The following workflow provides a logical framework for researchers.

G A 1. Define Application Requirements (e.g., Solubility, Volatility, Viscosity) B 2. Initial Screening via Property Databases (Compare Boiling Point, logP, Safety Data) A->B C 3. Select Candidate Solvents (e.g., 1-Octanol, 2,2,4-TMP, 2-EH) B->C D 4. Experimental Validation (Perform Solubility & Viscosity Tests per Protocols) C->D E 5. Performance Analysis (Does solubility meet requirements? Is viscosity acceptable?) D->E E->C Performance Not OK F 6. Process & Safety Assessment (Consider ease of removal, flash point, toxicity) E->F Performance OK F->C Process Unsafe G 7. Final Solvent Selection F->G Process Safe

Figure 2: A systematic workflow for application-specific solvent selection.

Conclusion and Recommendations

2,2,4-Trimethyl-1-pentanol presents a unique profile as a solvent that distinguishes it from other octyl alcohol isomers. Its highly branched structure results in a lower boiling point and higher vapor pressure, making it a suitable candidate for applications where easy removal of the solvent is paramount. Conversely, its potentially higher viscosity and lower flash point are critical considerations for process design and safety management.

Linear isomers like 1-octanol and 2-octanol offer higher boiling points and are less flammable, which may be preferable in high-temperature reactions or open systems. The choice between these solvents is not a matter of "better" or "worse," but rather of fitness for a specific purpose. Researchers should utilize the comparative data and the logical workflow presented in this guide to select the optimal octyl alcohol isomer that aligns with their specific experimental and process requirements. The provided protocols offer a robust framework for generating in-house data to validate these critical decisions.

References

  • Johari, G. P., & Dannhauser, W. (1969). Viscosity of Isomeric Octyl Alcohols as a Function of Temperature and Pressure. The Journal of Chemical Physics, 51(4), 1624-1628. [Link]

  • Johari, G. P., & Dannhauser, W. (1969). Viscosity of Isomeric Octyl Alcohols as a Function of Temperature and Pressure. The Journal of Chemical Physics, 51(4). [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31258, 2,2,4-Trimethyl-1-pentanol. PubChem. Retrieved January 14, 2026, from [Link]

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  • Domańska, U., Pobudkowska, A., & Pelczarska, A. (2010). Solubility and pKa of select pharmaceuticals in water, ethanol, and 1-octanol. Journal of Chemical & Engineering Data, 55(8), 2834-2840. [Link]

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Comparative

A Comparative Guide to Purity Validation of 2,2,4-Trimethyl-1-pentanol: A Quantitative NMR (qNMR) Perspective

For researchers, scientists, and professionals in drug development and chemical manufacturing, the accurate determination of purity for raw materials and synthesized compounds is a cornerstone of quality control and reli...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical manufacturing, the accurate determination of purity for raw materials and synthesized compounds is a cornerstone of quality control and reliable research. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity validation of 2,2,4-trimethyl-1-pentanol, a branched-chain oxo alcohol used as an intermediate in various chemical syntheses. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of the data.

The Imperative of Purity in Chemical Intermediates

2,2,4-Trimethyl-1-pentanol is a key building block in the synthesis of plasticizers, surfactants, and other specialty chemicals. The presence of isomeric or process-related impurities can significantly impact the reaction kinetics, yield, and safety profile of subsequent manufacturing steps. Therefore, a robust and accurate analytical method for purity determination is not merely a quality control check but a critical process parameter. While several analytical techniques can be employed for purity assessment, this guide will focus on the comparison between a primary ratio method, qNMR, and a well-established chromatographic technique, GC-FID.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR has emerged as a powerful tool in metrology and is increasingly recognized by regulatory bodies as a primary method for purity determination.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.[3][4] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified reference material (internal standard) of known purity, without the need for a structurally identical reference standard for the analyte itself.[1][5]

Why qNMR for 2,2,4-Trimethyl-1-pentanol?
  • Structural Confirmation and Quantification in a Single Experiment: Unlike chromatographic techniques that provide retention times, NMR provides a wealth of structural information. This allows for the simultaneous confirmation of the 2,2,4-trimethyl-1-pentanol structure and the quantification of its purity.

  • Reduced Reliance on Specific Reference Standards: qNMR does not require a certified reference standard of 2,2,4-trimethyl-1-pentanol. Instead, a well-characterized, stable internal standard can be used, simplifying the analytical workflow.[5]

  • High Precision and Accuracy: When performed under carefully controlled conditions, qNMR can achieve high levels of precision and accuracy, with results traceable to the International System of Units (SI).[6]

Gas Chromatography with Flame Ionization Detection (GC-FID): The Industry Workhorse

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,2,4-trimethyl-1-pentanol.[7] In GC, the components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The flame ionization detector (FID) is a highly sensitive, universal detector for organic compounds, making GC-FID a robust method for purity analysis.

Advantages and Limitations of GC-FID
  • High Separation Efficiency: GC columns can provide excellent separation of closely related isomers and impurities.

  • Sensitivity: The FID is highly sensitive to hydrocarbons, allowing for the detection of trace impurities.

  • Maturity and Cost-Effectiveness: GC-FID is a well-established and relatively inexpensive technique.

  • Dependence on Reference Standards: Accurate quantification with GC-FID typically relies on the availability of a high-purity reference standard of 2,2,4-trimethyl-1-pentanol to generate a calibration curve.

  • Thermal Stability Requirement: The analyte must be thermally stable and volatile enough for analysis.

Experimental Comparison: qNMR vs. GC-FID

To provide a practical comparison, we will outline the experimental protocols for the purity determination of a batch of 2,2,4-trimethyl-1-pentanol using both qNMR and GC-FID.

Quantitative ¹H NMR Protocol

The internal standard method is employed for this qNMR analysis.[8] Maleic acid is chosen as the internal standard due to its high purity, stability, and non-overlapping signals with 2,2,4-trimethyl-1-pentanol in deuterated chloroform (CDCl₃).

Experimental Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 2,2,4-trimethyl-1-pentanol (approx. 15 mg) dissolve Dissolve both in CDCl3 (approx. 0.7 mL) in a vial weigh_analyte->dissolve weigh_is Accurately weigh Maleic Acid (Internal Standard) (approx. 10 mg) weigh_is->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer shim Shim the sample transfer->shim acquire Acquire 1H NMR spectrum (Quantitative parameters) shim->acquire phase_baseline Phase and baseline correct the spectrum acquire->phase_baseline integrate Integrate analyte and internal standard signals phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR purity determination of 2,2,4-trimethyl-1-pentanol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 2,2,4-trimethyl-1-pentanol into a clean, dry vial.

    • Accurately weigh approximately 10 mg of certified maleic acid (purity ≥ 99.5%) into the same vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve both components completely.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the sample to achieve optimal magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a 90° pulse angle, a relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans for an adequate signal-to-noise ratio (e.g., 16 scans).[9]

  • Data Processing and Purity Calculation:

    • Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, followed by careful phasing and baseline correction of the spectrum.

    • Integrate the well-resolved signals of 2,2,4-trimethyl-1-pentanol (e.g., the -CH₂OH protons) and the internal standard (the two olefinic protons of maleic acid).

    • Calculate the purity of 2,2,4-trimethyl-1-pentanol using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte and I_IS are the integrated signal areas of the analyte and internal standard, respectively.

    • N_analyte and N_IS are the number of protons for the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte (130.23 g/mol for 2,2,4-trimethyl-1-pentanol) and the internal standard.[10]

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • P_IS is the purity of the internal standard.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Experimental Workflow for GC-FID Purity Assessment

GC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_std Prepare calibration standards of 2,2,4-trimethyl-1-pentanol inject_std Inject standards and generate calibration curve prep_std->inject_std prep_sample Prepare a solution of the 2,2,4-trimethyl-1-pentanol sample inject_sample Inject the sample solution prep_sample->inject_sample calculate Calculate purity using area percent normalization integrate Integrate all peaks in the chromatogram inject_sample->integrate integrate->calculate

Caption: Workflow for GC-FID purity determination of 2,2,4-trimethyl-1-pentanol.

Step-by-Step Methodology:

  • Instrumental Conditions:

    • GC System: Agilent 7890B or equivalent with FID.

    • Column: DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Sample and Standard Preparation:

    • Prepare a stock solution of the 2,2,4-trimethyl-1-pentanol sample at approximately 1000 µg/mL in methanol.

    • If external standard calibration is used, prepare a series of calibration standards from a certified reference material of 2,2,4-trimethyl-1-pentanol.

  • Data Acquisition and Analysis:

    • Inject the prepared sample solution into the GC.

    • Record the chromatogram.

    • For purity assessment by area percent normalization, integrate all peaks in the chromatogram.

    • Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Comparative Data Summary

The following table summarizes the expected performance characteristics and results for the purity analysis of a hypothetical batch of 2,2,4-trimethyl-1-pentanol.

Parameter Quantitative ¹H NMR Gas Chromatography-FID
Principle Direct proportionality of signal area to the number of nucleiDifferential partitioning and flame ionization detection
Quantification Method Internal StandardArea Percent Normalization / External Standard
Reference Standard Certified internal standard (e.g., Maleic Acid)High-purity 2,2,4-trimethyl-1-pentanol (for calibration)
Specificity High (structural information)High (separation-based)
Hypothetical Purity (%) 98.7 ± 0.298.9
Precision (RSD%) < 1.0%< 1.5%
Analysis Time per Sample ~15-20 minutes~30-40 minutes
Sample Consumption ~15 mg< 1 mg
Sample Recovery Non-destructiveDestructive

Discussion and Recommendations

Both qNMR and GC-FID are powerful techniques for the purity assessment of 2,2,4-trimethyl-1-pentanol. The choice of method depends on the specific requirements of the analysis.

  • qNMR is the method of choice when:

    • A primary method with direct traceability to SI units is required.[2]

    • Simultaneous structural confirmation and quantification are necessary.

    • A certified reference standard of the analyte is not available.

    • High precision and accuracy are paramount.

  • GC-FID is a suitable alternative for:

    • Routine quality control where a validated method is already in place.

    • High-throughput screening of multiple samples.

    • When the primary goal is to separate and quantify volatile impurities.

For drug development and applications requiring stringent quality control, a dual-method approach can provide the most comprehensive purity profile. qNMR can be used to establish the purity of a primary reference standard of 2,2,4-trimethyl-1-pentanol, which can then be used for the routine calibration of GC-FID instruments. This hierarchical approach leverages the strengths of both techniques, ensuring the highest level of confidence in the quality of the material.

Conclusion

The validation of 2,2,4-trimethyl-1-pentanol purity is a critical aspect of quality assurance in the chemical industry. Quantitative NMR offers a robust, accurate, and structurally informative method that can be considered a primary analytical technique. While GC-FID remains a valuable and widely used tool, its reliance on a high-purity analyte reference standard for accurate quantification is a key differentiator from qNMR. By understanding the principles and experimental nuances of each technique, researchers and scientists can make informed decisions to ensure the quality and consistency of their materials.

References

  • Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]

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  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Isolating, Identifying, Imaging, and Measuring Substances and Structures. NCBI - NIH. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate. [Link]

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Validation

Comparing the performance of 2,2,4-Trimethyl-1-pentanol isomers in fragrance applications

For Researchers, Scientists, and Fragrance Development Professionals In the intricate world of fragrance creation, the molecular architecture of an ingredient is paramount to its olfactory character and performance. This...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Fragrance Development Professionals

In the intricate world of fragrance creation, the molecular architecture of an ingredient is paramount to its olfactory character and performance. This guide delves into the nuanced yet significant differences among the structural isomers of 2,2,4-trimethyl-1-pentanol, a C8H18O alcohol, and their implications for fragrance applications. As Senior Application Scientists, our goal is to provide a comprehensive comparison grounded in physicochemical principles and supported by established analytical methodologies. This document will explore the odor profiles, volatility, and stability of these isomers, offering a framework for their strategic selection in fragrance formulations.

Introduction to C8H18O Alcohol Isomers: A World of Structural Diversity

The molecular formula C8H18O gives rise to a vast array of structural isomers, each with a unique arrangement of atoms that dictates its physical and sensory properties. The parent compound, 2,2,4-trimethyl-1-pentanol, is known for its mild, waxy, and slightly floral-citrus odor. However, its isomers, derived from the 18 structural variations of the octane backbone, present a diverse olfactory palette. Understanding the subtle shifts in branching and the position of the hydroxyl group is key to unlocking their potential in perfumery.

Branched-chain saturated alcohols, such as the isomers of 2,2,4-trimethyl-1-pentanol, are valued in fragrance formulations for several reasons. Compared to their linear counterparts, they often exhibit greater oxidative and hydrolytic stability.[1] Furthermore, the degree and position of branching can significantly impact a molecule's volatility and, consequently, its odor profile and substantivity.

This guide will focus on a selection of representative C8H18O alcohol isomers to illustrate the structure-activity relationships that govern their performance in fragrance applications.

Physicochemical Properties and their Olfactory Significance

The performance of a fragrance ingredient is intrinsically linked to its physical and chemical properties. For the isomers of 2,2,4-trimethyl-1-pentanol, key parameters include boiling point, vapor pressure, and polarity, which collectively influence their volatility, odor profile, and stability in a formulation.

Isomer NameCAS NumberBoiling Point (°C)Vapor Pressure (mmHg @ 25°C)Odor Profile
2,2,4-Trimethyl-1-pentanol123-44-41650.961Fruity, aliphatic[2][3]
2,4,4-Trimethyl-1-pentanol16325-63-6169.30.502Not available
2-Ethyl-1-hexanol104-76-7184.3~0.05Sweet, slightly floral, citrus, fresh, oily[2][4]
(R)-2-Ethyl-1-hexanolHeavy, earthy, slightly floral[1]
(S)-2-Ethyl-1-hexanolLight, sweet floral[1]
3-Octanol589-98-0173-175~0.2Herbal, powerful, mushroom, earthy, nutty[5][6][7]
4-Octanol589-62-8174-1760.284Not for fragrance use[8]
1-Octanol111-87-51950.07Waxy, green, orange, aldehydic, rose, mushroom[9]
2-Octanol123-96-61790.24Characteristically disagreeable, but aromatic[10]
3,5,5-Trimethyl-1-hexanol3452-97-9194~0.2Herbaceous, plant-like[11]
2,3,4-Trimethyl-3-pentanol3054-92-0156-1571.459 (est.)Fruity[12]

Note: Data is compiled from various sources and may have been determined under different experimental conditions. "Not available" indicates that a specific odor description for fragrance applications was not found in the search results.

Volatility and Odor Perception:

The vapor pressure of a fragrance molecule is a direct measure of its volatility and dictates how readily it evaporates and reaches the olfactory receptors. Isomers with higher vapor pressures, such as 2,3,4-trimethyl-3-pentanol, will be perceived more quickly as top notes, while those with lower vapor pressures, like 1-octanol and 2-ethyl-1-hexanol, will have more longevity and contribute to the middle and base notes of a fragrance. The branching of the carbon chain in isomers like 2-ethyl-1-hexanol can inhibit crystallization and lower freezing points, which is a desirable property for liquid formulations.[13]

Experimental Protocols for Performance Evaluation

To objectively compare the performance of these isomers, a suite of standardized analytical and sensory techniques should be employed. The following protocols provide a framework for a comprehensive evaluation.

Sensory Evaluation: The Human Instrument

The ultimate arbiter of a fragrance ingredient's success is the human nose. A trained sensory panel is essential for characterizing the subtle nuances of each isomer's odor profile.

Protocol for Descriptive Sensory Analysis:

  • Panelist Selection and Training: Select a panel of 10-15 individuals screened for olfactory acuity. Train them on a lexicon of standard fragrance descriptors.

  • Sample Preparation: Prepare 1% solutions of each isomer in a neutral, odorless solvent such as dipropylene glycol (DPG).

  • Evaluation: Dip fragrance blotters into each solution and allow the solvent to evaporate for 30 seconds. Present the coded blotters to the panelists in a randomized order.

  • Data Collection: Panelists will rate the intensity of various odor attributes (e.g., fruity, floral, woody, waxy) on a labeled magnitude scale. Evaluations should be conducted at different time points (e.g., initial, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent and its substantivity.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the odor profiles of the isomers.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Select & Train Panel Sample Prepare Isomer Solutions (1% in DPG) Panel->Sample Blotter Dip & Dry Blotters Sample->Blotter Present Present Coded Samples Blotter->Present Rate Panelists Rate Odor Attributes Present->Rate Data Collect Data at Time Intervals Rate->Data Stats Statistical Analysis (ANOVA) Data->Stats

Figure 1: Workflow for Descriptive Sensory Analysis.
Instrumental Analysis for Objective Characterization

While sensory analysis is crucial, instrumental techniques provide quantitative data on the physicochemical properties that underpin fragrance performance.

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose to identify odor-active compounds.

Protocol for GC-O Analysis:

  • Instrumentation: Utilize a gas chromatograph equipped with a sniffing port.

  • Sample Injection: Inject a diluted solution of each isomer into the GC.

  • Separation: The isomers and any impurities are separated based on their boiling points and polarity as they pass through the GC column.

  • Olfactory Detection: A trained analyst sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times.

  • Data Correlation: Correlate the olfactory data with the peaks from a parallel mass spectrometry (MS) or flame ionization detector (FID) to identify the compounds responsible for specific odors.

GC_O_Workflow cluster_instrument Instrumentation GC Gas Chromatograph Separation Column Separation GC->Separation Sniff Sniffing Port Odor_Profile Odor_Profile Sniff->Odor_Profile Detector MS/FID Detector Chromatogram Chromatogram Detector->Chromatogram Sample Inject Isomer Sample Sample->GC Effluent Column Effluent Separation->Effluent Effluent->Sniff Human Assessment Effluent->Detector Instrumental Detection

Figure 2: Gas Chromatography-Olfactometry (GC-O) Workflow.

Headspace analysis measures the concentration of volatile compounds in the vapor phase above a sample, providing a quantitative measure of volatility.

Protocol for Headspace-GC Analysis:

  • Sample Preparation: Place a precise amount of each neat isomer into a sealed headspace vial.

  • Equilibration: Incubate the vials at a constant temperature (e.g., 35°C) to allow the volatiles to equilibrate between the liquid and gas phases.

  • Sampling and Injection: An automated headspace sampler injects a known volume of the headspace gas into the GC.

  • Quantification: The peak area of each isomer in the resulting chromatogram is proportional to its concentration in the headspace and thus its volatility.

Stability and Substantivity Testing

The longevity of a fragrance on a substrate (substantivity) and its chemical stability within a product base are critical performance metrics.

Protocol for Substantivity on Fabric:

  • Substrate Preparation: Use standardized cotton swatches.

  • Application: Apply a precise amount of a 1% solution of each isomer in ethanol to the center of each swatch.

  • Evaluation: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), have a sensory panel evaluate the odor intensity of the swatches in a controlled environment.

  • Data Analysis: Plot the perceived intensity over time to generate a substantivity curve for each isomer.

Protocol for Stability in a Cosmetic Base:

  • Formulation: Incorporate each isomer at a concentration of 0.5% into a simple cosmetic base (e.g., a basic lotion or hydroalcoholic solution).

  • Accelerated Aging: Store samples under various stress conditions:

    • Elevated temperature (e.g., 40°C and 50°C) for up to 3 months.

    • UV light exposure (to simulate shelf life in transparent packaging).

    • Freeze-thaw cycles (e.g., -10°C to 25°C).

  • Analysis: At regular intervals, evaluate the samples for any changes in color, clarity, pH, and, most importantly, odor profile using both sensory evaluation and GC analysis.

Comparative Performance Analysis and Application Recommendations

Based on the physicochemical properties and the results of the proposed experimental evaluations, a comprehensive performance profile for each isomer can be established.

  • High Volatility Isomers (e.g., 2,3,4-Trimethyl-3-pentanol): These are best suited for top notes, providing an initial burst of fragrance. Their fruity character can be used to create bright and uplifting accords.

  • Moderate Volatility Isomers with Unique Profiles (e.g., 3-Octanol): The earthy and mushroom-like notes of 3-octanol make it a unique modifier for green, herbal, and fougère fragrances, adding complexity and a natural feel.

  • Low Volatility Isomers (e.g., 2-Ethyl-1-hexanol, 1-Octanol): These isomers are excellent candidates for middle and base notes. Their floral, citrus, and waxy characteristics can provide body and longevity to a fragrance. Their lower volatility also suggests they may act as fixatives, helping to prolong the perception of more volatile top notes. The distinct odor profiles of the (R) and (S) enantiomers of 2-ethyl-1-hexanol highlight the importance of stereochemistry in fragrance design, offering the potential for fine-tuning a scent's character.

  • Branched Isomers and Stability: The increased stability of branched-chain alcohols makes them particularly suitable for use in more aggressive product bases, such as those with higher or lower pH, where linear or unsaturated alcohols might degrade.

Conclusion

The isomers of 2,2,4-trimethyl-1-pentanol represent a rich and diverse family of fragrance ingredients. A systematic approach to understanding their structure-property relationships, coupled with rigorous sensory and instrumental analysis, is essential for their effective application. This guide provides a foundational framework for researchers and fragrance developers to explore the potential of these versatile molecules, enabling the creation of innovative and high-performing fragrances. The judicious selection of a specific isomer based on its unique olfactory profile, volatility, and stability can significantly impact the final character and longevity of a fragrance composition.

References

  • The Good Scents Company. (n.d.). 2-ethyl-1-hexanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-octanol. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 3-Octanol. Retrieved from [Link]

  • Scent Lair. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

  • Jindal Drugs. (n.d.). 3-Octanol. Retrieved from [Link]

  • Leffingwell, J. C. (n.d.). The 2-Ethylhexanols. Retrieved from [Link]

  • Arogreen. (n.d.). Aromas and Essential Compounds of 3-Octanol: Natural and Distinctive. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Octanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octanol. Retrieved from [Link]

  • Belsito, D., et al. (2010). A safety assessment of branched chain saturated alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 48(Suppl 4), S77-S95. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The 18 structural isomers of molecular formula C8H18. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octanol. Retrieved from [Link]

  • Perry, R. H., & Green, D. W. (Eds.). (1997). Perry's Chemical Engineers' Handbook (7th ed.). McGraw-Hill.
  • Berven, H. M. (2018, October 25). Patenting Fragrance Isomers. Perfumer & Flavorist. Retrieved from [Link]

  • Clark, G. S. (n.d.). A Profile: An Aroma Chemical. 3,6-Dimethyl Octan-3-ol. Perfumer & Flavorist.
  • The Good Scents Company. (n.d.). 2,3,4-trimethyl-3-pentanol. Retrieved from [Link]

  • Alpha Aromatics. (2023, February 20). Fragrance Fixatives – The Key To Long Lasting Fragrances. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-octanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5,5-Trimethyl-hexan-1-ol. Retrieved from [Link]

  • Fragrance University. (n.d.). Name:3,7-dimethyloctan-1-ol. Retrieved from [Link]

  • Fragrance University. (n.d.). octanol. Retrieved from [Link]

  • Alpha Aromatics. (2024, October 15). 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation. Retrieved from [Link]

  • Tkacz, K., & Czernicka, M. (2020). Isomers and odor or nose as stereochemist. Chemia-Dydaktyka-Ekologia-Metrologia, 25(1-2), 5-16.
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  • BMV Fragrances. (2026, January 9). Fixative - Perfumery Base. Retrieved from [Link]

  • Reddit. (2023, March 11). At what stage do I add fixative to my perfume?. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Solvent Selection: Evaluating 2,2,4-Trimethyl-1-pentanol Against Common Reaction Solvents

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis, solvent selection is a critical parameter that dictates reaction kinetics, mechanism, and yield. While a fa...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, solvent selection is a critical parameter that dictates reaction kinetics, mechanism, and yield. While a familiar roster of solvents often dominates laboratory use, the exploration of novel or less common solvents can unlock new efficiencies and selectivities. This guide provides an in-depth comparison of 2,2,4-Trimethyl-1-pentanol, a higher-order alcohol, against a range of standard laboratory solvents. Our objective is to provide a clear, data-driven perspective on its potential efficacy and limitations in key reaction classes, enabling informed decisions in your experimental design.

The Physicochemical Landscape: A Comparative Overview

A solvent's behavior is fundamentally governed by its physical properties. 2,2,4-Trimethyl-1-pentanol is a C8 alcohol, and its highly branched structure imparts distinct characteristics compared to smaller alcohols or solvents of different classes.[1] The sterically hindered hydroxyl group, high boiling point, and moderate polarity are key features that influence its utility.

Below is a comparative table of key physicochemical properties for 2,2,4-Trimethyl-1-pentanol and other common solvents.

Solvent Formula M.W. ( g/mol ) Boiling Point (°C) Density (g/mL @ 20°C) Solvent Class
2,2,4-Trimethyl-1-pentanol C₈H₁₈O130.23165~0.83Polar Protic
MethanolCH₃OH32.0464.70.792Polar Protic[2][3][4][5]
EthanolC₂H₅OH46.0778.30.789Polar Protic[6][7][8][9]
AcetoneC₃H₆O58.0856.10.785Polar Aprotic[10][11][12][13][14]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.131891.100Polar Aprotic[15][16][17][18]
Tetrahydrofuran (THF)C₄H₈O72.11660.889Polar Aprotic[19][20][21][22][23]
TolueneC₇H₈92.14110.60.867Non-Polar[24][25][26][27][28]

Data compiled from various sources including PubChem, Sigma-Aldrich, and Fisher Scientific.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][24][25][26][27][28]

The high boiling point of 2,2,4-Trimethyl-1-pentanol is noteworthy, suggesting its potential use in reactions requiring elevated temperatures where more volatile alcohols like methanol or ethanol would necessitate a sealed-tube or reflux setup under pressure.

Mechanistic Implications of Solvent Choice

The classification of a solvent as protic (containing an acidic proton, typically on an O or N) or aprotic, and polar or non-polar, is fundamental to predicting its effect on reaction mechanisms. As a primary alcohol, 2,2,4-Trimethyl-1-pentanol is a polar protic solvent. This dictates its interactions with reactants, intermediates, and transition states.

Caption: Solvent Effects on SN1 vs. SN2 Reaction Pathways.

Efficacy in Specific Reaction Types

Nucleophilic Substitution Reactions (Sₙ1 & Sₙ2)

The utility of 2,2,4-Trimethyl-1-pentanol in nucleophilic substitutions is a direct consequence of its polar protic nature.

  • Sₙ1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents excel at stabilizing this charged intermediate and the departing leaving group through hydrogen bonding and dipole-dipole interactions. Therefore, 2,2,4-Trimethyl-1-pentanol is theoretically a good candidate for promoting Sₙ1 reactions. Its lower polarity compared to methanol might make it less effective than smaller alcohols, but its high boiling point could be advantageous for sluggish reactions requiring heat.

  • Sₙ2 Reactions: This mechanism involves a backside attack by a nucleophile in a single, concerted step. Polar protic solvents are generally poor choices for Sₙ2 reactions because they form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and reducing its reactivity. Consequently, 2,2,4-Trimethyl-1-pentanol is expected to significantly slow down Sₙ2 reactions compared to polar aprotic solvents like DMSO or acetone, which leave the nucleophile "naked" and highly reactive.

Grignard Reactions

The use of 2,2,4-Trimethyl-1-pentanol as a solvent for Grignard reactions is contraindicated . Grignard reagents (R-MgX) are extremely strong bases and potent nucleophiles. The primary requirement for a Grignard solvent is that it must be aprotic. The acidic proton of the hydroxyl group in any alcohol, including 2,2,4-Trimethyl-1-pentanol, will rapidly and irreversibly react with the Grignard reagent in an acid-base reaction, destroying the reagent.

R-MgX + R'-OH → R-H + Mg(OR')X

This is why aprotic ethers, such as diethyl ether or tetrahydrofuran (THF), are the standard solvents for these reactions. They can solvate the magnesium center, stabilizing the reagent without reacting with it.

Polymerization Reactions

While specific data on the use of 2,2,4-Trimethyl-1-pentanol in polymerization is sparse in the literature, we can infer its potential role. In certain types of polymerizations, such as those involving ionic species, a polar solvent is necessary. For example, solvents like THF and DMF are common in ionic polymerization.[29] As a polar protic solvent, 2,2,4-Trimethyl-1-pentanol could potentially be used in step-growth polymerizations where a protic environment is tolerated or required, and where its high boiling point could facilitate the removal of condensation byproducts like water. However, its reactivity as a nucleophile would need to be carefully considered, as it could act as a chain-terminating agent.

Experimental Protocol: Evaluating a Solvent in an Sₙ2 Reaction

To objectively compare solvent efficacy, a standardized experimental protocol is essential. The following describes a procedure for the Sₙ2 reaction of 1-bromobutane with sodium azide, a classic example sensitive to solvent effects.

Objective: To compare the reaction rate and yield of sodium 1-azidobutane formation in DMSO (control) versus 2,2,4-Trimethyl-1-pentanol.

Materials:

  • 1-Bromobutane

  • Sodium Azide (NaN₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 2,2,4-Trimethyl-1-pentanol, anhydrous

  • Internal Standard (e.g., Dodecane)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Reaction vials, magnetic stir bars, heating block

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In two separate, dry 10 mL reaction vials equipped with magnetic stir bars, add sodium azide (e.g., 1.5 mmol).

  • Solvent Addition: To Vial A (Control), add 5 mL of anhydrous DMSO. To Vial B (Test), add 5 mL of anhydrous 2,2,4-Trimethyl-1-pentanol.

  • Internal Standard: Add a precise amount of the internal standard (e.g., 1.0 mmol of dodecane) to each vial.

  • Heating & Equilibration: Place both vials in a preheated block at a set temperature (e.g., 60°C) and allow them to stir for 15 minutes to ensure dissolution and thermal equilibrium.

  • Reaction Initiation: Add 1-bromobutane (1.0 mmol) to each vial simultaneously to start the reaction (t=0).

  • Sampling: At regular intervals (e.g., t=15, 30, 60, 120, 240 min), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

  • Quenching & Extraction: Immediately quench each aliquot in a vial containing 1 mL of diethyl ether and 1 mL of saturated sodium bicarbonate solution. Shake vigorously and allow the layers to separate.

  • Sample Preparation for GC: Transfer the top ether layer to a new vial containing a small amount of anhydrous magnesium sulfate. This dried sample is ready for GC analysis.

  • Analysis: Inject the samples into the GC. The disappearance of the 1-bromobutane peak relative to the internal standard will be used to calculate the reaction conversion and determine the reaction rate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 1. Add NaN₃ to two vials prep2 2. Add DMSO (Vial A) & 2,2,4-Trimethyl-1-pentanol (Vial B) prep1->prep2 prep3 3. Add Internal Standard prep2->prep3 react1 4. Heat & Equilibrate (60°C, 15 min) prep3->react1 Proceed to Reaction react2 5. Initiate with 1-Bromobutane react1->react2 react3 6. Sample at Time Intervals react2->react3 analysis1 7. Quench & Extract Aliquot react3->analysis1 Process Sample analysis2 8. Dry Organic Layer analysis1->analysis2 analysis3 9. Analyze by GC analysis2->analysis3 analysis3->analysis3 Repeat for all time points

Sources

Validation

A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of 2,2,4-Trimethyl-1-pentanol

Introduction: The Analytical Imperative for 2,2,4-Trimethyl-1-pentanol 2,2,4-Trimethyl-1-pentanol is a branched-chain oxo alcohol characterized by its volatility and specific solubility properties. Its utility spans vari...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,2,4-Trimethyl-1-pentanol

2,2,4-Trimethyl-1-pentanol is a branched-chain oxo alcohol characterized by its volatility and specific solubility properties. Its utility spans various industrial applications, including its role as a solvent, a precursor in the synthesis of plasticizers and surfactants, and as a component in certain formulations. In the pharmaceutical and drug development sectors, it may be encountered as a residual solvent, a synthetic intermediate, or a potential impurity. Given its potential impact on the safety, stability, and efficacy of final products, the ability to accurately and reliably quantify 2,2,4-Trimethyl-1-pentanol is not merely a procedural step but a cornerstone of quality assurance.

This guide provides an in-depth comparison of analytical methodologies and presents a comprehensive framework for the validation of a robust quantification method. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which mandate a systematic demonstration that an analytical procedure is suitable for its intended purpose.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and practical protocols necessary to develop and validate a scientifically sound analytical method for this specific analyte.

Comparative Analysis of Analytical Methodologies

The physicochemical properties of 2,2,4-Trimethyl-1-pentanol, particularly its volatility (boiling point ~167°C) and lack of a strong UV-absorbing chromophore, are the primary determinants in selecting an appropriate analytical technique.

Primary Recommendation: Gas Chromatography (GC)

Gas Chromatography is the unequivocal method of choice for analyzing volatile and semi-volatile organic compounds like 2,2,4-Trimethyl-1-pentanol.[4][5] The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

  • Causality behind the Choice : GC is fundamentally designed to handle volatile analytes. By heating the sample in an injection port, the analyte is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. This direct vaporization and transport mechanism is highly efficient for compounds like 2,2,4-Trimethyl-1-pentanol, leading to excellent peak shape and resolution.

Detector Comparison:

Detector TypePrincipleAdvantages for 2,2,4-Trimethyl-1-pentanolDisadvantages
Flame Ionization Detector (FID) Eluted compounds are pyrolyzed in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon.Robust and Reliable: Excellent linearity and sensitivity for hydrocarbons. Universal response to organic compounds.Destructive to the sample. Less selective than MS.
Mass Spectrometry (MS) Eluted compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio.High Specificity: Provides structural information, allowing for positive identification and peak purity assessment. High sensitivity.Higher cost and complexity.

Sample Introduction Techniques:

  • Direct Liquid Injection: The simplest technique, where a liquid sample is directly injected into the heated GC inlet. This is suitable for clean samples where the analyte is in a volatile solvent.

  • Static Headspace (SHS): The sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase above the sample (the headspace). An aliquot of this gas is then injected into the GC. This is an excellent technique for isolating volatile analytes from complex or non-volatile matrices (e.g., pharmaceutical formulations, wastewater), minimizing instrument contamination.[5]

  • Solid-Phase Microextraction (SPME): A coated fiber is exposed to the sample or its headspace, where analytes adsorb onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption. SPME is a solvent-free technique that can preconcentrate the analyte, significantly increasing sensitivity.[4]

Alternative Technique: High-Performance Liquid Chromatography (HPLC)

While GC is superior, HPLC can theoretically be used. However, it presents significant challenges for this specific analyte.

  • Causality for its Unsuitability : 2,2,4-Trimethyl-1-pentanol lacks a UV chromophore, making detection by standard UV-Vis detectors impossible. A Refractive Index Detector (RID) would be required, which suffers from low sensitivity and is incompatible with gradient elution. Furthermore, retaining such a non-polar, small molecule on a conventional reversed-phase (C18) column would be difficult, requiring highly aqueous mobile phases that may lead to poor peak shape.[6] Therefore, HPLC is not a recommended primary technique.

Workflow for Analytical Method Development and Validation

The following diagram illustrates the logical flow from method selection to full validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R1) Analyte Analyte Characterization (2,2,4-Trimethyl-1-pentanol) SelectTech Technique Selection (GC vs. HPLC) Analyte->SelectTech SelectGC GC Parameter Optimization - Column (e.g., DB-5) - Temperatures - Detector (FID) SelectTech->SelectGC SelectSample Sample Prep Selection (Direct Injection vs. Headspace) SelectGC->SelectSample Specificity Specificity (Interference Check) SelectSample->Specificity Proceed to Validation Linearity Linearity & Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness (Deliberate Changes) LOD_LOQ->Robustness FinalMethod FinalMethod Robustness->FinalMethod Final Validated Method

Caption: Logical workflow from analyte characterization to a final validated method.

Comprehensive Validation Protocol: GC-FID for 2,2,4-Trimethyl-1-pentanol

This section provides a self-validating protocol. The successful execution of these steps inherently demonstrates the method's suitability for its intended purpose.

Recommended Starting GC-FID Conditions:

  • Column: DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection: Split (50:1), 1 µL injection volume

  • Inlet Temp: 250°C

  • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 200°C (hold 2 min)

  • Detector: FID at 280°C

Specificity
  • Expertise & Experience: The goal is to prove the method can unequivocally assess the analyte without interference from other components like impurities, degradation products, or matrix components. This is the foundation of a trustworthy method.

  • Experimental Protocol:

    • Prepare a diluent blank (e.g., Methanol) and inject it to ensure no interfering peaks at the retention time of 2,2,4-Trimethyl-1-pentanol.

    • Prepare a solution of the analyte (e.g., 100 µg/mL).

    • If applicable, prepare a placebo (matrix without the analyte) and inject it.

    • Spike the placebo with the analyte and inject.

    • Compare the chromatograms. The analyte peak in the spiked placebo should be free from any co-eluting peaks from the matrix.

  • Acceptance Criteria: The blank and placebo shall show no significant interference at the retention time of the 2,2,4-Trimethyl-1-pentanol peak.

Linearity and Range
  • Expertise & Experience: This demonstrates a proportional relationship between the analyte concentration and the instrument's response. A wide, linear range provides flexibility in sample analysis.

  • Experimental Protocol:

    • Prepare a stock solution of 2,2,4-Trimethyl-1-pentanol.

    • Perform serial dilutions to prepare at least five concentration levels. For an assay, the range should typically cover 80% to 120% of the expected sample concentration.[7]

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.995.

    • The y-intercept should be close to zero.

    • Residuals should be randomly distributed around the x-axis.

Accuracy
  • Expertise & Experience: Accuracy measures the closeness of the experimental results to the true value. It is typically assessed by recovery studies on a spiked matrix. This confirms that the sample preparation and analysis procedure accurately quantifies the total analyte present.

  • Experimental Protocol:

    • Prepare a placebo matrix.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each concentration level (total of 9 determinations).[8]

    • Analyze the samples and calculate the percent recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100%

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Expertise & Experience: Precision demonstrates the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[9] This ensures the method is consistent over time and with different operators.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

      • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 2.0%.

    • Intermediate Precision: %RSD ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Experience: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10][11] These are critical for analyzing impurities or trace levels of the analyte.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare and inject progressively more dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[11]

    • Confirm the LOQ by injecting six samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) are acceptable.

  • Acceptance Criteria:

    • LOD: S/N ≥ 3:1.

    • LOQ: S/N ≥ 10:1, with %RSD ≤ 10% and recovery of 80-120%.

Robustness
  • Expertise & Experience: This parameter examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8]

  • Experimental Protocol:

    • Prepare a standard solution of the analyte.

    • Analyze the solution while making small, deliberate changes to the method parameters, one at a time. Examples include:

      • Oven temperature (± 2°C)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Split ratio (e.g., 45:1 and 55:1)

    • Evaluate the effect on retention time, peak area, and peak shape.

  • Acceptance Criteria: The changes should not significantly impact the results. System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits.

Summary of Validation Data

The following table provides a template for summarizing the validation results for easy comparison and reporting.

Validation ParameterTestAcceptance CriteriaExample Result
Specificity Blank, Placebo, Spiked PlaceboNo interference at analyte RTPass
Linearity 5 levels, 80-120% ranger² ≥ 0.9950.9992
Range Derived from Linearity80 - 120 µg/mLPass
Accuracy 3 levels, 3 reps each98.0 - 102.0% Recovery99.5 - 101.2%
Precision
- Repeatabilityn=6 at 100% concentration%RSD ≤ 2.0%0.85%
- Intermediaten=6, different day/analyst%RSD ≤ 3.0%1.35%
LOD S/N Ratio~3:10.1 µg/mL
LOQ S/N Ratio, Precision, AccuracyS/N ~10:1, %RSD ≤ 10%0.3 µg/mL
Robustness Varied GC parametersSystem suitability passesPass

System Suitability: The Self-Validating Check

G SystemSuitability System Suitability Test (SST) Performed Before Each Run Parameter Acceptance Criteria Peak Area RSD %RSD ≤ 2.0% (n=5) Tailing Factor T ≤ 2.0 Theoretical Plates N ≥ 2000 Decision SST Pass? SystemSuitability->Decision Run Analytical Run Start Run->SystemSuitability Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System Decision->Troubleshoot No

Caption: Decision workflow for the mandatory System Suitability Test.

Trustworthiness: Before any analytical run, a system suitability test (SST) must be performed. This is a non-negotiable step that confirms the chromatographic system is adequate for the intended analysis on that specific day. It involves injecting a standard solution multiple times (e.g., five replicates) and checking parameters like peak area precision, column efficiency (theoretical plates), and peak symmetry (tailing factor). Passing the SST criteria provides documented evidence that the system is performing as validated.

Conclusion

The validation of an analytical method for the quantification of 2,2,4-Trimethyl-1-pentanol is a systematic process that ensures data integrity and regulatory compliance. Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the most suitable technique due to the analyte's volatile nature. By rigorously following the validation protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness, as detailed in this guide, laboratories can establish a reliable, field-proven method. The integration of mandatory system suitability checks transforms this protocol into a self-validating system, providing enduring confidence in every result generated.

References

  • Novotny, M. V. (2012). Challenges in quantitative analyses for volatile organic compounds bound to lipocalins. Journal of Separation Science. Available at: [Link]

  • Altabrisa Group. (2023). Key ICH Method Validation Parameters to Know. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • MDPI. (2023). On-Site Detection of Volatile Organic Compounds (VOCs). Available at: [Link]

  • AZoM. (2017). Analyzing Volatile Organic Compounds (VOCs) In the Environment. Available at: [Link]

  • Monash University. (2023). Volatile organic compounds (VOCs) in wastewater: Recent advances in detection and quantification. Available at: [Link]

  • Slideshare. (2016). ICH Q2 Analytical Method Validation. Available at: [Link]

  • Avacta. (2024). What Is Bio-Monitoring? The Role of Spectroscopy in Real-Time Analysis. Available at: [Link]

  • European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • NIST. 1-Pentanol, 2,2,4-trimethyl-. In NIST Chemistry WebBook. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Available at: [Link]

  • NIST. 1-Pentanol, 2,2,4-trimethyl- Gas Chromatography. In NIST Chemistry WebBook. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). A Review on Analytical Method Development and Validation (With Case Study). Available at: [Link]

  • U.S. Environmental Protection Agency. BASE Analytical Method No. 09209. Available at: [Link]

  • Oriental Journal of Chemistry. (2011). Gas chromatographic methods for residual solvents analysis. Available at: [Link]

  • IOSR Journal of Pharmacy. (2015). A Review on Step-by-Step Analytical Method Validation. Available at: [Link]

  • Journal of Chromatography A. (2022). Available at: [Link]

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  • Virginia Tech. Sample Preparation – HPLC. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Physicochemical Properties of 2,2,4-Trimethyl-1-pentanol: A Cross-Validation and Comparative Analysis

Abstract: This guide provides a critical evaluation and cross-validation of key physicochemical properties of 2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4), a branched-chain octyl alcohol relevant in formulations, fragra...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a critical evaluation and cross-validation of key physicochemical properties of 2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4), a branched-chain octyl alcohol relevant in formulations, fragrance, and as a chemical intermediate. In fields such as drug development and materials science, precise property data is not merely academic—it is foundational to predicting compound behavior, ensuring safety, and achieving formulation stability. This document moves beyond a simple data sheet by synthesizing experimental values from multiple authoritative sources, presenting them in a comparative framework, and detailing the robust methodologies required for their validation. We will compare the titular compound with its structural isomer, 2,4,4-Trimethyl-1-pentanol, to illuminate the subtle yet significant impact of molecular architecture on physical behavior. The protocols and data herein are presented to empower researchers and scientists to make informed decisions grounded in reliable, cross-validated experimental evidence.

Introduction: The Imperative for Accurate Property Data

2,2,4-Trimethyl-1-pentanol is a primary alcohol with the chemical formula C8H18O.[1][2] Its structure, characterized by significant steric hindrance around the alpha and beta carbons, imparts unique properties relevant to its use as a solvent and chemical intermediate.[1] In pharmaceutical and research settings, understanding properties such as density, viscosity, vapor pressure, and surface tension is critical for applications ranging from reaction engineering and solvent selection to the development of stable emulsions and delivery systems.

Inaccuracies in these fundamental parameters can lead to cascading failures in process scale-up, formulation stability, and safety assessments. For instance, an underestimation of vapor pressure could lead to inadequate containment measures for a volatile compound.[3][4] Therefore, a core tenet of scientific integrity is the reliance on data that has been rigorously cross-validated across multiple independent sources and can be reproduced through standardized, verifiable experimental protocols.

This guide directly addresses this need by providing a comparative analysis of reported data for 2,2,4-Trimethyl-1-pentanol and its isomer, 2,4,4-Trimethyl-1-pentanol. This comparison serves to highlight how minor changes in the placement of methyl groups can influence macroscopic properties—a key insight for rational compound design and selection.

Caption: Chemical structures of 2,2,4-Trimethyl-1-pentanol and its isomer.

Comparative Analysis of Physicochemical Properties

The following table consolidates experimental data for 2,2,4-Trimethyl-1-pentanol from various scientific databases. For contextual analysis, corresponding values for the isomer 2,4,4-Trimethyl-1-pentanol and the related alkane 2,2,4-Trimethylpentane (Isooctane) are included where available. This multi-source comparison is the first step in the cross-validation process, immediately highlighting areas of consensus and discrepancy.

Property2,2,4-Trimethyl-1-pentanol (CAS 123-44-4)2,4,4-Trimethyl-1-pentanol (CAS 16325-63-6)2,2,4-Trimethylpentane (Isooctane, CAS 540-84-1)Source(s)
Molecular Weight ( g/mol ) 130.23130.23114.23[1][5]
Density (g/mL) 0.834 @ 25°C0.818 @ 25°C0.692 @ 20°C[1][6][7]
Boiling Point (°C) 165 - 168168 - 169 @ 740 mmHg99.3[1][6][8]
Melting Point (°C) -70N/A-107.4[1][6]
Vapor Pressure (mmHg @ 25°C) 0.961 (or 0.49)N/A~41[1][2][3]
Flash Point (°C) 56.660 (closed cup)-12[1][9]
Refractive Index (n20/D) 1.4281.4271.391[1][6][10]
LogP (Octanol/Water) 2.05 - 2.42.4~4.5[1][3][9][11]

Note: Discrepancies in reported values, such as for vapor pressure, underscore the importance of consulting primary literature and understanding the experimental conditions under which the data were generated.

Gold-Standard Experimental Protocols

To ensure the generation of trustworthy and reproducible data, specific, well-validated methodologies must be employed. The choice of method is dictated by the property being measured and the required precision. Below are outlines of standard protocols for determining key liquid properties, framed within a self-validating system that includes rigorous calibration and verification steps.

Caption: A generalized workflow for robust physicochemical property determination.

Density Measurement

The determination of density is fundamental, as it is often required for other measurements, such as kinematic viscosity.

  • Causality & Method Selection: The vibrating tube densimeter is the preferred method due to its high precision (to 1x10⁻⁵ g/cm³), small sample volume requirement, and wide temperature and pressure range. The principle relies on the fact that the resonant frequency of a vibrating U-shaped tube is directly related to the mass, and therefore density, of the fluid it contains.

  • Protocol:

    • Calibration: Calibrate the instrument at atmospheric pressure using two standards of well-known density, typically dry air and ultrapure, degassed water. The calibration must be performed across the entire temperature range of interest.

    • Sample Injection: Inject the 2,2,4-Trimethyl-1-pentanol sample into the clean, dry measurement cell, ensuring no air bubbles are present.

    • Thermal Equilibration: Allow the sample to thermally equilibrate at the target temperature until the density reading is stable, indicating thermal equilibrium between the sample and the cell.

    • Measurement: Record the resonant period of the tube. The instrument's software converts this period into a density value based on the calibration parameters.

    • Validation: Perform measurements in triplicate for each temperature point to ensure reproducibility. Between samples, the cell must be thoroughly cleaned with appropriate solvents (e.g., ethanol, acetone) and dried completely.

Dynamic Viscosity Measurement

Viscosity data is crucial for understanding fluid dynamics in processes like pumping, mixing, and coating.

  • Causality & Method Selection: For low to moderate viscosity liquids, a falling-body or vibrating-wire viscometer provides high accuracy under varying pressure and temperature conditions.[12] These methods are superior to older capillary viscometers for pressurized measurements. We describe the falling-body method here.

  • Protocol:

    • Calibration & Density Input: The viscometer must be calibrated with reference fluids of known viscosity. Accurate, temperature-dependent density data for 2,2,4-Trimethyl-1-pentanol (obtained from the protocol in 3.1) must be input into the system, as it is required to calculate the viscosity from the fall time.

    • Sample Loading: A precisely machined sinker (body) is placed in a measurement tube, which is then filled with the sample liquid. The tube is sealed and placed within the pressure- and temperature-controlled apparatus.

    • Measurement Cycle: The tube is inverted, allowing the sinker to fall through the liquid under the influence of gravity. The fall time between two fixed points is measured electronically. The apparatus then inverts to allow for a measurement in the opposite direction.

    • Calculation: The dynamic viscosity (η) is calculated from the sinker's terminal velocity (derived from the fall time), the densities of the sinker and the fluid, and the instrument's calibration constant.

    • Validation: Multiple fall times are measured at each pressure-temperature setpoint to ensure statistical validity. The standard deviation of these measurements contributes to the overall uncertainty analysis.

Cross-Validation and Discussion

The data presented in Section 2 shows a high degree of consensus for properties like molecular weight, boiling point, and refractive index. For instance, the boiling point is consistently reported in the 165-168 °C range across multiple sources.[1][6] This agreement suggests that these values are well-established and reliable.

However, a notable discrepancy exists for vapor pressure, with values of 0.961 mmHg and 0.49 mmHg reported at 25°C.[1][3] This nearly two-fold difference is significant and highlights a critical aspect of trustworthiness: data must be traced to its primary source and experimental method. The higher value may originate from a predictive model, while the lower may be from direct experimental measurement, or vice-versa. For any application sensitive to volatility (e.g., safety assessments under OSHA or EPA guidelines), it would be imperative to perform a direct experimental measurement using a technique like static or dynamic vapor pressure analysis.

Isomeric Comparison: Comparing 2,2,4-Trimethyl-1-pentanol to 2,4,4-Trimethyl-1-pentanol reveals the influence of molecular structure. The density of the 2,2,4-isomer (0.834 g/mL) is slightly higher than that of the 2,4,4-isomer (0.818 g/mL).[1][6] This can be attributed to differences in molecular packing in the liquid state. The more compact structure of the 2,2,4-isomer may allow for closer intermolecular association, leading to a higher density. While their boiling points are very similar, this density difference could be meaningful in applications requiring precise volume-to-mass conversions.

The presence of the hydroxyl group drastically alters the properties compared to the parent alkane, 2,2,4-Trimethylpentane. The boiling point skyrockets from 99°C to ~167°C, and the vapor pressure plummets from ~41 mmHg to less than 1 mmHg.[1][3][7] This is a direct consequence of strong hydrogen bonding between the alcohol molecules, an intermolecular force absent in the alkane. This authoritative grounding in fundamental chemical principles provides a logical check on the experimental data.

Conclusion

The accurate characterization of 2,2,4-Trimethyl-1-pentanol's physicochemical properties is essential for its effective and safe use in scientific and industrial applications. This guide demonstrates that a robust understanding is built not on a single data point, but on a foundation of cross-validated information from multiple reputable sources, coupled with an appreciation for the rigorous experimental protocols required for their determination. The comparative analysis with its isomer underscores the sensitivity of macroscopic properties to molecular architecture. For researchers, scientists, and drug development professionals, the core directive must be to challenge and verify data, employ standardized and well-calibrated methodologies, and ground all findings in the fundamental principles of chemistry.

References

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Validation

The Performance Edge: A Comparative Guide to 2,2,4-Trimethyl-1-pentanol-Derived Surfactants

For researchers, scientists, and drug development professionals, the selection of a surfactant is a critical decision that can significantly impact formulation stability, efficacy, and performance. While traditional line...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a surfactant is a critical decision that can significantly impact formulation stability, efficacy, and performance. While traditional linear-chain surfactants are well-understood, a new frontier of performance lies within branched-chain architectures. This guide provides an in-depth technical comparison of surfactants derived from 2,2,4-trimethyl-1-pentanol, a highly branched C8 alcohol, benchmarked against their linear counterparts and other branched alternatives. We will explore the fundamental principles, present supporting experimental data from analogous systems, and offer detailed protocols for performance evaluation.

The Architectural Advantage: Why Branching Matters

The fundamental difference between surfactants derived from 2,2,4-trimethyl-1-pentanol and their linear isomers lies in their molecular architecture. A linear alcohol possesses a straight alkyl chain, whereas 2,2,4-trimethyl-1-pentanol features a compact, branched structure. This seemingly subtle distinction has profound implications for the physicochemical properties of the resulting surfactants.[1]

The branched nature of the hydrophobic tail disrupts the packing of surfactant molecules at interfaces, leading to several performance advantages:

  • Enhanced Wetting: Surfactants derived from branched alcohols often exhibit faster wetting times compared to their linear counterparts. This is crucial in applications requiring rapid surface penetration.[2]

  • Superior Solvency: Branched-chain surfactants can display improved solvency, particularly in non-polar systems, which is beneficial for dissolving or dispersing challenging substances.[2]

  • Lower Pour Points: Branched alcohols and their derivatives typically have lower pour points, meaning they remain fluid at lower temperatures, simplifying storage and handling.[2]

  • Reduced Foaming: The steric hindrance from the branched structure often leads to lower and less stable foam, a desirable trait in many industrial and pharmaceutical applications.[3][4]

  • Efficient Emulsification: The unique geometry of branched surfactants can lead to the formation of highly stable emulsions.[5]

Performance Benchmarking: A Data-Driven Comparison

While specific experimental data for surfactants derived directly from 2,2,4-trimethyl-1-pentanol is limited in publicly available literature, we can draw strong inferences from the extensive research on Guerbet alcohols, which are β-branched primary alcohols.[1][6] These serve as an excellent proxy to understand the performance of branched-chain surfactants.

Physicochemical Properties

The branching in the hydrophobic tail significantly influences key physicochemical parameters.

PropertyLinear Alcohol SurfactantsBranched Alcohol (Guerbet) SurfactantsRationale
Critical Micelle Concentration (CMC) LowerHigherThe branched structure hinders efficient packing into micelles, requiring a higher concentration for micelle formation.[7][8]
Surface Tension at CMC (γcmc) HigherLowerThe less efficient packing at the air-water interface leads to a greater disruption of water's hydrogen bonding network, resulting in lower surface tension.[9][10]
Krafft Point HigherLowerBranching disrupts the crystal lattice of the surfactant in its solid state, making it more soluble at lower temperatures.[11]
Aqueous Solubility LowerHigherThe branched structure reduces the hydrophobicity of the molecule, leading to better water solubility.[7]
Performance Metrics

The differences in physicochemical properties translate directly to performance in key application areas.

Performance MetricLinear Alcohol SurfactantsBranched Alcohol (Guerbet) SurfactantsKey Advantages of Branching
Wetting GoodExcellentFaster wetting times are achieved due to the branched structure's ability to quickly reduce surface tension.[2]
Foaming High and StableLow and UnstableThe steric hindrance of the branched chains prevents the formation of a tightly packed, stable foam structure.[3][4][12]
Emulsification GoodExcellentThe unique geometry of branched surfactants can create a more robust interfacial film, leading to more stable emulsions.[5]
Detergency Good (especially for oily soils)Excellent (broad-spectrum)The enhanced solvency and wetting of branched surfactants contribute to their effectiveness in removing a wider range of soils.[1]

Surfactant Classes Derived from 2,2,4-Trimethyl-1-pentanol: A Comparative Overview

The versatile hydroxyl group of 2,2,4-trimethyl-1-pentanol allows for its conversion into all major classes of surfactants.

Anionic Surfactants
  • Synthesis: Typically synthesized by sulfation of the alcohol to produce an alkyl sulfate.

  • Expected Performance: These surfactants are expected to exhibit good detergency and wetting properties. The branching will likely result in lower foaming compared to linear alkyl sulfates.

  • Potential Applications: Industrial and institutional cleaners, emulsifiers in polymerization.

Nonionic Surfactants
  • Synthesis: Most commonly synthesized by ethoxylation, reacting the alcohol with ethylene oxide.

  • Expected Performance: Ethoxylates of 2,2,4-trimethyl-1-pentanol are anticipated to be excellent wetting agents and emulsifiers with low foaming characteristics.[13] Their performance can be tailored by adjusting the length of the polyethylene glycol chain.[4]

  • Potential Applications: Low-foam detergents, wetting agents for agricultural formulations, emulsifiers for cosmetics and pharmaceuticals.

Cationic Surfactants
  • Synthesis: Can be synthesized through various routes, often involving amination followed by quaternization.

  • Expected Performance: The branched hydrophobic tail can influence the packing of these surfactants at interfaces, potentially affecting their antimicrobial efficacy and interaction with surfaces.

  • Potential Applications: Antimicrobial agents, fabric softeners, corrosion inhibitors.

Amphoteric Surfactants
  • Synthesis: Complex synthesis routes can introduce both acidic and basic functional groups.

  • Expected Performance: These surfactants would combine the benefits of the branched hydrophobic tail with the pH-dependent properties of the amphoteric head group, offering mildness and good compatibility with other surfactant types.

  • Potential Applications: Mild personal care products, specialty industrial cleaners.

Experimental Protocols for Performance Evaluation

To ensure accurate and reproducible comparisons, standardized testing methodologies are essential.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[14]

Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method)

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution.

  • Measure the surface tension of each dilution, starting from the most dilute.

  • Plot surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at the intersection of the two linear portions of the plot. The surface tension at the CMC (γcmc) is the minimum surface tension value.

Foam Height and Stability (Ross-Miles Method)

Principle: This method, standardized as ASTM D1173, measures the initial foam height and its stability over time.

Apparatus: Ross-Miles foam apparatus (graduated column with a reservoir)

Procedure:

  • Prepare a surfactant solution of a specific concentration and temperature.

  • Pour a specified volume of the solution into the column.

  • Release a specified volume of the same solution from the reservoir, allowing it to fall a set distance and generate foam.

  • Record the initial foam height.

  • Record the foam height again after a specified time (e.g., 5 minutes) to assess foam stability.

Emulsification Performance

Principle: The ability of a surfactant to form and stabilize an emulsion is evaluated by mixing oil and water and observing the rate of phase separation.

Apparatus: High-speed homogenizer, graduated cylinders.

Procedure:

  • Prepare an aqueous solution of the surfactant.

  • In a graduated cylinder, combine the surfactant solution and a specific oil (e.g., mineral oil) in a defined ratio (e.g., 1:1).

  • Homogenize the mixture at high speed for a set duration (e.g., 2 minutes).

  • Allow the emulsion to stand undisturbed.

  • Record the volume of the emulsion layer and any separated oil or water layers at regular intervals (e.g., 1, 24, and 48 hours).

Logical Frameworks for Surfactant Selection and Synthesis

The choice of surfactant and its synthesis pathway is dictated by the desired application and performance characteristics.

Decision Pathway for Surfactant Selection

Caption: Decision tree for selecting between branched and linear surfactants.

Generalized Surfactant Synthesis Workflow

G cluster_0 Hydrophobe Synthesis cluster_1 Surfactant Synthesis cluster_2 Surfactant Class A 2,2,4-Trimethyl-1-pentanol B Sulfation A->B C Ethoxylation A->C D Amination -> Quaternization A->D E Multi-step Synthesis A->E F Anionic B->F G Nonionic C->G H Cationic D->H I Amphoteric E->I

Caption: Synthesis pathways from 2,2,4-trimethyl-1-pentanol to different surfactant classes.

Conclusion: The Promise of Branched Architectures

Surfactants derived from 2,2,4-trimethyl-1-pentanol represent a significant advancement in surfactant technology, offering a unique combination of properties that can address many of the challenges faced by formulators today. Their branched structure imparts enhanced wetting, superior emulsification, and low-foaming characteristics, making them highly desirable for a wide range of applications, from industrial processes to pharmaceutical and personal care products. While linear alcohol surfactants remain a cost-effective and viable option for many general-purpose applications, the distinct performance advantages of their branched counterparts, as evidenced by data from analogous Guerbet alcohol-derived systems, make them an invaluable tool for creating next-generation formulations. This guide provides the foundational knowledge, comparative data, and experimental methodologies to empower researchers and drug development professionals to harness the full potential of these innovative surfactants.

References

  • Ningbo Inno Pharmchem Co., Ltd. Branched vs. Linear Alcohol Ethoxylates: A Performance Comparison. Available from: [Link]

  • Surten. Branched Alcohol Ethoxylates. Available from: [Link]

  • Yan, W., et al. (2017). Performances of Guerbet Alcohol Ethoxylates for Surfactant–Polymer Flooding Free of Alkali. Energy & Fuels.
  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of C10 Guerbet Alcohol Ethoxylates in Modern Cleaning Formulations. Available from: [Link]

  • Yan, W., et al. (2017). Performances of Guerbet Alcohol Ethoxylates for Surfactant−Polymer Flooding Free of Alkali.
  • Yan, W., et al. (2017). Performances of Guerbet Alcohol Ethoxylates for Surfactant–Polymer Flooding Free of Alkali.
  • Weerasooriya, U. P., et al. (2012). Anionic polyalkoxy group comprising surfactants on basis of guerbet-alcohols, method of manufacture and use in enhanced oil recovery (EOR) applications.
  • SBR International. (2025). Linear Alcohol Ethoxylates: Structure, Benefits & Uses. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Versatility of Alcohol Ethoxylates in Detergent Formulations. Available from: [Link]

  • Weerasooriya, U. P., et al. (2013). Method of manufacture of guerbet alcohols for making surfactants used in petroleum industry operations.
  • Cox, R. H., & Smith, D. L. (n.d.). SURFACTANT PERFORMANCE AS A FUNCTION OF HYDROPHOBE BRANCHING.
  • Sottmann, T., & Strey, R. (2007). Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions. PubMed.
  • Weerasooriya, U. P., et al. (2014). Novel anionic polyalkoxy group comprising surfactants on basis of guerbet-alcohols and use in enhanced oil recovery (EOR) applic. EPO.
  • O'Lenick, A. J., Jr. (n.d.). A Review of Guerbet Chemistry.
  • Levresse, P., et al. (2025). Multi-purpose surfactants: Low-foaming, fast wetting and biodegradable C11 oxo alcohol alkoxylates.
  • Li, Y., et al. (2026). Effect of Hydrocarbon Chain Length on the Performance of Cationic Silicone Surfactants. American Chemical Society.
  • O'Lenick, A. J., Jr. (2010). Comparatively Speaking: Guerbet Alcohol vs.
  • Li, Y., et al. (2026). Effect of Hydrocarbon Chain Length on the Performance of Cationic Silicone Surfactants.
  • Imel, A., et al. (n.d.). Low-Surface Energy Surfactants with Branched Hydrocarbon Architectures. SciSpace.
  • Holmberg, K., et al. (n.d.). Does hydrophobe branching make a surfactant more or less hydrophilic?
  • Weerasooriya, U. P., et al. (2013). Guerbet alcohol alkoxylate surfactants and their use in enhanced oil recovery applications.
  • O'Lenick, A. J., Jr. (2025). Guerbet Chemistry.
  • Knothe, G. (2011). Guerbet Compounds. AOCS.
  • Valint, P., Jr., et al. (1991). Fundamental interfacial properties of alkyl-branched sulfate and ethoxy sulfate surfactants derived from Guerbet alcohols. 1. Surface and instantaneous interfacial tensions. The Journal of Physical Chemistry.
  • Mondal, K. (2003). Synthesis of Chiral Surfactants for Enantioselective Organic Synthesis.
  • Sharma, P., et al. (2025).
  • Nouryon. (n.d.).
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  • Akhter, M. S., et al. (n.d.). Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions. PMC.
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  • KRÜSS Scientific. (1995).
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  • Zhang, Y., et al. (2025).
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  • Smith, G. A., & Jones, T. G. (n.d.). New branched sulfates for use in personal care formulations.
  • Nicolas, J., et al. (2015). Polymeric Surfactants: Synthesis, Properties, and Links to Applications.
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Comparative

Comparative analysis of the environmental impact of 2,2,4-Trimethyl-1-pentanol

An In-Depth Comparative Analysis of the Environmental Impact of 2,2,4-Trimethyl-1-pentanol Introduction In the fields of chemical research, manufacturing, and drug development, the selection of solvents and intermediates...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Environmental Impact of 2,2,4-Trimethyl-1-pentanol

Introduction

In the fields of chemical research, manufacturing, and drug development, the selection of solvents and intermediates is a critical decision that extends beyond immediate application performance. As regulatory scrutiny and environmental stewardship become increasingly integral to sustainable science, a thorough understanding of a chemical's environmental footprint is paramount. This guide provides a detailed comparative analysis of the environmental impact of 2,2,4-trimethyl-1-pentanol (CAS No. 123-44-4), a branched eight-carbon alcohol used in various industrial applications.

To provide a meaningful context for its environmental profile, 2,2,4-trimethyl-1-pentanol is compared against a common and structurally related alternative: Isooctanol. For the purposes of this guide, "Isooctanol" refers to the isomeric mixture of branched C8 alcohols, with 2-ethylhexanol (CAS No. 104-76-7) serving as the primary representative isomer due to the extensive availability of robust environmental data.

This analysis is structured to provide researchers, scientists, and drug development professionals with the objective data and experimental context needed to make informed decisions. We will dissect three core environmental fate parameters: Biodegradability , Aquatic Toxicity , and Bioaccumulation Potential , supported by standardized OECD (Organisation for Economic Co-operation and Development) test protocols.

Section 1: Core Environmental Impact Parameters Explained

The environmental fate of a chemical is determined by a combination of its intrinsic properties and the environmental conditions to which it is exposed. For this analysis, we focus on three internationally recognized indicators:

  • Biodegradability : This parameter measures the ability of environmental microorganisms to chemically break down a substance. Substances that biodegrade readily are less likely to persist and accumulate in the environment. "Ready biodegradability" is a high standard in environmental science, suggesting that a substance will undergo rapid and ultimate degradation in a variety of aerobic environments.

  • Aquatic Toxicity : This measures the potential harm a substance can inflict upon aquatic organisms. Acute toxicity tests, such as those using the water flea Daphnia magna, are fundamental to ecotoxicology. They provide a critical measure, the EC50 (Effective Concentration), which is the concentration that causes an adverse effect (e.g., immobilization) in 50% of the test population over a short period. A lower EC50 value indicates higher toxicity.

  • Bioaccumulation Potential : This refers to a substance's tendency to be absorbed by an organism and concentrate in its tissues at levels higher than the surrounding environment. Chemicals with high bioaccumulation potential can be passed up the food chain (biomagnification), posing risks to higher trophic levels, including humans. This potential is often predicted using the n-octanol/water partition coefficient (log Kₒw), which measures a chemical's lipophilicity (affinity for fats). A higher log Kₒw value suggests a greater potential for bioaccumulation.

Section 2: Methodologies & Experimental Protocols

To ensure the trustworthiness and reproducibility of environmental impact data, standardized test protocols are essential. The following OECD guidelines represent the global standard for assessing the parameters discussed.

Biodegradability Assessment

Protocol: OECD 301F - Manometric Respirometry Test

Causality and Rationale: This test is selected for its suitability for a wide range of substances, including those with poor water solubility. It provides a direct and continuous measure of biodegradation by quantifying the oxygen consumed by microorganisms as they metabolize the test substance. To be classified as "readily biodegradable," a substance must achieve at least 60% degradation within a 28-day period, and this 60% threshold must be reached within a "10-day window" that begins once 10% degradation is observed. This stringent criterion ensures that the degradation is rapid and not a result of slow adaptation.

Experimental Protocol: OECD 301F

  • Preparation of Mineral Medium: A nutrient-rich medium (containing phosphate buffer, magnesium sulfate, calcium chloride, and ferric chloride) is prepared to support microbial growth. The pH is adjusted to 7.4 ± 0.2.

  • Inoculum Preparation: Activated sludge, typically sourced from a domestic wastewater treatment plant, is used as the microbial inoculum. It is washed and filtered to achieve a specific concentration of suspended solids.

  • Test Setup:

    • Sealed manometric respirometer flasks are prepared for each test condition.

    • Test Flasks: A known concentration of the test substance (e.g., 100 mg/L) is added to the mineral medium along with the inoculum.

    • Blank Control: Contains only the inoculum and mineral medium to measure the baseline respiratory activity of the microorganisms.

    • Reference Control: A readily biodegradable substance like sodium benzoate is used to verify the viability and activity of the inoculum.

    • Toxicity Control: Contains the test substance and the reference substance to check if the test substance is inhibitory to the microorganisms.

  • Incubation: The flasks are incubated at a constant temperature (20 ± 1°C) in the dark for 28 days with continuous stirring.

  • Data Collection: The consumption of oxygen is measured continuously by the respirometer's pressure sensors. The CO₂ produced by the microorganisms is absorbed by a potassium hydroxide solution within the flask, causing a pressure drop that is directly proportional to oxygen uptake.

  • Calculation: The percentage of biodegradation is calculated by comparing the oxygen consumed in the test flasks (corrected for the blank) to the Theoretical Oxygen Demand (ThOD) of the substance.

Workflow Diagram: OECD 301F

OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_run Incubation & Measurement cluster_analysis Analysis P1 Prepare Mineral Medium (Nutrients + Water) S1 Add Medium & Inoculum to Respirometer Flasks P1->S1 P2 Collect & Prepare Inoculum (Activated Sludge) P2->S1 S2 Dose Flasks: 1. Test Substance 2. Blank (Inoculum Only) 3. Reference (e.g., Benzoate) 4. Toxicity Control S1->S2 S3 Seal Flasks with CO2 Absorbent S2->S3 R1 Incubate at 20°C in Dark with Stirring for 28 Days S3->R1 R2 Continuously Measure Oxygen Consumption (via Pressure Drop) R1->R2 A1 Calculate % Biodegradation: (O2 Consumed / ThOD) x 100 R2->A1 A2 Evaluate Against Criteria: - >60% in 28 days? - Within 10-day window? A1->A2

Caption: Workflow for OECD 301F Manometric Respirometry Test.

Aquatic Toxicity Assessment

Protocol: OECD 202 - Daphnia sp., Acute Immobilisation Test

Causality and Rationale: Daphnia magna (water fleas) are small crustaceans that are a vital part of freshwater ecosystems, serving as a food source for larger organisms. They are sensitive to a wide range of pollutants, making them an excellent indicator species for acute aquatic toxicity. This test determines the concentration at which a substance immobilizes 50% of the daphnids (the 48-hour EC50) after a short exposure period. Immobilization is a clear and biologically significant endpoint, as an immobilized daphnid is unable to feed or escape predators.

Experimental Protocol: OECD 202

  • Test Organisms: Young daphnids (<24 hours old) are used for the test, sourced from a healthy laboratory culture.

  • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable dilution water (reconstituted or natural water with defined hardness and pH). A control group (dilution water only) is also prepared.

  • Test Setup:

    • At least 20 daphnids are used for each concentration level, divided into at least four replicate groups (e.g., 4 beakers with 5 daphnids each).

    • The test vessels (e.g., glass beakers) are filled with the test solutions, and the daphnids are introduced.

  • Incubation: The vessels are kept at a constant temperature (20 ± 2°C) with a defined light-dark cycle (e.g., 16 hours light / 8 hours dark) for 48 hours. The daphnids are not fed during the test.

  • Observations: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: Statistical methods (e.g., probit analysis) are used to calculate the 48-hour EC50 value and its 95% confidence limits.

Workflow Diagram: OECD 202

OECD_202_Workflow P1 Culture & Select <24h old Daphnia magna S2 Introduce Daphnids (e.g., 5 per beaker, 4 reps) P1->S2 P2 Prepare Test Solutions: - Control (0 mg/L) - ≥ 5 concentrations S1 Aliquot Solutions into Replicate Beakers P2->S1 S1->S2 R1 Incubate for 48h (20°C, 16h light/8h dark) S2->R1 R2 Observe & Count Immobilized Daphnids at 24h and 48h R1->R2 A1 Statistical Analysis (e.g., Probit) R2->A1 A2 Determine 48h EC50 Value & Confidence Limits A1->A2

Caption: Workflow for OECD 202 Daphnia Acute Immobilisation Test.

Bioaccumulation Potential Assessment

Protocol: OECD 117 - Partition Coefficient (n-octanol/water), HPLC Method

Causality and Rationale: The n-octanol/water partition coefficient (Kₒw) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance. n-Octanol serves as a surrogate for the lipid (fatty) tissues of organisms. A substance with a high affinity for octanol over water (a high Kₒw value) is considered lipophilic and is more likely to be taken up and stored in the fatty tissues of organisms. The High-Performance Liquid Chromatography (HPLC) method is an efficient and reliable alternative to the traditional "shake-flask" method, especially for substances with log Kₒw values in the range of 0 to 6.

Experimental Protocol: OECD 117

  • Calibration:

    • A set of 6 to 8 standard reference compounds with known log Kₒw values spanning the expected range are selected.

    • Each reference compound is injected into a reverse-phase HPLC system (e.g., with a C18 column).

    • The retention time (tᵣ) for each reference compound is measured.

    • A calibration graph is created by plotting the known log Kₒw values against the logarithm of the capacity factor (log k), where k = (tᵣ - t₀) / t₀. (t₀ is the dead-time of the column).

  • Test Substance Analysis:

    • The test substance is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.

    • The retention time (tᵣ) of the test substance is determined (in duplicate).

  • Calculation:

    • The capacity factor (k) for the test substance is calculated.

    • The log Kₒw of the test substance is determined by interpolating its log k value onto the calibration graph generated in step 1.

Workflow Diagram: OECD 117

OECD_117_Workflow cluster_cal Calibration cluster_test Test Substance Measurement cluster_result Result Determination C1 Select Reference Compounds with known log Kow C2 Inject References into HPLC & Measure Retention Time (tR) C1->C2 C3 Calculate log k for each Reference Compound C2->C3 C4 Plot log Kow vs. log k to create Calibration Curve C3->C4 RES Interpolate Test Substance's log k on Calibration Curve to find its log Kow C4->RES T1 Inject Test Substance into same HPLC system T2 Measure Retention Time (tR) T1->T2 T3 Calculate log k for Test Substance T2->T3 T3->RES

Caption: Workflow for OECD 117 log Kₒw Determination by HPLC.

Section 3: Comparative Data Analysis

The following table summarizes the available experimental and robust calculated data for 2,2,4-Trimethyl-1-pentanol and its alternative, Isooctanol (represented by 2-Ethylhexanol). This allows for a direct, side-by-side comparison of their environmental profiles based on the core parameters.

ParameterTest Method2,2,4-Trimethyl-1-pentanolIsooctanol (as 2-Ethylhexanol)Interpretation & Classification
Biodegradability OECD 301C/F4 - 18% degradation in 28 days.[1]>79% degradation in 14-28 days.[2][3]2,2,4-Trimethyl-1-pentanol: Not readily biodegradable. Isooctanol: Readily biodegradable.
Acute Aquatic Toxicity OECD 202 (Daphnia magna)Data not publicly available. Classified as Acute Tox. 4 (Oral).[4]EC50 (48h) = 39 mg/L 2,2,4-Trimethyl-1-pentanol: Lacks specific ecotoxicity data for comparison. Isooctanol: Harmful to aquatic life.
Bioaccumulation Potential OECD 117 / Calculatedlog Kₒw = 2.4 (Calculated)[4]log Kₒw = 2.9 (Experimental)Both: Low to moderate potential for bioaccumulation.

Section 4: Interpretation and Discussion

The data presented reveals a significant divergence in the environmental profiles of 2,2,4-trimethyl-1-pentanol and isooctanol (2-ethylhexanol).

  • On Biodegradability: The most striking difference lies in their biodegradability. Isooctanol is classified as "readily biodegradable," achieving high levels of degradation well within the 28-day test period.[2][3] This suggests it is unlikely to persist in aerobic environments like wastewater treatment plants or surface waters. In contrast, 2,2,4-trimethyl-1-pentanol shows very limited degradation (4-18%) and is therefore considered "not readily biodegradable".[1] This indicates a higher potential for persistence in the environment. The highly branched, quaternary carbon structure of 2,2,4-trimethyl-1-pentanol likely hinders enzymatic attack by microorganisms, a common factor in the persistence of branched alkanes and alcohols.

  • On Aquatic Toxicity: For isooctanol (2-ethylhexanol), a clear 48-hour EC50 value of 39 mg/L for Daphnia magna is established. According to the Globally Harmonized System (GHS) criteria, a substance with an acute EC50 between 10 and 100 mg/L is classified as harmful to aquatic life. Unfortunately, a comparable experimental EC50 value for 2,2,4-trimethyl-1-pentanol is not available in the public domain, preventing a direct quantitative comparison. While it is classified as "Harmful if swallowed" for human health, this does not directly translate to aquatic toxicity.[4] The absence of this key ecotoxicological data represents a significant knowledge gap and necessitates caution when considering its potential release into aquatic environments.

  • On Bioaccumulation Potential: Both substances exhibit log Kₒw values below 3.0 (2.4 for 2,2,4-trimethyl-1-pentanol and 2.9 for isooctanol). A log Kₒw below 3 generally indicates a low to moderate potential for bioaccumulation. This suggests that neither compound is likely to significantly bioaccumulate in the fatty tissues of organisms or biomagnify through the food web. Isooctanol's slightly higher value indicates a slightly greater affinity for fatty tissues, but it is not considered a bioaccumulative substance based on this parameter.

Section 5: Conclusion

This comparative analysis provides critical insights for researchers and professionals weighing the environmental implications of using 2,2,4-trimethyl-1-pentanol. Based on the available data, a clear trade-off emerges when compared to its common alternative, isooctanol (represented by 2-ethylhexanol).

2,2,4-Trimethyl-1-pentanol exhibits a significantly lower biodegradability, indicating a higher potential for environmental persistence. Furthermore, a critical data gap exists regarding its acute toxicity to aquatic invertebrates, which is essential for a comprehensive environmental risk assessment.

Isooctanol (as 2-Ethylhexanol) , while classified as harmful to aquatic life with a known EC50 value, is readily biodegradable. This means that while spills or direct releases can have acute effects, the substance is expected to be removed from the environment relatively quickly by natural processes.

For professionals engaged in sustainable chemistry and drug development, this guide underscores the importance of a multi-faceted approach to chemical selection. While both substances show a low potential for bioaccumulation, the pronounced difference in biodegradability makes isooctanol a more favorable choice from an environmental persistence standpoint. The lack of aquatic toxicity data for 2,2,4-trimethyl-1-pentanol should be a key consideration in any risk assessment, potentially favoring the use of an alternative for which a more complete environmental profile is known.

Section 6: References

  • PubChem. (n.d.). 2,2,4-Trimethyl-1-pentanol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • OQ Chemicals. (2022). 2-Ethylhexanol Safety Data Sheet. Retrieved January 14, 2026, from [Link]

  • Petroleum HPV. (n.d.). READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test. American Petroleum Institute. Retrieved January 14, 2026, from [Link]

  • PubData. (2024). Experimental data on ready biodegradability, OECD 301D (Closed Bottle Test), 2023, V1. Retrieved January 14, 2026, from [Link]

  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. Retrieved January 14, 2026, from [Link]

  • Environmental Science and Pollution Research. (n.d.). Biodegradability Screening (OECD 301: Test of Ready-Biodegradability) of Several Poorly Water-Soluble Substances. Springer. Retrieved January 14, 2026, from [Link]

  • OECD. (n.d.). Alcohols, C14-18 and C16-18-unsatd. OECD Existing Chemicals Database. Retrieved January 14, 2026, from [Link]

  • Government of Alberta. (n.d.). Assessment Report on 2-Ethylhexanol for Developing Ambient Air Quality Objectives. Open Government Program. Retrieved January 14, 2026, from [Link]

  • Greenbook.net. (2015). SAFETY DATA SHEET. Retrieved January 14, 2026, from [Link]

  • NICNAS. (n.d.). Qualitative Tier 2 Assessment: 104-76-7. Australian Department of Health. Retrieved January 14, 2026, from [Link]

  • Oro Clean Chemie AG. (2023). SAFETY DATA SHEET. Retrieved January 14, 2026, from [Link]

  • Axalta. (n.d.). SAFETY DATA SHEET. Retrieved January 14, 2026, from [Link]

  • Sichdat Online. (2024). Safety data sheet according to Regulation (EC) No 1907/2006. Retrieved January 14, 2026, from [Link]

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Validation

Assessing the Biological Activity of 2,2,4-Trimethyl-1-pentanol Derivatives: A Comparative Guide for Drug Discovery and Development

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The derivatives of 2,2,4-trimethyl-1-pentanol, a branched-chain primary al...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The derivatives of 2,2,4-trimethyl-1-pentanol, a branched-chain primary alcohol, represent a promising yet underexplored class of compounds. Their unique structural features, including a sterically hindered backbone, offer the potential for diverse biological activities. This guide provides a comprehensive framework for the systematic assessment of these derivatives, focusing on their antimicrobial, cytotoxic, and anti-inflammatory properties. We will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into the interpretation of comparative data, empowering researchers to unlock the therapeutic potential of this chemical class.

The Rationale for Investigating 2,2,4-Trimethyl-1-pentanol Derivatives

The therapeutic potential of alcohol derivatives is well-established, with many exhibiting a range of biological effects.[1][2] The structural complexity of 2,2,4-trimethyl-1-pentanol, with its tertiary carbon atom adjacent to the hydroxyl group, presents a unique starting point for derivatization. Esterification of the primary alcohol is a common and effective strategy to modulate the physicochemical properties of the parent compound, which can significantly influence its biological activity.[3][4] By introducing various functional groups through ester linkages, we can systematically explore the structure-activity relationships (SAR) that govern the antimicrobial, cytotoxic, and anti-inflammatory effects of these novel molecules.[5][6]

This guide will focus on a multi-faceted approach to biological activity assessment, encompassing three key areas of therapeutic interest:

  • Antimicrobial Activity: The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent and selective activity against pathogenic microorganisms.

  • Cytotoxicity: A critical aspect of drug development is to assess the potential toxicity of a compound against mammalian cells to determine its therapeutic index.

  • Anti-inflammatory Activity: Chronic inflammation is implicated in a wide range of diseases, making the identification of novel anti-inflammatory agents a significant therapeutic goal.

Synthesis of 2,2,4-Trimethyl-1-pentanol Derivatives: A Foundation for SAR Studies

The synthesis of a diverse library of 2,2,4-trimethyl-1-pentanol derivatives is the first crucial step in any biological assessment. Esterification is a versatile method to achieve this, allowing for the introduction of a wide array of functional groups.

SynthesisWorkflow TMP 2,2,4-Trimethyl-1-pentanol Ester 2,2,4-Trimethyl-1-pentyl Ester (R-COO-CH2-C(CH3)2-CH2-CH(CH3)2) TMP->Ester Acid Carboxylic Acid (R-COOH) Acid->Ester Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Ester Purification Purification (e.g., Chromatography) Ester->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of 2,2,4-trimethyl-1-pentanol esters.

A typical synthesis involves the reaction of 2,2,4-trimethyl-1-pentanol with a carboxylic acid in the presence of an acid catalyst. By varying the carboxylic acid, a library of esters with different alkyl or aryl side chains can be generated. This allows for a systematic investigation of how factors like chain length, branching, and the presence of aromatic rings influence biological activity.

Assessing Antimicrobial Activity: The Hunt for Novel Antibacterials

The evaluation of antimicrobial activity is a critical first step in identifying potential new antibiotics. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test derivatives of 2,2,4-trimethyl-1-pentanol

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Serial Dilution: Prepare a two-fold serial dilution of each test compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Control (Ampicillin) 0.58
TMP-Acetate >128>128
TMP-Benzoate 3264
TMP-Naphthenoate 1632
Causality Behind Experimental Choices

The choice of bacterial strains is critical. Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) represent two major classes of pathogens with different cell wall structures, providing a broad initial screen of antimicrobial activity. The hydrophobicity of the test compounds is an important consideration, as it can affect their solubility in the aqueous culture medium and their ability to penetrate the bacterial cell membrane.[7][8] For highly hydrophobic derivatives, modifications to the standard protocol, such as the use of a co-solvent, may be necessary.[9][10][11]

Evaluating Cytotoxicity: A Measure of Therapeutic Potential

Assessing the cytotoxicity of novel compounds against mammalian cells is essential to determine their potential for therapeutic use. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Human cell lines (e.g., HEK293 for normal cells, HeLa for cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Data Presentation:

DerivativeHEK293 IC50 (µM)HeLa IC50 (µM)
Control (Doxorubicin) 1.20.5
TMP-Acetate >100>100
TMP-Benzoate 55.423.1
TMP-Naphthenoate 42.815.7
Expertise in Cell Line Selection

The choice of cell lines is crucial for obtaining relevant cytotoxicity data.[12][13] Using a non-cancerous cell line like HEK293 provides a measure of general cytotoxicity, while a cancer cell line such as HeLa can indicate potential anticancer activity. Comparing the IC50 values (the concentration that inhibits 50% of cell growth) between normal and cancer cell lines can provide an initial assessment of the compound's therapeutic index. The cytotoxicity of short-chain alcohols and their metabolites is a known phenomenon, and understanding these effects is crucial for interpreting the results.[14]

Uncovering Anti-inflammatory Properties: Targeting the Inflammatory Cascade

The anti-inflammatory potential of the derivatives can be assessed by investigating their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and nitric oxide (NO).

Experimental Protocol 1: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2, enzymes that are crucial for the production of prostaglandins, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection reagents

  • Microplate reader

Procedure:

  • Enzyme and Compound Incubation: Pre-incubate the COX enzyme with the test compound.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the product formation using a suitable detection method.

  • IC50 Determination: Calculate the IC50 value for each enzyme.

Experimental Protocol 2: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide by macrophages, a key event in the inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Microplate reader

Procedure:

  • Cell Stimulation: Treat RAW 264.7 cells with LPS in the presence of the test compounds.

  • Nitrite Measurement: After incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Inhibition Calculation: Calculate the percentage inhibition of NO production.

Data Presentation:

DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)NO Inhibition at 10 µM (%)
Control (Celecoxib) 15.20.885
TMP-Acetate >100>100<10
TMP-Benzoate 25.65.265
TMP-Naphthenoate 18.92.178
Authoritative Grounding in Mechanistic Claims

The inhibition of COX-2 is a key target for many anti-inflammatory drugs.[15] By comparing the IC50 values for COX-1 and COX-2, the selectivity of the compounds can be determined. A higher selectivity for COX-2 is generally desirable to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1. The inhibition of nitric oxide production in LPS-stimulated macrophages is another important indicator of anti-inflammatory activity, as excessive NO production contributes to inflammatory processes.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 2,2,4-Trimethyl-1-pentanol Derivatives Antimicrobial Antimicrobial Assay (MIC Determination) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT Assay) Synthesis->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (COX & NO Inhibition) Synthesis->AntiInflammatory SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity->SAR AntiInflammatory->SAR Lead Lead Compound Identification SAR->Lead

Caption: A streamlined workflow for the biological assessment of 2,2,4-trimethyl-1-pentanol derivatives.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive biological evaluation of 2,2,4-trimethyl-1-pentanol derivatives. By systematically synthesizing a library of compounds and assessing their antimicrobial, cytotoxic, and anti-inflammatory activities using the detailed protocols herein, researchers can effectively identify lead candidates for further development. The comparative analysis of data will be instrumental in elucidating the structure-activity relationships that govern the biological effects of this novel class of compounds. Future studies should focus on in vivo efficacy and toxicity testing of the most promising derivatives to validate their therapeutic potential.

References

  • Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. (n.d.). Molecules. [Link]

  • Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. (2011). Molecules. [Link]

  • Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma. (2025). European Journal of Medicinal Chemistry. [Link]

  • Antibacterial activity testing methods for hydrophobic patterned surfaces. (2021). Journal of Microbiological Methods. [Link]

  • Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel alkyl/aryl Substituted Tertiary Alcohols. (2011). Molecules. [Link]

  • [Biological activity of a new series of tertiary alcohols]. (2005). Bioorganicheskaia Khimiia. [Link]

  • Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma. (2025). European Journal of Medicinal Chemistry. [Link]

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  • Design, synthesis, and biological evaluation of aminoalkylindole derivatives as cannabinoid receptor ligands with potential for treatment of alcohol abuse. (2014). Journal of Medicinal Chemistry. [Link]

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Comparative

The Impact of High Branching on the Physicochemical Profile of C8 Alcohols: A Comparative Analysis of 2,2,4-Trimethyl-1-pentanol

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and intermediates is a critical decision that influences reaction kinetics, product purity, and formulation stabil...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and intermediates is a critical decision that influences reaction kinetics, product purity, and formulation stability. While simple linear alcohols are well-characterized, highly branched isomers present unique physical properties stemming directly from their molecular architecture. This guide provides an in-depth comparison of 2,2,4-Trimethyl-1-pentanol, a highly branched primary alcohol, with its key structural isomers, 1-octanol (linear) and 2-ethyl-1-hexanol (moderately branched). Through this analysis, we will elucidate the profound effects of steric hindrance and molecular compactness on key physical parameters such as boiling point, viscosity, and solubility.

Molecular Structure: The Foundation of Physical Properties

The defining characteristic of 2,2,4-Trimethyl-1-pentanol is its extensive branching. The molecule incorporates a quaternary carbon at the C2 position (a neopentyl-like structure) and a tertiary carbon at the C4 position. This complex arrangement contrasts sharply with the linear nature of 1-octanol and the single branch point of 2-ethyl-1-hexanol. These structural differences are the primary determinants of the intermolecular forces at play, which in turn govern the bulk physical properties of these alcohols.

The primary intermolecular forces in alcohols are hydrogen bonds, resulting from the polar hydroxyl (-OH) group, and van der Waals dispersion forces, which act along the nonpolar alkyl chains. The accessibility of the -OH group for hydrogen bonding and the surface area available for van der Waals interactions are directly influenced by the degree of branching.[1][2]

cluster_0 2,2,4-Trimethyl-1-pentanol cluster_1 1-Octanol cluster_2 2-Ethyl-1-hexanol 224TMP C₈H₁₈O 224TMP_desc Highly Branched Sterically Hindered -OH 224TMP->224TMP_desc 1OCT C₈H₁₈O 1OCT_desc Linear Chain Accessible -OH 1OCT->1OCT_desc 2EH C₈H₁₈O 2EH_desc Single Branch Point Moderately Hindered -OH 2EH->2EH_desc

Caption: Structural Isomers of C8 Alcohols.

Comparative Analysis of Physical Properties

The structural variations among these C8 alcohol isomers lead to significant differences in their physical properties. The following table summarizes key experimental data for a direct comparison.

Physical Property2,2,4-Trimethyl-1-pentanol1-Octanol2-Ethyl-1-hexanol
Molecular Weight ( g/mol ) 130.23[3]130.23[4]130.23[5]
Boiling Point (°C) 165-168[3][6][7]195-196[8]183-186[9]
Melting Point (°C) -70[3][6]-16[4][8]-76[9]
Density (g/mL at 20-25°C) ~0.834[3][6]~0.827~0.833[5]
Dynamic Viscosity (cP at 20°C) Data not readily available7.50[10] - 10.610.3 - 12.0[5][11]
Water Solubility Excellent solubility[12]Very poor (0.3 g/L)[8][13]Limited (0.07% wt)[5]
Boiling Point: The Influence of Molecular Shape

A striking trend is observed in the boiling points. The linear isomer, 1-octanol, exhibits the highest boiling point (195-196°C), while the highly branched 2,2,4-trimethyl-1-pentanol has the lowest (165-168°C).[3][6][7][8] This counterintuitive result, where increased branching leads to a lower boiling point, can be explained by two competing factors:

  • Van der Waals Forces: Linear molecules, like 1-octanol, have a larger surface area, allowing for stronger intermolecular van der Waals attractions. Branching creates more compact, spherical molecules, which reduces the surface area available for these interactions, thus lowering the energy required to separate the molecules into the gas phase.[2][12][14]

  • Hydrogen Bonding: While all three are primary alcohols capable of hydrogen bonding, the bulky trimethyl groups in 2,2,4-trimethyl-1-pentanol create significant steric hindrance around the hydroxyl group.[1][15] This hindrance makes it more difficult for molecules to approach each other and form effective hydrogen bonds compared to the easily accessible -OH group in 1-octanol.

2-Ethyl-1-hexanol, with its moderate branching, has a boiling point intermediate between the two extremes, illustrating the direct correlation between molecular compactness and volatility.

cluster_0 Molecular Structure vs. Intermolecular Forces Structure Linear (1-Octanol) Branched (2-EH) Highly Branched (2,2,4-TMP) Forces Strong Van der Waals Strong H-Bonding Weaker Van der Waals Moderate H-Bonding Weakest Van der Waals Weakest H-Bonding (Steric Hindrance) Structure->Forces BoilingPoint Highest BP (195°C) Intermediate BP (184°C) Lowest BP (168°C) Forces->BoilingPoint

Caption: Correlation of branching with intermolecular forces and boiling point.

Solubility in Water: A Tale of Two Ends

In terms of water solubility, the trend is reversed. 2,2,4-Trimethyl-1-pentanol is reported to have excellent solubility, whereas 1-octanol is almost insoluble (0.3 g/L), and 2-ethyl-1-hexanol has very limited solubility.[5][8][12][13]

This phenomenon is also a direct consequence of molecular shape. For an alcohol to dissolve in water, the hydrophilic -OH group must interact with water molecules, while the hydrophobic alkyl chain must find a place within the water's hydrogen-bonded network.

  • In 1-octanol , the long, linear C8 chain presents a large nonpolar surface that disrupts water's hydrogen bonding network, making its incorporation into the solution energetically unfavorable.[16][17]

  • In 2,2,4-trimethyl-1-pentanol , the highly branched, compact structure minimizes the surface area of the hydrophobic portion of the molecule. This "shielding" of the nonpolar part makes it less disruptive to the water structure, allowing the polar -OH group to dominate the interaction and leading to greater solubility.[12][18]

Experimental Methodologies for Property Determination

To ensure the reliability and reproducibility of the data presented, standardized experimental protocols must be employed. Below are summaries of authoritative methods for determining the key physical properties discussed.

Boiling Point Determination (Thiele Tube Method)

This method is efficient for small sample volumes and provides accurate boiling point measurements at a given atmospheric pressure.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed when a rapid stream of bubbles emerges from a submerged capillary tube upon heating, and is precisely measured at the moment the liquid re-enters the capillary upon cooling.[19]

Protocol:

  • Sample Preparation: A small amount of the alcohol (1-2 mL) is placed in a small test tube or fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample.

  • Apparatus Assembly: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the boiling point is approached, a stream of bubbles will emerge from the capillary tube. Heating is continued until a rapid, continuous stream is observed, then discontinued.

  • Measurement: The apparatus is allowed to cool slowly. The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn back into the capillary tube.

  • Pressure Correction: The recorded atmospheric pressure should be noted, as boiling point is pressure-dependent.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

For substances with solubility greater than 0.01 g/L, the Flask Method is the standard protocol.

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined analytically, representing its water solubility at that temperature.[6][20][21][22]

Protocol:

  • Sample Addition: An excess amount of the alcohol is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand at the test temperature to allow for phase separation. If an emulsion persists, centrifugation may be required.

  • Sampling: A sample of the clear, aqueous phase is carefully withdrawn.

  • Analysis: The concentration of the alcohol in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

  • Replication: The experiment is performed in triplicate to ensure the precision of the measurement.

Viscosity Determination (ASTM D445/D2196)

Dynamic viscosity can be measured using rotational or capillary viscometers, following standardized ASTM methods.

Principle (Rotational Viscometer - ASTM D2196): This method measures the torque required to rotate a spindle submerged in the fluid at a constant speed. The viscosity is proportional to this torque.[23][24]

Protocol:

  • Instrument Setup: A rotational viscometer is calibrated and equipped with a spindle appropriate for the expected viscosity range of the alcohol.

  • Sample Preparation: The alcohol sample is placed in a container and allowed to reach a constant, known temperature (e.g., 20°C) using a water bath.

  • Measurement: The spindle is immersed in the sample to the correct depth and rotated at a specified speed.

  • Data Acquisition: The instrument measures the resistance to rotation and reports the dynamic viscosity, typically in centipoise (cP) or millipascal-seconds (mPa·s).

  • Shear Rate Consideration: For non-Newtonian fluids, measurements should be taken at various shear rates (rotational speeds) to fully characterize the fluid's behavior.

cluster_0 Experimental Workflow start Obtain Pure Alcohol Sample bp Measure Boiling Point (Thiele Tube) start->bp sol Determine Water Solubility (OECD 105) start->sol visc Measure Viscosity (ASTM D2196) start->visc data Compile & Analyze Data bp->data sol->data visc->data

Caption: General workflow for physical property characterization.

Conclusion

The analysis of 2,2,4-trimethyl-1-pentanol in comparison to its less branched isomers, 1-octanol and 2-ethyl-1-hexanol, provides a clear and compelling demonstration of structure-property relationships. The extensive branching in 2,2,4-trimethyl-1-pentanol leads to a more compact, spherical molecule. This shape minimizes intermolecular van der Waals forces and introduces steric hindrance around the hydroxyl group, resulting in a significantly lower boiling point. Conversely, this same compactness reduces the hydrophobic surface area, leading to enhanced solubility in water. These properties make 2,2,4-trimethyl-1-pentanol a unique C8 alcohol, offering a different performance profile than its linear or moderately branched counterparts, a crucial consideration for its application in chemical synthesis and formulation science.

References

  • Stenutz, R. 2,2,4-trimethyl-1-pentanol. Tables for Chemistry. Available at: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

  • Scymaris. Water Solubility. Available at: [Link]

  • The Dow Chemical Company. 2-Ethylhexanol Product Information. Available at: [Link]

  • Quora. How does branching affect solubility?. (2020). Available at: [Link]

  • Berryman Chemical. Product Spotlight: 2-Ethylhexanol. Available at: [Link]

  • Quora. Why does the solubility increase as branching increases in isomeric alcohols?. (2016). Available at: [Link]

  • OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Available at: [Link]

  • Pilgaard, M. 1-Octanol: Physical properties. Michael Pilgaard's Web Chemistry. (2016). Available at: [Link]

  • OECD. Test No. 105: Water Solubility. Available at: [Link]

  • Chemistry LibreTexts. 13.3: Physical Properties of Alcohols. (2020). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 957, 1-Octanol. Available at: [Link]

  • Wikipedia. 1-Octanol. Available at: [Link]

  • Quora. What is standard procedure to measure boiling point of any liquid?. (2016). Available at: [Link]

  • Univar Solutions. 2-Ethylhexanol, Technical Grade, Liquid. Available at: [Link]

  • The Chemical Company. 2-Ethyl Hexanol (2EH) Technical Data Sheet. Available at: [Link]

  • International Labour Organization. ICSC 1030 - 1-OCTANOL. (2021). Available at: [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Available at: [Link]

  • Reddit. Why does increasing the hydrocarbon chain in alcohols reduce water solubility?. r/chemhelp. (2025). Available at: [Link]

  • Scribd. 2-Ethyl Hexanol Data Sheet. Available at: [Link]

  • JoVE. Video: Boiling Points - Concept. (2020). Available at: [Link]

  • ResearchGate. Viscosity of octan-1-ol. Available at: [Link]

  • Quora. Why does the boiling points decrease as branching increases in isomeric alcohols?. (2016). Available at: [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025). Available at: [Link]

  • University of Calgary. BOILING POINT DETERMINATION. Available at: [Link]

  • Inchem.org. ICSC 0890 - 2-ETHYLHEXANOL. Available at: [Link]

  • Tyler DeWitt. 9.4 Physical Properties of Alcohols, Ethers, and Epoxides. YouTube. (2020). Available at: [Link]

  • ChemQuest. ASTM Standards for Measuring Viscosity. Available at: [Link]

  • Marshall, B. D. A molecular equation of state for alcohols which includes steric hindrance in hydrogen bonding. The Journal of Chemical Physics. (2018). Available at: [Link]

  • Cheméo. Chemical Properties of 1-Octanol (CAS 111-87-5). Available at: [Link]

  • Cheméo. Chemical Properties of 1-Pentanol, 2,2,4-trimethyl- (CAS 123-44-4). Available at: [Link]

  • ACS Publications. Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols. Journal of Chemical & Engineering Data. (2024). Available at: [Link]

  • Master Organic Chemistry. 3 Trends That Affect Boiling Points. (2025). Available at: [Link]

  • ResearchGate. Viscosity of 2,2,4-trimethylpentane. Available at: [Link]

  • Anna University. ASTM STANDARDS FOR MEASURING VISCOSITY. Available at: [Link]

  • Stenutz, R. 2,2,4-trimethyl-1-pentanol. Available at: [Link]

  • Stenutz, R. octanol. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31258, 2,2,4-Trimethyl-1-pentanol. Available at: [Link]

  • ASTM International. ASTM D341-03 - Standard Test Method for Viscosity-Temperature Charts for Liquid Petroleum Products. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,2,4-Trimethyl-1-pentanol

An Essential Guide to Personal Protective Equipment for Handling 2,2,4-Trimethyl-1-pentanol Understanding the Hazard: Why Specific PPE is Non-Negotiable 2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4) is a versatile alcoho...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 2,2,4-Trimethyl-1-pentanol

Understanding the Hazard: Why Specific PPE is Non-Negotiable

2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4) is a versatile alcohol solvent used in various research and industrial applications. However, its handling requires a comprehensive understanding of its associated hazards to mitigate risks effectively. The primary concerns are:

  • Acute Toxicity: The compound is classified as harmful if swallowed.[1][2][3] Ingestion can lead to systemic effects, and it is crucial to prevent any oral contact.

  • Skin and Eye Irritation: Direct contact can cause moderate skin and eye irritation.[3][4] Prolonged exposure may lead to more significant dermal issues.

  • Neurotoxic Potential: Animal studies have indicated that exposure can lead to neurotoxic effects such as drowsiness, ptosis (drooping of the eyelid), and ataxia (loss of coordination).[2][4]

  • Flammability: The substance is a flammable liquid and vapor, necessitating strict controls to prevent ignition from heat, sparks, or open flames.[5][6]

These hazards dictate the necessity of a multi-layered personal protective equipment (PPE) strategy, grounded in the principles of exposure minimization. Engineering controls, such as chemical fume hoods, are the first and most critical line of defense, followed by the specific PPE outlined below.

Core PPE Requirements: A Detailed Breakdown

Effective protection relies on selecting the correct equipment and using it properly. The following table summarizes the essential PPE for handling 2,2,4-Trimethyl-1-pentanol.

Protection TypeRecommended EquipmentJustification & Key Considerations
Eye & Face Protection Chemical safety goggles and a full-face shield.Causality: Protects against splashes and vapors that can cause serious eye irritation.[5][7][8] A face shield offers an additional layer of protection for the entire face, which is critical when handling larger quantities or during procedures with a high splash potential. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Skin & Body Protection Nitrile or Neoprene chemical-resistant gloves. A fully buttoned, long-sleeved lab coat or a chemical-resistant apron.Causality: Prevents skin contact, which can cause irritation.[1][5] Protocol: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and replace the gloves. A lab coat protects personal clothing and underlying skin from contamination.[7][9]
Respiratory Protection Work in a certified chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge may be required for spills or in areas with inadequate ventilation.Causality: Minimizes the inhalation of vapors, which can cause respiratory irritation and potential neurotoxic effects.[2][7][9] Engineering controls (fume hood) are the primary method for exposure control. Respirators are for non-routine situations and require proper fit-testing and training.

Operational Plan: Step-by-Step Safe Handling Protocol

Adherence to a standardized handling procedure is paramount for safety.

  • Preparation and Inspection:

    • Before starting, ensure a chemical fume hood is operational and certified.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

    • Inspect all PPE for integrity (e.g., no cracks in goggles, no holes in gloves).

  • Chemical Handling:

    • Conduct all transfers and manipulations of 2,2,4-Trimethyl-1-pentanol inside the chemical fume hood to control vapor exposure.[9]

    • Ground and bond containers when transferring liquids to prevent the buildup of static electricity, which can be an ignition source.[5][8][9]

    • Use spark-proof tools and explosion-proof equipment in the handling area.[1][5]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[5][8]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][8]

    • Decontaminate the work surface within the fume hood.

    • Remove and properly store or dispose of PPE. Contaminated lab coats should be professionally laundered and not taken home.

Emergency Protocol: Spill Response Plan

In the event of an accidental release, a swift and organized response is critical to ensure the safety of all personnel.

Emergency Spill Response Workflow

SpillResponse start Spill Detected evacuate Alert Personnel & Evacuate Immediate Area start->evacuate ignition Remove All Ignition Sources (Heat, Sparks, Flames) evacuate->ignition ventilate Ensure Adequate Ventilation (Increase Fume Hood Sash Height if Safe) ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Respirator if needed) ventilate->ppe ignition->ventilate contain Contain Spill with Inert Absorbent (Sand, Diatomite, Vermiculite) ppe->contain collect Carefully Collect Contaminated Material Using Non-Sparking Tools contain->collect package Place Waste in a Labeled, Sealable Container collect->package dispose Dispose of as Hazardous Waste (Follow Institutional Guidelines) package->dispose decon Decontaminate Spill Area dispose->decon end Response Complete decon->end

Caption: Workflow for responding to a 2,2,4-Trimethyl-1-pentanol spill.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle, ensuring environmental and regulatory compliance.

  • Waste Segregation: All materials contaminated with 2,2,4-Trimethyl-1-pentanol, including used gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste: 2,2,4-Trimethyl-1-pentanol".

  • Regulatory Compliance: Disposal must be carried out through a licensed hazardous waste disposal facility, strictly adhering to all local, state, and federal regulations.[1][5][8] Do not pour this chemical down the drain or mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

By implementing these comprehensive PPE and handling protocols, researchers can confidently and safely work with 2,2,4-Trimethyl-1-pentanol, ensuring a secure laboratory environment.

References

  • 2,2,4-Trimethyl-1-pentanol - Hazardous Agents | Haz-Map. Haz-Map. [Link]

  • 2,4,4-Trimethyl-2-pentanol Safety Data Sheet. ScienceLab.com. [Link]

  • 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - 2-Methyl-1-pentanol. Chem Service. [Link]

  • SAFETY DATA SHEET - Pentan-1-ol. Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE) - Glove Selection. The University of Tennessee Knoxville. [Link]

  • Safety data sheet - 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate. CPAChem. [Link]

  • Safety Data Sheet 2,2,4-Trimethylpentane-1,3-diol, monoisobutyrate. Redox. [Link]

  • Safety Data Sheet: 1-Pentanol. Carl ROTH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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